Dyrk1A-IN-5
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C16H9IN2O2 |
|---|---|
Peso molecular |
388.16 g/mol |
Nombre IUPAC |
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |
Clave InChI |
SDRAETFVRBBLOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C(=CC=C4)I)C(=N2)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Dyrk1A-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-5 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, neurodevelopment, and signaling pathways.[3] Its dysregulation has been implicated in various pathological conditions, notably Down syndrome and Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interaction with the DYRK1A signaling pathway.
Core Mechanism of Action
This compound exerts its biological effects through the direct and selective inhibition of the kinase activity of DYRK1A.[1][2] As a member of the CMGC group of kinases, DYRK1A possesses a conserved ATP-binding pocket, which is the primary target for small molecule inhibitors. While a co-crystal structure of this compound with DYRK1A is not publicly available, based on the characteristics of similar Type I kinase inhibitors, it is hypothesized to bind competitively to the ATP-binding site of DYRK1A. This binding prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling cascades.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| DYRK1A | 6 |
| DYRK1B | 600 |
| CLK1 | 500 |
| DYRK2 | >10,000 |
Data sourced from MedChemExpress.[1][2]
Table 2: Cellular Activity of this compound
| Cellular Target/Assay | Cell Line | IC50 (µM) |
| Inhibition of SF3B1 phosphorylation at Thr434 | HeLa | 0.5 |
| Inhibition of tau phosphorylation at Thr212 | HEK293 | 2.1 |
Data sourced from MedChemExpress and AbMole BioScience.[1][2][4]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on DYRK1A has significant downstream consequences on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing such an inhibitor.
DYRK1A Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits DYRK1A, blocking downstream substrate phosphorylation.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Detailed Experimental Protocols
While specific protocols for this compound are proprietary, the following are representative methodologies based on standard practices for characterizing kinase inhibitors.
In Vitro DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method to determine the binding affinity of an inhibitor to a kinase.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant DYRK1A kinase to the desired concentration (e.g., 5 nM) in 1X Kinase Buffer A.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
Prepare a solution of Eu-anti-GST antibody (e.g., 2 nM) and Kinase Tracer 236 (e.g., 30 nM) in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted this compound.
-
Add 5 µL of the diluted DYRK1A kinase solution.
-
Add 5 µL of the Eu-anti-GST antibody/Kinase Tracer 236 solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the emission signals and plot the results against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Tau Phosphorylation Assay (Western Blotting)
This assay measures the ability of the inhibitor to block the phosphorylation of a known cellular substrate of DYRK1A.
-
Cell Culture and Treatment:
-
Culture HEK293 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau at Thr212 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated Tau to total Tau for each treatment condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration and determine the cellular IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of DYRK1A, demonstrating significant activity both in vitro and in cellular models. Its ability to modulate the phosphorylation of key downstream targets such as SF3B1 and tau underscores its potential as a valuable research tool and a starting point for the development of therapeutic agents targeting DYRK1A-associated pathologies. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel DYRK1A inhibitors.
References
Dyrk1A-IN-5: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and transcription.[1][2][3] Its gene is located on chromosome 21, and its overexpression is implicated in the pathogenesis of Down syndrome and the early onset of Alzheimer's disease (AD).[4][5][6] DYRK1A's dysregulation has been linked to several neurodegenerative diseases and various cancers, making it a significant therapeutic target.[1][7][8]
Dyrk1A-IN-5 is a potent and selective small-molecule inhibitor of DYRK1A.[9][10][11] By targeting the kinase activity of DYRK1A, this compound serves as a critical tool for elucidating the enzyme's function and as a potential lead for developing novel therapeutics. This guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibition of DYRK1A with this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound is characterized by its high potency against DYRK1A and selectivity over other related kinases. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Selectivity vs. DYRK1A | Reference |
| DYRK1A | 6 | - | [9][10] |
| CLK1 | 500 | 83-fold | [9] |
| DYRK1B | 600 | 100-fold | [9] |
| DYRK2 | >10,000 | >1667-fold | [9] |
Table 2: Cellular Activity and Substrate Phosphorylation Inhibition
| Cellular Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| SF3B1 Phosphorylation (at Thr434) | HeLa | 0.5 | [9][11] |
| Tau Phosphorylation (at Thr212) | HEK293 | 2.1 | [9][10][11] |
Core Downstream Signaling Pathways
Inhibition of DYRK1A by this compound directly impacts several critical signaling cascades. The following sections detail the primary pathways affected.
Tau Phosphorylation Pathway
DYRK1A is a key kinase involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[4][12] DYRK1A directly phosphorylates tau at several residues, including Threonine 212, which contributes to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction.[9][13][14] this compound, by inhibiting DYRK1A, reduces this pathological phosphorylation.
NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is crucial for immune responses and neuronal development.[15][16] DYRK1A acts as a negative regulator of this pathway. In the nucleus, DYRK1A phosphorylates activated NFAT proteins, which promotes their export back to the cytoplasm, thereby terminating their transcriptional activity.[1][15][17] Inhibition of DYRK1A by this compound is expected to block this nuclear export, leading to sustained NFAT activation and gene expression.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and differentiation. Aberrant STAT3 activity is often linked to cancer.[1] DYRK1A can positively regulate STAT3 activity by phosphorylating it at the Serine 727 residue, which is critical for its full transcriptional function.[1][18] By inhibiting DYRK1A, this compound can lead to the inactivation of the STAT3 signaling pathway, which has been shown to sensitize cancer cells to other therapies.[18]
Experimental Protocols & Workflows
Verifying the downstream effects of this compound typically involves cell-based assays to measure the phosphorylation status of key substrates.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cellular context.
Detailed Methodology: Western Blot for Phospho-Tau
This protocol describes the detection of phosphorylated Tau (e.g., at Thr212) in HEK293 cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, transfect cells with vectors expressing DYRK1A and/or Tau protein.[13]
-
Treat cells with this compound at various concentrations (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau-Thr212) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Tau and/or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software to determine the relative reduction in Tau phosphorylation.
-
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 5. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. glpbio.com [glpbio.com]
- 12. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-5: A Technical Guide to its Targets in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-5 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] DYRK1A is a crucial kinase implicated in a variety of neuronal processes, and its dysregulation is associated with neurodevelopmental disorders and neurodegenerative diseases. This technical guide provides an in-depth overview of the known targets of this compound in neuronal cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Quantitative Data: Inhibitory Profile of this compound
This compound demonstrates high potency for DYRK1A and selectivity against other related kinases. The following table summarizes the in vitro and cellular inhibitory activities of this compound.
| Target | Assay Type | IC50 | Cell Line | Notes | Reference |
| DYRK1A | In vitro kinase assay | 6 nM | - | - | [1] |
| DYRK1B | In vitro kinase assay | 600 nM | - | Shows 100-fold selectivity over DYRK1B. | [1] |
| CLK1 | In vitro kinase assay | 500 nM | - | - | [1] |
| DYRK2 | In vitro kinase assay | > 10 µM | - | Minimal inhibition observed. | [1] |
| Phospho-SF3B1 (Thr434) | Cellular assay (Western Blot) | 0.5 µM | HeLa | Demonstrates cellular target engagement. | |
| Phospho-Tau (Thr212) | Cellular assay (Western Blot) | 2.1 µM | HEK293 | Indicates potential for Alzheimer's disease research. |
Key Neuronal Targets and Signaling Pathways
DYRK1A is a pleiotropic kinase that phosphorylates a wide array of substrates involved in critical neuronal functions. By inhibiting DYRK1A, this compound is poised to modulate these pathways.
Tau Phosphorylation
DYRK1A is known to phosphorylate Tau protein at several sites, including Threonine 212. This phosphorylation is a priming step for subsequent phosphorylation by other kinases like GSK3β, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound has been shown to inhibit the phosphorylation of Tau at Thr212 in a cellular context.[2][3][4]
Splicing Factor Regulation
DYRK1A phosphorylates several components of the spliceosome, including the splicing factor 3B subunit 1 (SF3B1). This phosphorylation can modulate pre-mRNA splicing. This compound effectively reduces the phosphorylation of SF3B1 at Threonine 434 in cells.[2]
Neuronal Development and Function
DYRK1A plays a multifaceted role in neurodevelopment, including the regulation of cell cycle exit and neuronal differentiation. It influences the activity of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which are critical for synaptic plasticity and neuronal survival. Inhibition of DYRK1A by compounds like this compound can therefore impact these fundamental processes.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the targets of this compound.
In Vitro DYRK1A Kinase Assay
This protocol is adapted from the methods described in the original publication by Falke et al. (2015).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the DYRK1A enzyme, the substrate peptide, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive methods).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the ADP-Glo™ reagent).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-Tau and Phospho-SF3B1 Western Blot Assay
This protocol outlines a general procedure for assessing the inhibition of Tau and SF3B1 phosphorylation in a cellular context.
Objective: To determine the cellular IC50 of this compound for the phosphorylation of endogenous or overexpressed Tau and SF3B1.
Materials:
-
Neuronal or other suitable cell lines (e.g., HEK293, HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-phospho-SF3B1 (Thr434), anti-total-SF3B1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Tau) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control.
-
Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein or loading control.
-
Plot the percentage of inhibition of phosphorylation against the logarithm of the this compound concentration to determine the cellular IC50.
Conclusion
This compound is a valuable research tool for investigating the roles of DYRK1A in neuronal function and disease. Its high potency and selectivity make it suitable for elucidating the specific downstream effects of DYRK1A inhibition. The primary neuronal targets identified to date, including Tau and SF3B1, highlight its potential for studies in neurodegenerative disorders and the regulation of RNA splicing. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the exploration of its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dyrk1A-IN-5 in the Modulation of Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and application of Dyrk1A-IN-5, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a specific focus on its role in mitigating tau protein phosphorylation. Aberrant tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] This document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and illustrates key cellular pathways and workflows.
Introduction to DYRK1A and Tau Pathology
The DYRK1A enzyme is a crucial regulator of various cellular processes, and its overactivity has been implicated in the hyperphosphorylation of the tau protein.[1][3] This hyperphosphorylation leads to the destabilization of microtubules, the formation of neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death.[4] Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for tauopathies. This compound is a selective inhibitor of DYRK1A, offering a valuable tool for both basic research and drug discovery efforts in this field.
This compound: Mechanism of Action and Specificity
This compound is a potent and selective inhibitor of DYRK1A. Its primary mechanism of action involves competing with ATP for the kinase's active site, thereby preventing the transfer of a phosphate group to its substrates, including the tau protein.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data on its potency and selectivity.
| Target | Assay Type | IC50 | Reference |
| DYRK1A | In vitro kinase assay | 6 nM | --INVALID-LINK-- |
| p-Tau (Thr212) | HEK293 cell-based assay | 2.1 µM | --INVALID-LINK-- |
| Kinase | IC50 | Selectivity (fold vs. DYRK1A) | Reference |
| DYRK1A | 6 nM | 1 | --INVALID-LINK-- |
| DYRK1B | 600 nM | 100 | --INVALID-LINK-- |
| CLK1 | 500 nM | 83.3 | --INVALID-LINK-- |
| DYRK2 | >10 µM | >1667 | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in the context of tau phosphorylation and to outline a typical experimental approach for its evaluation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and tau phosphorylation.
In Vitro DYRK1A Kinase Assay
This protocol is for assessing the direct inhibitory effect of this compound on the phosphorylation of recombinant tau by recombinant DYRK1A.
Materials:
-
Recombinant human DYRK1A protein
-
Recombinant human Tau-441 protein
-
This compound
-
Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
4X Laemmli Sample Buffer
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture by adding the following components in order: deionized water, Kinase Buffer, recombinant Tau protein, and the desired concentration of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the recombinant DYRK1A enzyme.
-
Start the phosphorylation reaction by adding ATP (final concentration typically 10-100 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 4X Laemmli Sample Buffer and heating the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for analysis by Western blotting to detect phosphorylated tau.
HEK293T Cell-Based Tau Phosphorylation Assay
This protocol describes a cellular model to evaluate the efficacy of this compound in a more physiologically relevant context.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Expression plasmids for human DYRK1A and human Tau-441
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Seed HEK293T cells in a multi-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the DYRK1A and Tau expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the proteins for 24-48 hours.
-
Treat the transfected cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA Protein Assay Kit.
-
Prepare the lysates for Western blot analysis by adding Laemmli sample buffer and heating.
Western Blotting for Phosphorylated Tau
This protocol details the detection and semi-quantification of phosphorylated tau levels.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (specific to the desired phosphorylation site, e.g., Thr212, Ser202, etc.)
-
Anti-total-Tau antibody (for normalization)
-
Anti-GAPDH or β-actin antibody (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Load equal amounts of protein from the prepared lysates onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Tau antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an anti-total-Tau antibody and a loading control antibody, following the same steps.
-
Densitometric analysis of the bands can be performed to quantify the relative levels of phosphorylated tau.
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1A in tau phosphorylation and for the preclinical evaluation of DYRK1A inhibitors as potential therapeutics for tauopathies. The data presented in this guide demonstrate its potency and selectivity. The provided protocols offer a foundation for researchers to design and execute experiments to further elucidate the function of this compound and its impact on the intricate signaling pathways underlying neurodegenerative diseases. Further studies are warranted to expand the quantitative profile of this compound across a broader range of tau phosphorylation sites and in more complex disease models.
References
- 1. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
Dyrk1A-IN-5: A Technical Guide to its Role in SF3B1 Splicing Factor Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate process of pre-mRNA splicing, essential for generating the diversity of the human proteome, is tightly regulated by a complex machinery of proteins. Among these, the splicing factor 3B subunit 1 (SF3B1) plays a pivotal role in the early stages of spliceosome assembly. The activity of SF3B1 is, in turn, modulated by post-translational modifications, with phosphorylation being a key regulatory event. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a critical kinase that directly phosphorylates SF3B1, thereby influencing the splicing process. This technical guide provides an in-depth analysis of the role of Dyrk1A-IN-5, a potent and selective inhibitor of DYRK1A, in the modulation of SF3B1. We will delve into the molecular interactions, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for studying this interaction. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the DYRK1A-SF3B1 axis.
The DYRK1A-SF3B1 Signaling Axis
The protein kinase DYRK1A directly phosphorylates the splicing factor SF3B1 at the threonine 434 (Thr434) residue.[1][2] This phosphorylation event is a crucial step in the regulation of pre-mRNA splicing. By adding a phosphate group to this specific site, DYRK1A can modulate the function of SF3B1 within the spliceosome, impacting splice site selection and the overall efficiency of the splicing process.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DYRK1A. Its inhibitory action prevents the phosphorylation of SF3B1, thereby offering a powerful tool to probe the functional consequences of this signaling pathway and a potential therapeutic avenue for diseases associated with aberrant splicing.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and selectivity.
| Target | Assay Type | IC50 | Reference |
| DYRK1A | In vitro kinase assay | 6 nM | [3][4] |
| DYRK1B | In vitro kinase assay | 600 nM | [3] |
| CLK1 | In vitro kinase assay | 500 nM | [3] |
| DYRK2 | In vitro kinase assay | >10 µM | [3] |
| SF3B1 Phosphorylation (Thr434) | Cellular assay (HeLa cells) | 0.5 µM | [3][4][5] |
| Tau Phosphorylation (Thr212) | Cellular assay (HEK293 cells) | 2.1 µM | [3][4][5] |
Table 1: IC50 values of this compound against various kinases and cellular phosphorylation events.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the study of this compound and its effect on SF3B1.
In Vitro DYRK1A Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of DYRK1A using a recombinant SF3B1 fragment as a substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a solution of recombinant, C-terminally deleted GST-tagged DYRK1A (GST-DYRK1A-ΔC) in kinase buffer.[1]
-
Prepare a solution of the recombinant His-tagged SF3B1 fragment (amino acids 304-493) in kinase buffer.[1]
-
Prepare a solution of [γ-32P]ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine GST-DYRK1A-ΔC, the His-SF3B1 fragment, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Quantify the incorporation of 32P into the SF3B1 fragment using a phosphorimager or densitometry.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Cellular Assay for SF3B1 Phosphorylation (Western Blot)
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of endogenous SF3B1 in a cellular context using Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture HeLa cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 18 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SF3B1 (p-SF3B1 Thr434) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total SF3B1 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-SF3B1 to total SF3B1 (or the housekeeping protein) for each treatment condition.
-
Express the results as a percentage of the vehicle-treated control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct engagement of a drug with its target protein in a cellular environment. This protocol provides a general framework for performing a CETSA to validate the interaction between this compound and DYRK1A.
Methodology:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HeLa) to a high density.
-
Treat the cells with this compound at a concentration known to be effective (e.g., 5-10 µM) or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
-
Protein Extraction and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each temperature point by Western blotting using an antibody against DYRK1A.
-
Quantify the band intensities for each temperature.
-
Plot the percentage of soluble DYRK1A remaining as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][8][9][10][11]
-
Conclusion and Future Directions
This compound is a valuable chemical probe for dissecting the role of DYRK1A in SF3B1-mediated splicing. The data presented in this guide underscore its potency and selectivity, and the detailed protocols provide a roadmap for its application in both in vitro and cellular studies. The ability of this compound to modulate the phosphorylation of a key splicing factor opens up exciting avenues for future research. Investigating the downstream consequences of inhibiting DYRK1A on global splicing patterns and cellular phenotypes will be crucial. Furthermore, the therapeutic potential of targeting this pathway in diseases characterized by aberrant splicing, such as certain cancers and neurodevelopmental disorders, warrants further exploration. This technical guide serves as a foundational resource to empower researchers in their efforts to unravel the complexities of splicing regulation and to develop novel therapeutic strategies.
References
- 1. The protein kinase DYRK1A phosphorylates the splicing factor SF3b1/SAP155 at Thr434, a novel in vivo phosphorylation site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein kinase DYRK1A phosphorylates the splicing factor SF3b1/SAP155 at Thr434, a novel in vivo phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. tebubio.com [tebubio.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-5: A Technical Guide for Down Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Down syndrome (DS), the most common chromosomal disorder, is characterized by the triplication of chromosome 21. This genetic anomaly leads to the overexpression of several genes, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a highly conserved serine/threonine kinase that plays a critical role in neurodevelopment and brain function. Its overexpression in individuals with Down syndrome is strongly implicated in the cognitive deficits associated with the condition. Consequently, DYRK1A has emerged as a key therapeutic target for mitigating the neurological symptoms of Down syndrome.
This technical guide focuses on Dyrk1A-IN-5, a potent and selective inhibitor of DYRK1A, and its applications in Down syndrome research. We will provide an in-depth overview of its mechanism of action, summarize key quantitative data, and present detailed experimental protocols for its use in both in vitro and in vivo research models.
This compound: Chemical Properties and Mechanism of Action
This compound is a small molecule inhibitor that exhibits high potency and selectivity for the DYRK1A kinase. Its chemical and pharmacological properties make it a valuable tool for investigating the role of DYRK1A in the pathophysiology of Down syndrome.
| Property | Value |
| Chemical Formula | C₁₆H₉IN₂O₂ |
| Molecular Weight | 388.16 g/mol |
| CAS Number | 1685235-41-9 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Mechanism of Action: this compound acts as an ATP-competitive inhibitor of DYRK1A. By binding to the ATP-binding pocket of the kinase, it prevents the transfer of a phosphate group from ATP to its substrates. This inhibition of DYRK1A's catalytic activity leads to a reduction in the phosphorylation of its downstream targets, thereby modulating the signaling pathways dysregulated by DYRK1A overexpression in Down syndrome.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Cell Line | Reference |
| DYRK1A | 6 | Kinase Assay | N/A | [1] |
| p-SF3B1 (Thr434) | 500 | Western Blot | HeLa | [1] |
| p-Tau (Thr212) | 2100 | Western Blot | HEK293 | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| DYRK1A | 6 |
| DYRK1B | 600 |
| CLK1 | 500 |
| DYRK2 | >10,000 |
Signaling Pathways
DYRK1A is a pleiotropic kinase involved in multiple signaling pathways crucial for neurodevelopment and neuronal function. Its overexpression in Down syndrome disrupts these pathways, contributing to the observed cognitive impairments. This compound, by inhibiting DYRK1A, can help to normalize these pathways.
Figure 1: Simplified diagram of DYRK1A signaling pathways in Down syndrome and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
This protocol describes a general procedure for assessing the inhibitory activity of this compound on DYRK1A kinase.
Figure 2: General workflow for an in vitro DYRK1A kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DYRK1A substrate (e.g., DYRKtide peptide)
-
This compound
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the recombinant DYRK1A enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.
-
Add the DYRK1A substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of Substrate Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of its downstream targets, such as SF3B1 and Tau, in a cellular context.
Materials:
-
HeLa or HEK293 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SF3B1 (Thr434), anti-SF3B1, anti-phospho-Tau (Thr212), anti-Tau, anti-DYRK1A, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Studies in a Down Syndrome Mouse Model (Ts65Dn)
This section outlines a general protocol for evaluating the in vivo efficacy of this compound in the Ts65Dn mouse model of Down syndrome, focusing on cognitive assessment using the Novel Object Recognition (NOR) test.
In Vivo Formulation of this compound: A common formulation for in vivo administration of hydrophobic compounds like this compound involves a vehicle of DMSO, PEG300, Tween 80, and saline. A suggested method is to first dissolve the compound in DMSO, then sequentially add PEG300, Tween 80, and finally sterile saline, ensuring the solution is clear at each step.[3]
Novel Object Recognition (NOR) Test Protocol: [4][5][6][7]
Figure 3: Workflow for the Novel Object Recognition test in mice.
Animals:
-
Male Ts65Dn mice and their wild-type littermates. Age should be appropriate for the study design (e.g., young adults).
Procedure:
-
Habituation (Day 1):
-
Training (Day 2 - T1):
-
Administer this compound or the vehicle control to the mice via the chosen route (e.g., intraperitoneal injection) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.[5][7] Record the session using a video tracking system.
-
-
Testing (Day 2 - T2):
-
Data Analysis:
-
Analyze the video recordings to determine the time spent exploring each object (familiar vs. novel). Exploration is typically defined as the mouse's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Conclusion
This compound is a potent and selective inhibitor of DYRK1A, a kinase strongly implicated in the cognitive deficits of Down syndrome. Its well-characterized in vitro activity and its potential for in vivo applications make it an invaluable research tool. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of DYRK1A inhibition in Down syndrome models. Further studies are warranted to fully elucidate the pharmacokinetic profile and long-term efficacy of this compound in preclinical models, which will be crucial for its potential translation to clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. invivochem.net [invivochem.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. mmpc.org [mmpc.org]
Investigating Dyrk1A-IN-5 in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the investigation of Dyrk1A-IN-5, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), as a potential therapeutic agent for Alzheimer's disease (AD). The overexpression and hyperactivity of DYRK1A have been implicated in the pathogenesis of AD, primarily through its role in the hyperphosphorylation of both amyloid precursor protein (APP) and tau protein.[1][2][3] Inhibition of DYRK1A presents a promising strategy to mitigate these key pathological hallmarks of AD.
This compound: Profile and Quantitative Data
This compound is a small molecule inhibitor with high potency and selectivity for DYRK1A. Its efficacy has been demonstrated in various in vitro assays, establishing it as a valuable tool for studying the therapeutic potential of DYRK1A inhibition.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 Value | Assay Conditions |
| DYRK1A | 6 nM | In vitro kinase assay |
| DYRK1B | 600 nM | In vitro kinase assay |
| CLK1 | 500 nM | In vitro kinase assay |
| DYRK2 | > 10 µM | In vitro kinase assay |
Data sourced from MedChemExpress.[4]
Table 2: Cellular Activity of this compound
| Cellular Endpoint | IC50 Value | Cell Line |
| Inhibition of Tau phosphorylation at Thr212 | 2.1 µM | HEK293 cells |
| Reduction of SF3B1 phosphorylation at Thr434 | 0.5 µM | HeLa cells |
Data sourced from MedChemExpress.[4]
Dyrk1A Signaling in Alzheimer's Disease
DYRK1A is a critical kinase that contributes to the dual pathology of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in Alzheimer's disease.[1][2] It directly phosphorylates APP at Threonine 668, which promotes its amyloidogenic processing, leading to increased production of Aβ peptides.[3] Furthermore, DYRK1A phosphorylates tau protein at multiple sites, including Threonine 212, Serine 202, and Serine 404.[5] This hyperphosphorylation of tau reduces its ability to stabilize microtubules and promotes its aggregation into NFTs.[5]
Caption: DYRK1A signaling cascade in Alzheimer's disease.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the efficacy of this compound in Alzheimer's disease models.
In Vitro DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of the inhibitor to the DYRK1A kinase.
Materials:
-
DYRK1A enzyme (human, recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compound (this compound)
-
384-well plate
Procedure:
-
Prepare a 3X solution of the test compound (this compound) in kinase buffer.
-
Prepare a 3X mixture of the DYRK1A kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET (Fluorescence Resonance Energy Transfer).
Cellular Tau Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of tau in a cellular context.
Materials:
-
HEK293 cells stably expressing human Tau
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293-Tau cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau levels to total tau and the loading control.
In Vivo Efficacy Study in 3xTg-AD Mice
This protocol outlines a typical in vivo study to assess the therapeutic potential of a Dyrk1A inhibitor in a mouse model of Alzheimer's disease. While specific data for this compound is not available, this protocol is based on studies with other DYRK1A inhibitors like DYR219.[6][7]
Animal Model: 3xTg-AD mice, which develop both amyloid plaques and tau pathology.
Treatment:
-
Age of onset: Treatment can be initiated either before (e.g., 6 months of age) or after (e.g., 10 months of age) the development of significant pathology.[6][8]
-
Dosing: The compound (e.g., DYR219) is administered daily via an appropriate route (e.g., oral gavage).
-
Duration: Treatment duration can range from several weeks to months (e.g., 8 weeks to 6 months).[6][8]
Assessments:
-
Cognitive Function: Morris Water Maze test to evaluate spatial learning and memory.
-
Pathology: Immunohistochemical analysis of brain tissue for Aβ plaques and phosphorylated tau.
Morris Water Maze Protocol:
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.
-
Acquisition Phase (e.g., 5 days): Mice are given multiple trials per day to find the hidden platform, starting from different locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (e.g., day 6): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
Immunohistochemistry Protocol:
-
At the end of the treatment period, mice are euthanized, and brains are collected and fixed (e.g., in 4% paraformaldehyde).
-
Brain tissue is sectioned.
-
Sections are incubated with primary antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8 for pSer202/pThr205).
-
A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is applied.
-
The signal is visualized using a chromogen (e.g., DAB), and the sections are imaged.
-
Plaque load and tau pathology are quantified using image analysis software.
Experimental Workflow and Logic
The investigation of this compound in Alzheimer's disease models follows a logical progression from in vitro characterization to in vivo validation.
Caption: Workflow for evaluating this compound.
This technical guide provides a framework for the preclinical investigation of this compound as a potential disease-modifying therapy for Alzheimer's disease. The provided data and protocols offer a starting point for researchers to design and execute robust studies to further elucidate the therapeutic utility of targeting DYRK1A.
References
- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Dyrk1 Inhibition Delays the Onset of AD-Like Pathology in 3xTg-AD Mice [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Core Cellular Functions of DYRK1A Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2] Encoded by a gene on chromosome 21, its dosage-sensitive nature implicates it in the pathology of Down syndrome and has drawn significant attention for its roles in neurodevelopmental and neurodegenerative disorders, as well as in various cancers.[3][4][5] This technical guide provides a comprehensive overview of the core cellular functions of DYRK1A, presenting quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways to support researchers and professionals in drug development.
Data Presentation: Quantitative Insights into DYRK1A Activity
The following tables summarize key quantitative data related to DYRK1A, including its kinetic parameters for specific substrates and the inhibitory concentrations (IC50) of various small molecule inhibitors.
Table 1: Kinetic Parameters of DYRK1A for Selected Substrates
| Substrate | Amino Acid Sequence | Km (µM) | Vmax (pmol/min/mg) | Reference |
| DYRKtide | RRRFRPASPLRGPPK | 35 | - | [6] |
| ATP | - | Varies (e.g., 10-40) | - | [7] |
Note: Vmax values are often context-dependent and not always reported in a standardized manner.
Table 2: IC50 Values of Selected DYRK1A Inhibitors
| Inhibitor | Chemical Class | DYRK1A IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| Harmine | β-carboline | 33 | MAO-A | [8] |
| EHT 1610 | - | - | - | [9] |
| L41 | - | - | CLKs, GSK3β | [10] |
| EHT 5372 | - | - | Other CMGC kinases | [10] |
| INDY | Benzothiazole | 240 | DYRK1B (230), CLK1, CLK4 | [8] |
| Leucettine L41 | - | - | - | [10] |
| AnnH31 | - | 81 | DYRK1B, CLK1, DYRK2, HIPK2 | [8] |
| AnnH75 | - | 181 | DYRK1B, CLK1, CLK4, Haspin/GSG2 | [8] |
Core Cellular Functions and Signaling Pathways of DYRK1A
DYRK1A is a pleiotropic kinase that regulates a wide array of cellular processes, often acting as a molecular switch in complex signaling networks. Its functions are highly dependent on the cellular context.[1][11]
Cell Cycle Regulation
DYRK1A is a critical regulator of the cell cycle, primarily by promoting cell cycle exit and entry into a quiescent state (G0).[12][13] It achieves this through the phosphorylation of several key cell cycle proteins:
-
Cyclin D1: DYRK1A phosphorylates Cyclin D1, leading to its degradation and thereby prolonging the G1 phase.[14][15]
-
p27Kip1: It phosphorylates and stabilizes the cyclin-dependent kinase inhibitor p27Kip1, further contributing to G1 arrest.[5]
-
DREAM Complex: DYRK1A phosphorylates LIN52, a component of the DREAM (dimerization partner, RB-like, E2F and multi-vulval class B) complex.[2] This phosphorylation is crucial for the assembly of the DREAM complex, which represses the transcription of cell cycle-dependent genes.[2]
References
- 1. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 9. munin.uit.no [munin.uit.no]
- 10. Tissue expression of DYRK1A - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. DYRK1A autophosphorylation on serine residue 520 modulates its kinase activity via 14-3-3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-5 and its Effect on Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the potent and selective DYRK1A inhibitor, Dyrk1A-IN-5, it is important to note that as of late 2025, specific peer-reviewed studies detailing its direct effects on neurogenesis are not publicly available. Therefore, this document provides a comprehensive overview of the role of DYRK1A in neurogenesis and presents data and methodologies from studies on other well-characterized DYRK1A inhibitors to serve as a proxy and guide for future research in this area.
Introduction to DYRK1A and its Role in Neurogenesis
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a critical role in the development of the central nervous system.[1][2] Its gene is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome.[2][3] DYRK1A is a dosage-sensitive gene, meaning that both its overexpression and haploinsufficiency lead to significant neurodevelopmental abnormalities.[4]
DYRK1A's influence on neurogenesis is multifaceted, affecting key processes such as:
-
Neural Progenitor Proliferation and Differentiation: DYRK1A acts as a negative regulator of the G1-S phase transition in the cell cycle.[4][5] Overexpression of DYRK1A can lead to premature cell cycle exit, thereby promoting differentiation at the expense of proliferation of neural stem cells.[4][5] Conversely, inhibition of DYRK1A is suggested to promote the neurogenic potential of neural stem cells.[4]
-
Neuronal Morphogenesis: The kinase is involved in shaping the intricate structure of neurons. Both overexpression and underexpression of DYRK1A can alter dendritic arborization and spine morphology.[6]
-
Signal Transduction: DYRK1A is a key node in several signaling pathways crucial for brain development, including the calcineurin/NFAT pathway.[2][7]
Given its central role, DYRK1A has emerged as a promising therapeutic target for conditions associated with its dysregulation, such as Down syndrome and certain neurodegenerative disorders.
This compound: A Potent and Selective Inhibitor
This compound, chemically known as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, is a potent and highly selective inhibitor of DYRK1A.[8] Its selectivity is a key advantage, as off-target effects on other kinases can confound experimental results and lead to unwanted side effects in a therapeutic context.
Quantitative Data on this compound and Other DYRK1A Inhibitors
While specific neurogenesis data for this compound is pending, the following table summarizes its in vitro potency and includes data from other DYRK1A inhibitors that have been studied in the context of neurogenesis.
| Inhibitor | Target | IC50 (nM) | Experimental System | Observed Effects on Neurogenesis-Related Processes | Reference |
| This compound (Compound 5j) | DYRK1A | 6 | In vitro kinase assay | - | [8] |
| DYRK1B | 600 | In vitro kinase assay | - | [8] | |
| CLK1 | 500 | In vitro kinase assay | - | [8] | |
| DYRK2 | >10,000 | In vitro kinase assay | - | [8] | |
| Epigallocatechin-3-gallate (EGCG) | DYRK1A | ~300 | TgDyrk1A mice | Rescued reduced cell proliferation and altered cell cycle progression in the hippocampus. | [9] |
| Harmine | DYRK1A | ~50 | Cultured hippocampal neurons | Reduced the number of neurites. | [10] |
| ID-8 | DYRK1A | 78 | Human pluripotent stem cells | Interfered with neural specification. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for designing new experiments. Below are representative protocols for key experiments used to study the effects of DYRK1A inhibition on neurogenesis.
In Vitro Kinase Inhibition Assay
This protocol is fundamental for determining the potency and selectivity of a compound like this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an inhibitor against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, DYRKtide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive methods).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neural Stem Cell Proliferation Assay
This assay assesses the effect of a DYRK1A inhibitor on the proliferation of neural stem cells (NSCs).
Objective: To quantify the rate of NSC proliferation in the presence of a DYRK1A inhibitor.
Materials:
-
Cultured neural stem cells
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and FGF)
-
Test inhibitor
-
BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-BrdU/EdU, anti-Sox2 for NSC identification)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate NSCs in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of the DYRK1A inhibitor or vehicle (DMSO) for a defined period (e.g., 24-72 hours).
-
During the last few hours of treatment (e.g., 2-4 hours), add BrdU or EdU to the culture medium to label proliferating cells.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against the proliferation marker (BrdU/EdU) and an NSC marker (e.g., Sox2).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of BrdU/EdU-positive cells among the total number of Sox2-positive cells.
Neuronal Differentiation Assay
This protocol evaluates the impact of DYRK1A inhibition on the differentiation of NSCs into neurons.
Objective: To determine the effect of a DYRK1A inhibitor on the efficiency of neuronal differentiation.
Materials:
-
Cultured neural stem cells
-
NSC differentiation medium (proliferation medium without growth factors)
-
Test inhibitor
-
Fixation and permeabilization solutions
-
Primary antibodies against neuronal markers (e.g., β-III tubulin/Tuj1, MAP2) and a progenitor marker (e.g., Nestin)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Plate NSCs on a suitable substrate (e.g., poly-L-ornithine and laminin-coated coverslips).
-
Induce differentiation by switching to the differentiation medium.
-
Treat the cells with the DYRK1A inhibitor or vehicle at various concentrations for the duration of the differentiation period (e.g., 5-7 days).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against neuronal and progenitor markers.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images and quantify the percentage of β-III tubulin or MAP2-positive cells relative to the total number of DAPI-stained nuclei.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in DYRK1A's function and its inhibition is crucial for understanding its mechanism of action.
DYRK1A Signaling in Neurogenesis
The following diagram illustrates the central role of DYRK1A in regulating the cell cycle of neural progenitor cells, a key aspect of neurogenesis.
Caption: DYRK1A negatively regulates the G1/S transition by promoting Cyclin D1 degradation.
Experimental Workflow for Assessing DYRK1A Inhibitor Effects
The following diagram outlines a typical experimental workflow to investigate the impact of a DYRK1A inhibitor on neurogenesis in vitro.
Caption: In vitro workflow for studying this compound's effects on NSC proliferation and differentiation.
Conclusion and Future Directions
DYRK1A is a well-validated, critical regulator of neurogenesis. While the specific inhibitor this compound shows high potency and selectivity in biochemical assays, its effects on neural stem cell proliferation and differentiation remain to be elucidated in dedicated studies. The experimental protocols and signaling pathway information provided in this guide, based on research with other DYRK1A inhibitors, offer a solid framework for investigating the potential of this compound as a tool to modulate neurogenesis.
Future research should focus on:
-
Characterizing the dose-response effects of this compound on the proliferation and differentiation of human and rodent neural stem cells.
-
Investigating the impact of this compound on neuronal morphology and synapse formation in vitro.
-
Evaluating the in vivo efficacy of this compound in animal models of neurodevelopmental disorders, such as Down syndrome mouse models.
-
Elucidating the precise molecular mechanisms downstream of DYRK1A inhibition by this compound through transcriptomic and proteomic analyses.
Such studies will be invaluable for determining the therapeutic potential of this compound and for advancing our understanding of the intricate role of DYRK1A in shaping the developing brain.
References
- 1. DYRK1A (Dual-Specificity Tyrosine-Phosphorylated and -Regulated Kinase 1A): A Gene with Dosage Effect During Development and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome [mdpi.com]
- 3. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1A influences neuronal morphogenesis through regulation of cytoskeletal dynamics in mammalian cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmental enrichment rescues DYRK1A activity and hippocampal adult neurogenesis in TgDyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Perspectives of Dyrk1A Role in Neurogenesis and Neuropathologic Features of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of DYRK1A Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a pivotal role in a multitude of cellular processes.[1][2] As a member of the CMGC group of kinases, it exhibits the unique ability to phosphorylate both serine/threonine and tyrosine residues on its substrates, as well as itself through autophosphorylation on a critical tyrosine residue in its activation loop for its activation.[2][3] The DYRK1A gene is located on chromosome 21, within the Down syndrome critical region, and its overexpression is strongly associated with the cognitive deficits and neurodegenerative pathologies observed in Down syndrome and Alzheimer's disease.[4][5][6] Consequently, DYRK1A has emerged as a significant therapeutic target, and the development of its inhibitors is an active area of research for various neurological disorders, cancers, and diabetes.[7][8]
This technical guide provides an in-depth overview of the basic principles of DYRK1A inhibition, including its mechanism of action, key signaling pathways, and the experimental protocols used to assess its inhibition.
Mechanism of Action of DYRK1A and its Inhibition
DYRK1A is a constitutively active kinase, meaning its activity is primarily regulated by its expression level rather than by specific signaling-induced activation.[9] Small molecule inhibitors of DYRK1A typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of its downstream substrates.[10] The inhibition of DYRK1A can modulate a wide array of cellular functions by altering the phosphorylation state and subsequent activity of its numerous targets.
Key Signaling Pathways Modulated by DYRK1A Inhibition
DYRK1A is a pleiotropic kinase that influences several critical signaling pathways. Its inhibition can therefore have profound effects on cellular function.
NFAT (Nuclear Factor of Activated T-cells) Signaling
DYRK1A acts as a negative regulator of the NFAT signaling pathway. It phosphorylates NFATc transcription factors, which promotes their export from the nucleus to the cytoplasm, thereby inhibiting their transcriptional activity.[8][11][12] Inhibition of DYRK1A leads to the accumulation of dephosphorylated NFATc in the nucleus, where it can activate the transcription of genes involved in cell proliferation, particularly in pancreatic β-cells.[8][12]
Cell Cycle Regulation
DYRK1A acts as a negative regulator of the cell cycle, promoting cell cycle exit and entry into a quiescent state (G0).[1][13] It achieves this by phosphorylating key cell cycle proteins. For instance, DYRK1A-mediated phosphorylation of Cyclin D1 and Cyclin D3 targets them for proteasomal degradation, while it phosphorylates and stabilizes the cyclin-dependent kinase inhibitor p27Kip1.[14][15][16] Inhibition of DYRK1A can therefore release cells from quiescence and promote their entry into the cell cycle.[13]
Alzheimer's Disease-Related Pathways
DYRK1A is implicated in the pathology of Alzheimer's disease through its phosphorylation of two key proteins: Amyloid Precursor Protein (APP) and Tau.[4] Phosphorylation of APP by DYRK1A can promote its amyloidogenic processing, leading to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[4][5] Additionally, DYRK1A can phosphorylate Tau protein, which is believed to "prime" it for subsequent phosphorylation by GSK3β, contributing to the formation of neurofibrillary tangles, another key pathological feature of the disease.[17] Inhibition of DYRK1A has been shown to reduce both Aβ and Tau pathology in preclinical models.
Quantitative Data on DYRK1A Inhibitors
A variety of natural and synthetic compounds have been identified as inhibitors of DYRK1A. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these inhibitors. The table below summarizes the IC50 values for several well-characterized DYRK1A inhibitors.
| Inhibitor | Chemical Class | DYRK1A IC50 | Other Notable Targets (IC50) | Reference |
| Harmine | β-carboline alkaloid | 33 nM - 300 nM | MAO-A | [1][11] |
| EGCG | Polyphenol | 215 nM - 330 nM | Non-selective | [4][11] |
| INDY | Benzothiazole | 240 nM | CLK1, CLK4 | [11] |
| Leucettine L41 | Leucettamine B analog | 15 nM | CLK1, GSK3β | [5] |
| EHT 1610 | Thiazoloquinazoline | ~20 nM | [16] | |
| 5-IT | ~1 µM | DYRK family, CLK family | [1] | |
| AZD1080 | >10 µM | GSK3β (31 nM) | [18] | |
| SB-415286 | 2.9 µM | GSK3β (78 nM) | [18] | |
| Staurosporine | Alkaloid | 3.8 nM - 49 nM | Broad-spectrum kinase inhibitor | [19] |
| GW5074 | 420 nM | |||
| Ro 31-8220 | 22 nM |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Experimental Protocols for Studying DYRK1A Inhibition
A variety of in vitro and cell-based assays are employed to identify and characterize DYRK1A inhibitors.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of purified DYRK1A and the effect of inhibitors on this activity.
This is a traditional and highly sensitive method.
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide substrate by DYRK1A. The amount of radioactivity incorporated is proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: In a microplate well, combine recombinant human DYRK1A enzyme, a peptide substrate (e.g., RRRFRPASPLRGPPK), and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: Stop the reaction and separate the phosphorylated peptide from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper and washing away the excess ATP.
-
Detection: Quantify the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
This method offers a safer and more high-throughput alternative to radiometric assays.
Principle: A substrate peptide is immobilized on an ELISA plate. The kinase reaction is performed in the well, and the resulting phosphorylation is detected using a phospho-specific antibody.
Protocol Outline:
-
Plate Coating: Coat the wells of a microplate with a DYRK1A substrate (e.g., a dynamin 1a fragment).[4]
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Kinase Reaction: Add recombinant DYRK1A, ATP, and the test inhibitor to the wells. Incubate to allow for phosphorylation of the coated substrate.[4]
-
Washing: Wash the wells to remove the kinase, ATP, and inhibitor.
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP or AP).
-
Detection: Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the IC50 as described for the radiometric assay.[4]
Cell-Based Assays
These assays assess the effects of DYRK1A inhibitors on cellular processes.
Principle: This assay measures the rate of cell division in the presence of a DYRK1A inhibitor. As DYRK1A inhibition can promote proliferation in certain cell types (e.g., pancreatic β-cells), an increase in proliferation can indicate target engagement.
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., human islet cells or a relevant cell line) in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of the DYRK1A inhibitor for a defined period (e.g., 24-72 hours).
-
Proliferation Measurement: Assess cell proliferation using one of several methods:
-
EdU Incorporation: Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the culture medium. EdU is incorporated into newly synthesized DNA. Detect incorporated EdU using a fluorescent azide that binds to the ethynyl group via a click chemistry reaction.[1]
-
MTS/MTT Assay: Add a tetrazolium salt (MTS or MTT) which is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable, proliferating cells.
-
-
Data Analysis: Quantify the signal (fluorescence or absorbance) and normalize it to a vehicle-treated control to determine the effect of the inhibitor on cell proliferation.
Principle: This technique allows for the detection of changes in the phosphorylation status of specific DYRK1A substrates within cells upon inhibitor treatment.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the DYRK1A inhibitor for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known DYRK1A substrate (e.g., phospho-Tau, phospho-NFAT). Also, probe a separate blot or strip the first and re-probe with an antibody for the total protein as a loading control.
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative change in the phosphorylation of the substrate in response to the inhibitor.
Experimental and Logical Workflow Visualizations
DYRK1A Inhibitor Screening Workflow
The following diagram illustrates a typical workflow for the identification and characterization of novel DYRK1A inhibitors.
Conclusion
DYRK1A is a multifaceted kinase with significant implications in health and disease. Its inhibition presents a promising therapeutic strategy for a range of conditions, driven by its central role in regulating fundamental cellular processes such as cell cycle progression, proliferation, and the pathological pathways associated with neurodegeneration. The continued development of potent and selective DYRK1A inhibitors, facilitated by robust in vitro and cell-based screening assays, holds great potential for the future of targeted therapeutics. This guide provides a foundational understanding of the core principles of DYRK1A inhibition to aid researchers and drug developers in this exciting field.
References
- 1. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. DYRK1A Polyclonal Antibody (PA5-110809) [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of a novel DYRK1A inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation [pubmed.ncbi.nlm.nih.gov]
- 13. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. ELISA Protocols [sigmaaldrich.com]
- 16. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
The Role of Dyrk1A-IN-5 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various pathologies, from neurodevelopmental disorders like Down syndrome to several types of cancer.[1][2] As a key regulator of the cell cycle, DYRK1A presents a compelling target for therapeutic intervention. This technical guide delves into the intricate role of DYRK1A in cell cycle control, with a specific focus on the potent and selective inhibitor, Dyrk1A-IN-5. We will explore its mechanism of action, summarize key quantitative data, provide an overview of relevant experimental protocols, and visualize the associated signaling pathways.
This compound: A Potent and Selective DYRK1A Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DYRK1A.[3][4] Understanding its inhibitory profile is critical for its application as a research tool and potential therapeutic agent.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against DYRK1A and other related kinases, as well as its cellular effects on substrate phosphorylation.
| Target/Substrate | IC50 Value | Cell Line | Reference |
| DYRK1A (in vitro) | 6 nM | N/A | [3][4] |
| DYRK1B (in vitro) | 600 nM | N/A | [4] |
| CLK1 (in vitro) | 500 nM | N/A | [4] |
| DYRK2 (in vitro) | > 10 µM | N/A | [4] |
| SF3B1 (Thr434 phosphorylation) | 0.5 µM | HeLa | [3][4] |
| Tau (Thr212 phosphorylation) | 2.1 µM | HEK293 | [3][4] |
The Multifaceted Role of DYRK1A in Cell Cycle Regulation
DYRK1A's influence on the cell cycle is complex and highly context-dependent, capable of promoting either cell cycle arrest or, paradoxically, proliferation upon its inhibition in certain scenarios.[1][5] Its primary mechanisms of action involve the direct phosphorylation of key cell cycle regulatory proteins, leading to their degradation or altered function.
Regulation of G1/S Transition via Cyclin D Degradation
One of the most well-characterized roles of DYRK1A is its ability to prolong the G1 phase and control the G1/S transition.[6][7] It achieves this by directly phosphorylating D-type cyclins, particularly Cyclin D1 and Cyclin D3, on a conserved threonine residue (Thr286 in Cyclin D1 and Thr283 in Cyclin D3).[6][8][9] This phosphorylation event marks the cyclins for ubiquitination and subsequent proteasomal degradation.[8][9] The resulting decrease in Cyclin D levels leads to reduced activity of cyclin-dependent kinases 4 and 6 (CDK4/6), hypo-phosphorylation of the retinoblastoma protein (Rb), and sustained repression of E2F-mediated gene transcription required for S-phase entry.[8]
The inhibition of DYRK1A, for instance by this compound, would be expected to increase Cyclin D1 levels.[6][10] This can lead to a bifurcation in cell fate: one subpopulation of cells may accelerate through the cell cycle due to heightened CDK4/6 activity, while another may enter a state of arrest by co-stabilizing both Cyclin D1 and the CDK inhibitor p21.[6][10]
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for the Selectivity of Dyrk1A-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases such as Down syndrome and Alzheimer's disease, as well as certain types of cancer. The development of potent and selective inhibitors of DYRK1A is a key objective in harnessing its therapeutic potential. Dyrk1A-IN-5 is a potent inhibitor of DYRK1A with an IC50 of 6 nM.[1] A hallmark of this compound is its notable selectivity for DYRK1A over other closely related kinases. This technical guide provides an in-depth analysis of the structural underpinnings of this selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Data Presentation: Inhibitor Potency and Selectivity
The selectivity of a kinase inhibitor is paramount to its therapeutic utility, as off-target effects can lead to undesirable side effects. This compound demonstrates significant selectivity for DYRK1A over other members of the DYRK family and the broader kinome. The following table summarizes the in vitro potency of this compound against DYRK1A and other closely related kinases.
| Kinase | IC50 (nM) | Selectivity vs. DYRK1A |
| DYRK1A | 6 | - |
| DYRK1B | 600 | 100-fold |
| CLK1 | 500 | 83-fold |
| DYRK2 | >10,000 | >1667-fold |
Table 1: In vitro inhibitory potency of this compound against a panel of kinases. Data sourced from MedChemExpress.[1]
Structural Basis of Selectivity
While a co-crystal structure of this compound in complex with DYRK1A is not publicly available, a comprehensive understanding of its selectivity can be inferred from the extensive structural biology of DYRK1A with other inhibitors and a comparative analysis of the ATP-binding pockets of the DYRK kinase family.
The ATP-binding sites of DYRK1A and its close homolog DYRK1B are highly conserved, with only a single amino acid difference within the active site.[2][3] This high degree of similarity presents a significant challenge for the design of selective inhibitors. The selectivity of this compound is likely achieved by exploiting subtle conformational differences and the specific chemical features of the inhibitor that can engage with unique residues or pockets within the DYRK1A active site.
Key structural features of the DYRK1A active site that contribute to inhibitor binding and selectivity include:
-
The Hinge Region: This region forms critical hydrogen bonds with the inhibitor scaffold.
-
The Gatekeeper Residue: In DYRK1A, this is a phenylalanine (Phe238), which controls access to a deeper hydrophobic pocket.
-
A Small Hydrophobic Pocket: Located adjacent to Leu241, the conformation of which is a key determinant of selectivity for some DYRK1A inhibitors.[2]
-
The Catalytic Lysine (Lys188): This residue is crucial for ATP binding and catalysis and is a common interaction point for inhibitors.
The chemical structure of this compound, with its distinct arrangement of aromatic rings and functional groups, is predicted to optimize interactions within the DYRK1A active site while being less favorable for binding to the active sites of other kinases like DYRK1B and DYRK2. The significant drop in potency against DYRK1B suggests that the single amino acid difference between the two kinases is likely a key determinant of this compound's selectivity.
Predicted Binding Mode of this compound
Based on the structures of other inhibitors co-crystallized with DYRK1A, a predicted binding mode for this compound can be proposed. It is anticipated that the core of this compound forms hydrogen bonds with the hinge region of DYRK1A. The substituted aromatic moieties are likely to occupy the hydrophobic pockets, with specific functional groups making key interactions that are not as favorable in the active sites of other kinases. The following diagram illustrates a hypothetical binding mode, highlighting these crucial interactions.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments relevant to the characterization of DYRK1A inhibitors.
Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Procedure:
-
Prepare a reaction mixture containing the DYRK1A enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
-
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
Prepare solutions of the DYRK1A kinase, Eu-labeled antibody, and the fluorescent tracer in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of a microplate.
-
Add the kinase/antibody mixture to the wells.
-
Add the tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
3. NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a compound to its target protein.
-
Principle: The target protein (DYRK1A) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that competes with the tracer for binding will reduce the BRET signal.
-
Procedure:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-DYRK1A fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add the test compound (this compound) at various concentrations and incubate for a specified time (e.g., 2 hours).
-
Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal using a luminometer capable of detecting both the donor and acceptor wavelengths.
-
Calculate the BRET ratio and determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
DYRK1A Signaling Pathway
DYRK1A is a pleiotropic kinase involved in a multitude of cellular processes. Its dysregulation has been implicated in various diseases. Understanding the signaling pathways in which DYRK1A participates is crucial for elucidating the downstream consequences of its inhibition.
Conclusion
This compound is a potent and selective inhibitor of DYRK1A, a kinase implicated in a variety of human diseases. The selectivity of this compound is a critical attribute for its potential as a therapeutic agent. While the precise structural details of the this compound/DYRK1A complex await elucidation by X-ray crystallography, a strong rationale for its selectivity can be constructed based on the extensive structural knowledge of the DYRK family of kinases. The ability of this compound to discriminate between the highly homologous active sites of DYRK1A and DYRK1B underscores the potential for developing highly selective kinase inhibitors. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug developers working to advance our understanding and therapeutic targeting of DYRK1A.
References
The Impact of Dyrk1A-IN-5 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cellular and molecular impact of Dyrk1A-IN-5, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase involved in a myriad of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Its dysregulation has been implicated in various pathologies, making it a significant target for therapeutic intervention. This document summarizes the effects of DYRK1A inhibition on global gene expression, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to facilitate further research and drug development in this area.
Introduction to DYRK1A and its Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in regulating gene expression through various mechanisms. It can directly phosphorylate transcription factors, interact with chromatin remodeling complexes, and influence the activity of the RNA polymerase II complex. Given its wide-ranging effects, the inhibition of DYRK1A presents a promising therapeutic strategy for several diseases. This compound is a selective inhibitor of DYRK1A with a reported IC50 of 6 nM. Understanding its precise impact on gene expression is critical for elucidating its mechanism of action and advancing its therapeutic development.
Impact of DYRK1A Inhibition on Global Gene Expression
While specific transcriptomic data for this compound is not publicly available in the form of downloadable gene lists, studies on DYRK1A knockout and inhibition with other small molecules, such as harmine, provide significant insights into the downstream effects on gene expression. These studies consistently demonstrate that the modulation of DYRK1A activity leads to widespread changes in the cellular transcriptome.
A study on the effects of the DYRK1A inhibitor harmine on the differentiation of T-regulatory (Treg) cells revealed significant changes in gene expression. The full dataset is available through the Gene Expression Omnibus (GEO) under accession number GSE67961.
Similarly, a study involving the knockout of DYRK1A in Vero-E6 cells, which has implications for coronavirus entry, also provides a comprehensive look at the resulting transcriptomic alterations. The data for this study can be accessed through GEO with the accession number GSE213999.
Analysis of these and similar datasets reveals that DYRK1A inhibition affects genes involved in several key cellular processes.
Table 1: Key Gene Ontology (GO) Terms for Genes Differentially Expressed Upon DYRK1A Inhibition
| GO Term Category | Enriched Biological Process | Representative Genes (from related studies) |
| Cellular Proliferation & Differentiation | Regulation of cell cycle | CCND1, CDK6, p21 (CDKN1A) |
| Neuronal differentiation | NEUROD1, PAX6, SOX2 | |
| T-cell differentiation | FOXP3, RORC, TBX21 | |
| Signal Transduction | NFAT signaling pathway | NFATC1, NFATC2 |
| Wnt signaling pathway | CTNNB1, TCF7L2 | |
| Hedgehog signaling pathway | GLI1, PTCH1 | |
| Gene Expression & Regulation | Regulation of transcription, DNA-templated | CREB1, MYC, E2F1 |
| Chromatin modification | HDAC1, KDM5B | |
| RNA splicing | SF3B1, SRSF1 | |
| Cellular Structure & Adhesion | Extracellular matrix organization | COL1A1, MMP2 |
| Cell adhesion | CDH1, ITGA2 |
Note: This table is a synthesis of findings from studies on DYRK1A knockout and inhibition with various compounds and may not be fully representative of the effects of this compound.
Key Signaling Pathways Modulated by DYRK1A
DYRK1A is a central node in several signaling pathways that ultimately control gene expression. Its inhibition by this compound is expected to perturb these pathways, leading to the observed changes in the transcriptome.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of this compound on gene expression.
Cell Culture and Treatment with this compound
Objective: To treat cultured cells with this compound for subsequent gene expression analysis.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.
-
Preparation of Treatment Media: Prepare fresh complete medium containing this compound at the desired final concentration (e.g., 5 µM). Also, prepare a vehicle control medium with the same concentration of DMSO as the inhibitor-treated medium.
-
Treatment: Aspirate the old medium from the wells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Harvesting: After incubation, proceed immediately to RNA extraction.
RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (optional, for RNA integrity analysis)
Protocol (using TRIzol):
-
Cell Lysis: Aspirate the medium and add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Assess RNA integrity (RIN score) using a Bioanalyzer.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the extracted RNA for high-throughput sequencing.
Materials:
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Agencourt AMPure XP beads
-
PCR thermocycler
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
mRNA Isolation (Poly-A selection) or Ribosomal RNA Depletion: Start with high-quality total RNA. Isolate mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA depending on the experimental goals.
-
RNA Fragmentation: Fragment the purified mRNA or rRNA-depleted RNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to add indexes and generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.
Conclusion
This compound, as a potent and selective inhibitor of DYRK1A, holds significant promise for therapeutic applications. Its impact on gene expression is a critical aspect of its mechanism of action. While direct transcriptomic data for this compound is still emerging, studies on DYRK1A knockout and inhibition with other compounds provide a strong foundation for understanding its effects. The methodologies and pathways detailed in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the role of this compound in modulating gene expression and to accelerate its journey from the laboratory to the clinic.
Methodological & Application
Application Notes and Protocols for Dyrk1A-IN-5 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Dyrk1A-IN-5, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The provided methodology is intended for researchers, scientists, and drug development professionals working on DYRK1A-targeted therapies.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in various physiological and pathological processes, including neurodevelopment and neurodegenerative diseases like Alzheimer's and Down syndrome.[1][2][3] this compound has been identified as a potent and selective inhibitor of DYRK1A, making it a valuable tool for studying its biological functions and as a potential therapeutic agent.[4] This document outlines a typical in vitro kinase assay protocol to measure the inhibitory activity of this compound against DYRK1A.
Data Presentation
Table 1: Inhibitory Activity of this compound against various kinases.
| Kinase | IC50 (nM) |
| DYRK1A | 6 |
| DYRK1B | 600 |
| CLK1 | 500 |
| DYRK2 | >10,000 |
| Data sourced from MedChemExpress.[4] |
Signaling Pathway Diagram
The following diagram illustrates the role of DYRK1A in the phosphorylation of a substrate, a process that is blocked by the inhibitor this compound.
Caption: Inhibition of DYRK1A-mediated substrate phosphorylation by this compound.
Experimental Protocols
This section details a common method for an in vitro kinase assay using a non-radioactive, ELISA-based format.[3] This protocol can be adapted for other detection methods, such as luminescence-based ADP detection (e.g., ADP-Glo™).[5]
Materials and Reagents
-
Recombinant full-length human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., DYRKtide: RRRFRPASPLRGPPK)[5]
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂[3]
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Phospho-specific antibody for the substrate
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro kinase assay.
Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 1 mM.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 96-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, recombinant DYRK1A enzyme (e.g., 5 ng per reaction), and the substrate peptide (e.g., 200 ng per reaction).[3]
-
Add 40 µL of the kinase reaction master mix to each well.
-
Briefly incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Phosphorylation:
-
Prepare the ATP solution in the kinase assay buffer. The final ATP concentration is typically around the Km value for the kinase, often 100 µM.[3]
-
Add 10 µL of the ATP solution to each well to start the reaction. The final reaction volume is 51 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-75 minutes), ensuring the reaction is in the linear range.[3]
-
-
Detection (ELISA-based):
-
After incubation, wash the wells with an appropriate wash buffer.
-
Add the phospho-specific primary antibody diluted in a suitable blocking buffer and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add the detection reagent (e.g., TMB) and incubate until sufficient color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (DMSO-treated wells) set at 100% activity and a negative control (no enzyme or a known potent inhibitor) at 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Alternative Detection Method: LanthaScreen™ Eu Kinase Binding Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, can also be employed. This assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor. The general steps involve:
-
Addition of the test compound (this compound).
-
Addition of a mixture of the DYRK1A kinase and a europium-labeled anti-tag antibody.
-
Addition of a fluorescent kinase tracer.
-
Incubation for 1 hour at room temperature.
-
Reading the plate to measure the TR-FRET signal.[6]
References
- 1. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and analysis of a selective DYRK1A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DYRK1A Kinase Enzyme System [promega.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Dyrk1A-IN-5 in Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-5 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] DYRK1A is a crucial kinase involved in a multitude of cellular processes, particularly in the nervous system. Its gene is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome and Alzheimer's disease.[2][3][4] DYRK1A's role in neuronal development, differentiation, and synaptic function makes it a significant target for therapeutic intervention in neurodegenerative and neurodevelopmental disorders.[5][6][7] this compound offers a valuable tool for investigating the physiological and pathological roles of DYRK1A in neuronal cultures.
These application notes provide a comprehensive guide for the utilization of this compound in neuronal cell culture, including recommended protocols for key experiments and an overview of the relevant signaling pathways.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (DYRK1A) | 6 nM | In vitro | [1] |
| IC₅₀ (DYRK1B) | 600 nM | In vitro | [1] |
| IC₅₀ (CLK1) | 500 nM | In vitro | [1] |
| IC₅₀ (DYRK2) | >10 µM | In vitro | [1] |
| IC₅₀ (SF3B1 Thr434 phosphorylation) | 0.5 µM | HeLa | [1] |
| IC₅₀ (Tau Thr212 phosphorylation) | 2.1 µM | HEK293 | [1] |
Note: The provided IC₅₀ values for cellular assays were determined in non-neuronal cell lines. Optimal concentrations for neuronal cultures should be determined empirically.
Signaling Pathways
DYRK1A is a key regulator of multiple signaling pathways implicated in neuronal function and pathology. Inhibition of DYRK1A with this compound can be expected to modulate these pathways.
Caption: DYRK1A signaling pathways in neurons.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific neuronal culture system and experimental goals.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in cell culture grade Dimethyl Sulfoxide (DMSO) to a high concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Workflow for Treating Neuronal Cultures
Caption: General experimental workflow.
Protocol 3: Determining Optimal Working Concentration (Dose-Response)
-
Cell Plating: Plate primary neurons or neuronal cell lines at an appropriate density in a multi-well plate (e.g., 96-well plate).
-
Treatment: Prepare a serial dilution of this compound in your neuronal culture medium. A starting range of 10 nM to 10 µM is recommended, based on available IC₅₀ data. Include a DMSO vehicle control.
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for a defined period (e.g., 24 or 48 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue assay to determine the cytotoxic concentration of the compound.
-
Endpoint of Interest: In parallel, you can assess a functional endpoint, such as the phosphorylation of a known DYRK1A substrate (e.g., Tau at Thr212), to determine the effective concentration for target inhibition.
Protocol 4: Western Blot Analysis of DYRK1A Target Phosphorylation
-
Cell Culture and Treatment: Culture primary neurons or neuronal cell lines to the desired confluency and treat with the determined optimal concentration of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-Tau Thr212) and a total protein antibody (e.g., anti-Tau) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Protocol 5: Immunofluorescence Staining for Neurite Outgrowth Analysis
-
Cell Culture: Plate neurons on coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin).
-
Treatment: Treat the neurons with this compound or vehicle control at a concentration that does not affect viability.
-
Fixation and Permeabilization: After the desired incubation period, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining:
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Analyze neurite length and branching using image analysis software such as ImageJ/Fiji with the NeuronJ plugin.
Conclusion
This compound is a powerful research tool for dissecting the complex roles of DYRK1A in neuronal biology and disease. The protocols outlined above provide a starting point for incorporating this inhibitor into your research. Due to the variability in neuronal culture systems, it is imperative to empirically determine the optimal experimental conditions, including concentration and incubation time, for your specific application. Careful experimental design and data analysis will enable robust and meaningful insights into the function of DYRK1A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of DYRK1A in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DYRK1A in the physiology and pathology of the neuron-astrocyte axis [frontiersin.org]
Application Notes and Protocols for Dyrk1A-IN-5 in Cell-Based Tau Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme implicated in neurodevelopment and has emerged as a significant therapeutic target in neurodegenerative diseases.[1][2] Located on chromosome 21, overexpression of the DYRK1A gene is associated with Down syndrome and is linked to the early onset of Alzheimer's disease (AD)-like pathology.[3][4] DYRK1A directly phosphorylates tau protein at several serine and threonine residues, including Thr212, Ser202, and Ser404.[4][5][6] This hyperphosphorylation of tau is a key event in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of AD.[3][4] Therefore, inhibitors of DYRK1A are valuable tools for studying tau pathology and represent a promising therapeutic strategy for AD and other tauopathies.[3][7]
Dyrk1A-IN-5 is a potent and selective inhibitor of DYRK1A.[3][4][8] Understanding its application in cell-based assays is critical for advancing research into tau-related neurodegeneration. These application notes provide detailed protocols for utilizing this compound to investigate its effects on tau phosphorylation in a cellular context.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor with high affinity for DYRK1A. Its selectivity and potency make it a valuable research tool for dissecting the role of DYRK1A in cellular signaling pathways, particularly those leading to tau hyperphosphorylation.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| DYRK1A | 6 nM |
| Tau Phosphorylation (Thr212) in HEK293 cells | 2.1 µM |
| SF3B1 Phosphorylation (Thr434) in HeLa cells | 0.5 µM |
| DYRK1B | 600 nM |
| CLK1 | 500 nM |
| DYRK2 | > 10 µM |
Data sourced from MedChemExpress and AbMole BioScience product datasheets.[4][8]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H9IN2O2 |
| Molecular Weight | 388.16 g/mol |
| Solubility | 10 mM in DMSO |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Data sourced from MedChemExpress and AbMole BioScience product datasheets.[4][9]
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is essential to understand the underlying biological pathway and the experimental steps involved in a cell-based assay.
Caption: Dyrk1A Signaling Pathway Leading to Tau Phosphorylation.
Caption: Experimental Workflow for this compound Cell-Based Assay.
Caption: Logical Relationship of this compound Action in a Cell-Based Assay.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the effect of this compound on tau phosphorylation in cell culture. The human neuroblastoma cell line SH-SY5Y is recommended due to its neuronal characteristics and endogenous expression of tau.[10][11] Alternatively, HEK293 cells can be used, particularly when overexpressing specific tau and/or DYRK1A constructs.[12]
Protocol 1: Cell Culture and Treatment
Materials:
-
SH-SY5Y or HEK293 cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Optional: Plasmids for human Tau (e.g., Tau441) and DYRK1A expression
-
Optional: Transfection reagent
-
Optional: Okadaic acid (for inducing hyperphosphorylation)[10][13]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed SH-SY5Y or HEK293 cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
(Optional) Transfection: If overexpressing Tau and/or DYRK1A, transfect the cells according to the manufacturer's protocol for your chosen transfection reagent. Allow 24-48 hours for protein expression.
-
(Optional) Induction of Tau Phosphorylation: To enhance the phospho-tau signal, you can treat the cells with a phosphatase inhibitor like okadaic acid (e.g., 100-200 nM for 1-2 hours) prior to this compound treatment.[13][14]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete growth medium. A suggested concentration range is 0.1 µM to 10 µM, based on the cellular IC50 for tau phosphorylation inhibition.[4]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time may need to be determined empirically.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store it at -80°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Analysis of Tau Phosphorylation by Western Blot
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., p-Tau Thr212, p-Tau Ser202/Thr205 [AT8])
-
Anti-total-Tau
-
Anti-loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Tau Thr212) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total tau and a loading control to normalize the phospho-tau signal.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-tau signal to the total tau signal and/or the loading control.
Protocol 3: Analysis of Tau Phosphorylation by ELISA
Materials:
-
Protein lysates from Protocol 1
-
Phospho-Tau Sandwich ELISA kit (e.g., for p-Tau Thr217 or p-Tau Thr181)[5][12]
-
Microplate reader
Procedure:
-
Follow the ELISA Kit Manufacturer's Instructions: The specific steps will vary depending on the kit. A general procedure is outlined below.
-
Prepare Reagents and Samples: Prepare all reagents, standards, and samples as directed in the kit manual. Dilute the protein lysates to fall within the detection range of the assay.
-
Add Samples and Standards: Pipette the standards and diluted samples into the wells of the antibody-coated microplate.
-
Incubation: Incubate the plate as specified in the protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[12]
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody (e.g., anti-phospho-Tau) to each well and incubate.
-
Washing: Wash the wells to remove unbound detection antibody.
-
Add HRP-Streptavidin: Add HRP-conjugated streptavidin to each well and incubate.
-
Washing: Wash the wells to remove unbound HRP-streptavidin.
-
Add Substrate: Add the TMB substrate solution to each well and incubate in the dark for color development.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of phospho-tau in each sample.
Data Presentation and Interpretation
The quantitative data obtained from Western blot densitometry or ELISA should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 3: Example Data Table for this compound Inhibition of Tau Phosphorylation
| This compound Concentration (µM) | Normalized p-Tau/Total Tau Ratio (Western Blot) | p-Tau Concentration (pg/mL) (ELISA) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 500 ± 25 | 0 |
| 0.1 | 0.85 ± 0.06 | 420 ± 20 | 16 |
| 0.5 | 0.62 ± 0.05 | 315 ± 18 | 37 |
| 1.0 | 0.45 ± 0.04 | 230 ± 15 | 54 |
| 2.5 | 0.28 ± 0.03 | 145 ± 12 | 71 |
| 5.0 | 0.15 ± 0.02 | 80 ± 10 | 84 |
| 10.0 | 0.11 ± 0.02 | 58 ± 8 | 88.4 |
This is example data and should be replaced with experimental results. Data are presented as mean ± standard deviation.
From this data, an IC50 value for this compound's inhibition of tau phosphorylation in the specific cell model can be calculated using appropriate software. This provides a quantitative measure of the compound's cellular potency.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to effectively use this compound as a tool to investigate the role of DYRK1A in tau phosphorylation. By employing these detailed cell-based assays, scientists can further elucidate the mechanisms of tau pathology and evaluate the therapeutic potential of DYRK1A inhibitors in the context of Alzheimer's disease and other tauopathies.
References
- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PathScan p-tau ELISA Kit (Thr217) | Cell Signaling Technology [cellsignal.com]
- 6. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 8. abmole.com [abmole.com]
- 9. abmole.com [abmole.com]
- 10. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Administering Dyrk1A-IN-5 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in Alzheimer's disease (AD) research.[1][2] The DYRK1A gene is located on chromosome 21, and its overexpression, notably in Down syndrome (which is associated with early-onset AD), has been linked to the core pathologies of Alzheimer's: amyloid-beta (Aβ) plaque formation and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][3] DYRK1A directly phosphorylates tau at several residues, including Thr212, which can prime it for further phosphorylation by other kinases like GSK3β, accelerating NFT formation.[3][4][5] Furthermore, DYRK1A can phosphorylate the amyloid precursor protein (APP), influencing its processing and leading to increased Aβ production.[4] Consequently, selective inhibition of DYRK1A presents a promising disease-modifying strategy to tackle both major pathological hallmarks of AD.[4][6]
Dyrk1A-IN-5 is a potent and selective inhibitor of DYRK1A, with an IC50 of 6 nM.[5] It shows significant selectivity over other kinases, making it a valuable tool for investigating the therapeutic potential of DYRK1A inhibition.[5] These application notes provide detailed protocols for the preparation and administration of this compound in mouse models of Alzheimer's disease, based on established methodologies for similar selective DYRK1A inhibitors.
Quantitative Data Summary
While specific in vivo data for this compound in Alzheimer's models is not yet widely published, the following tables summarize the effects of other potent, selective DYRK1A inhibitors in relevant mouse models. This data provides a benchmark for expected outcomes following the successful administration of this compound.
Table 1: Efficacy of the Selective DYRK1A Inhibitor SM07883 in a Tauopathy Mouse Model (JNPL3)
| Parameter | Vehicle Control | SM07883 (3 mg/kg, oral, daily for 3 months) | Percentage Change | Reference |
| Tau Phosphorylation (pTau) | High | Significantly Reduced | - | [7][8] |
| Oligomeric & Aggregated Tau | High | Significantly Reduced | - | [7][8] |
| Tau-Positive Inclusions | High | Significantly Reduced | - | [7][8] |
| Gliosis (Neuroinflammation) | High | Significantly Reduced | - | [7][8] |
| Wire-Hang Test Performance | Decline | Improved | - | [7][8] |
Table 2: Efficacy of the Selective DYRK1A Inhibitor SM07883 in a Mixed Pathology Mouse Model (3xTg-AD)
| Parameter | Vehicle Control | SM07883 (5 mg/kg, oral, for 6 months) | Outcome | Reference |
| Amyloid Plaques | High | Reduced Burden | Improvement | [9] |
| Phosphorylated Tau | High | Decreased Levels | Improvement | [9] |
| Phosphorylated APP | High | Decreased Levels | Improvement | [9] |
| Neuroinflammation (Astrogliosis) | High | Reduced | Improvement | [9] |
| Cognitive Function | Deficits | Protected Against Decline | Improvement | [9] |
Table 3: Efficacy of the DYRK1A Inhibitor Leucettine L41 in an Amyloid Pathology Mouse Model (APP/PS1)
| Parameter | Vehicle Control | Leucettine L41 (Intraperitoneal) | Outcome | Reference |
| STAT3ɑ Phosphorylation | High | Inhibited | Improvement | [10] |
| Pro-inflammatory Cytokines | High | Reduced Levels | Improvement | [10] |
| Amyloid-β Plaque Burden | High | Decreased | Improvement | [10] |
| Synaptic Plasticity | Impaired | Improved | Improvement | [10] |
| Memory Function | Deficits | Rescued | Improvement | [10] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: this compound is hydrophobic.[11] Proper formulation is critical for bioavailability. The following is a standard method for preparing a clear solution for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
Protocol:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 3-5 mg/kg) and the number and average weight of the mice.
-
Prepare a stock solution of this compound in DMSO. Ensure the powder is fully dissolved.
-
To prepare the final formulation, add PEG300 to the DMSO stock solution. Mix thoroughly until the solution is clear. Vortexing may be required.
-
Add Tween 80 to the mixture and mix again until the solution is clear.
-
Finally, add sterile ddH₂O or saline to the mixture to reach the final desired concentration. Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may aid dissolution. Always ensure the solution is clear before administration.
Example Formulation Ratio (adjust as needed): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
Proposed Administration Protocol in an Alzheimer's Mouse Model
This proposed protocol is based on effective paradigms for the selective DYRK1A inhibitor SM07883.[7][8][9]
Animal Model Selection:
-
3xTg-AD Mouse: Exhibits both Aβ and tau pathology. Suitable for assessing the dual efficacy of this compound.[12]
-
APP/PS1 Mouse: Primarily develops Aβ pathology. Useful for studying effects on amyloidogenesis.[12]
-
5XFAD Mouse: Rapid and aggressive Aβ pathology. Good for short-term studies on amyloid reduction.[12]
-
JNPL3 (Tau P301L) Mouse: A model of tauopathy. Ideal for specifically assessing effects on tau pathology and its downstream consequences.[7]
Proposed Protocol:
-
Compound: this compound
-
Dosage: Start with a dose in the range of 3-5 mg/kg body weight. This is based on the effective doses of SM07883.[7][9] Dose optimization studies may be required.
-
Route of Administration: Oral gavage (QD - once daily). This route is often preferred for chronic studies and has been shown to be effective for similar compounds.[7][8][9] Intraperitoneal (IP) injection is an alternative.[10]
-
Treatment Duration: A minimum of 3 months is recommended for chronic models to observe significant changes in pathology and cognition.[7][8] Studies of up to 6 months may yield more robust data.[9]
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to a cohort of age- and genotype-matched mice.
-
Timing of Intervention: Treatment can be initiated either before (preventative) or after (therapeutic) the onset of significant pathology, depending on the study's objective.[6]
Assessment of Efficacy
a) Behavioral Testing:
-
To be performed during the final weeks of the treatment period.
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or Novel Object Recognition: To evaluate working memory and recognition memory.
-
Wire-Hang Test: To assess motor function, particularly relevant in tauopathy models like JNPL3.[7][8]
b) Biochemical Analysis (Post-Euthanasia):
-
Harvest brains and dissect regions of interest (e.g., hippocampus, cortex).
-
ELISA/Western Blot: Quantify levels of soluble and insoluble Aβ40 and Aβ42, total and phosphorylated tau (e.g., at Thr212, Ser396), full-length APP, and markers of neuroinflammation (e.g., GFAP, Iba1).[7][9]
c) Histological Analysis:
-
Perfuse mice and prepare brain sections for immunohistochemistry.
-
Plaque Staining: Use antibodies against Aβ (e.g., 6E10) or dyes like Thioflavin S to visualize and quantify amyloid plaque burden.
-
Tangle Staining: Use antibodies against hyperphosphorylated tau (e.g., AT8) to visualize and quantify neurofibrillary tangles.
-
Neuroinflammation Staining: Use antibodies against GFAP (astrocytes) and Iba1 (microglia) to assess gliosis.[7][9]
Visualizations
Caption: DYRK1A signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for testing this compound.
References
- 1. Recent Advances in the Design, Synthesis, and Biological Evaluation of Selective DYRK1A Inhibitors: A New Avenue for a Disease Modifying Treatment of Alzheimer’s? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. cyagen.com [cyagen.com]
Dyrk1A-IN-5: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Dyrk1A-IN-5, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
This compound is a valuable tool for studying the cellular functions of DYRK1A and for investigating its role in various diseases, including Down syndrome, neurodegenerative disorders, and certain types of cancer.[1] This document outlines the inhibitor's solubility characteristics, provides step-by-step protocols for stock solution preparation, and offers insights into the key signaling pathways involving DYRK1A.
Chemical Properties and Solubility
A thorough understanding of this compound's solubility is critical for accurate and reproducible experimental results. The following table summarizes its known solubility in common laboratory solvents.
| Solvent | Solubility | Molar Concentration | Special Conditions |
| DMSO | 3.33 mg/mL[2] | 8.58 mM[2] | Ultrasonic and warming to 60°C may be required.[2] |
| DMSO | 10 mM[3] | 10 mM[3] | No special conditions specified. |
| Ethanol | Slightly soluble | Not specified | Further quantification is not readily available. |
| DMSO:PBS (pH 7.2) (1:20) | 0.05 mg/mL | Not specified | This provides a starting point for aqueous buffer solubility. |
Note: Information regarding the precise solubility of this compound in ethanol and other aqueous buffers is limited. Researchers should perform their own solubility tests for their specific experimental needs.
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are paramount to maintaining the integrity and activity of this compound.
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for this inhibitor.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the desired volume and a final concentration of 10 mM (Molecular Weight: 388.16 g/mol ), calculate the mass of this compound needed.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5]
Protocol 2: Preparation of an In Vivo Formulation
For animal studies, a specific formulation is often required to ensure solubility and bioavailability. The following is a general guideline.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
PEG300
-
Tween 80
-
Sterile ddH₂O (double-distilled water)
-
Sterile tubes
Procedure:
-
Start with DMSO stock: Begin with a pre-made high-concentration stock solution of this compound in DMSO.
-
Add PEG300: To the DMSO solution, add an appropriate volume of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80: Next, add Tween 80 to the mixture and mix until a clear solution is achieved.
-
Add ddH₂O: Finally, add sterile ddH₂O to reach the desired final concentration and volume. Mix until the solution is clear.
-
Use immediately: It is recommended to prepare this formulation fresh for each experiment.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[4][5] |
| 4°C | 2 years[4][5] | |
| In Solvent | -80°C | 6 months[4][5] |
| -20°C | 1 month[4][5] |
Important Considerations:
-
Always use high-purity solvents.
-
Protect the compound and its solutions from light.
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[4]
-
It is recommended to use prepared solutions within one month.[4]
Dyrk1A Signaling Pathways
DYRK1A is a multifaceted kinase implicated in a wide range of cellular processes and diseases. Its inhibition by this compound can modulate these pathways, providing a powerful tool for investigation.
DYRK1A's diverse roles are highlighted by its involvement in:
-
Neurodegenerative Processes: DYRK1A phosphorylates key proteins implicated in Alzheimer's disease, such as Tau and Amyloid Precursor Protein (APP). This phosphorylation can contribute to the formation of neurofibrillary tangles and amyloid plaques, hallmarks of the disease.
-
Apoptosis: Under cellular stress, DYRK1A can activate the ASK1-JNK signaling pathway, leading to programmed cell death.
-
Cancer Biology: DYRK1A's role in cancer is complex and context-dependent. It can influence cell proliferation and survival by modulating the activity of transcription factors like STAT3 and CREB, and by interacting with receptor tyrosine kinases such as EGFR and c-MET.
-
Cell Cycle Regulation: DYRK1A can phosphorylate and regulate the stability of key cell cycle proteins, including Cyclin D and the cyclin-dependent kinase inhibitor p27, thereby influencing cell cycle progression.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates a typical workflow for preparing a stock solution of this compound.
By adhering to these protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to advance our knowledge of DYRK1A's function in health and disease.
References
Application Note: Western Blotting Protocol for Monitoring Dyrk1A Activity in Dyrk1A-IN-5 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for performing Western blot analysis on cells treated with Dyrk1A-IN-5, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] The protocol outlines the necessary steps from cell culture and treatment to protein extraction, quantification, electrophoresis, and immunodetection. The primary goal is to assess the efficacy of this compound by monitoring the phosphorylation status of downstream targets of DYRK1A, thereby providing a robust method for studying its mechanism of action and for drug development purposes.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, neurodevelopment, and gene expression.[3] Dysregulation of DYRK1A has been implicated in several pathologies, such as Down syndrome and certain types of cancer.[4][5][6] this compound is a small molecule inhibitor that selectively targets the kinase activity of DYRK1A, making it a valuable tool for both basic research and as a potential therapeutic agent.[1][2][3]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of kinase inhibitor studies, it is particularly useful for observing changes in the phosphorylation of substrate proteins, which is a direct readout of the kinase's activity.[7] This protocol details the procedure for treating cells with this compound and subsequently performing a Western blot to analyze the levels of total DYRK1A and the phosphorylation of one of its known substrates, such as Tau at threonine 212 (p-Tau T212) or SF3B1 at threonine 434 (p-SF3B1 T434).[1][2]
DYRK1A Signaling Pathway and Inhibition
DYRK1A is a dual-specificity kinase that can autophosphorylate on a tyrosine residue in its activation loop, which is necessary for its catalytic activity.[4][8] Once active, it phosphorylates a variety of substrate proteins on serine and threonine residues, influencing numerous downstream signaling pathways.[8][9] For instance, DYRK1A can regulate transcription factors such as STAT3 and NFAT, and it has been shown to be involved in the ASK1-JNK signaling pathway.[4][5][10] this compound acts by binding to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its substrates.[3]
Caption: DYRK1A signaling pathway and point of inhibition by this compound.
Experimental Workflow
The overall workflow for this protocol involves cell culture, treatment with this compound, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A suitable cell line expressing DYRK1A (e.g., HEK293, HeLa, SH-SY5Y).
-
Cell Culture Media and Supplements: (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
Transfer Buffer.
-
PVDF Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-total DYRK1A
-
Rabbit anti-phospho-Tau (T212) or other phospho-specific substrate antibody
-
Mouse anti-β-actin or other loading control antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1-2 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) diluted in 5% BSA in TBST, overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total DYRK1A and a loading control like β-actin.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound on the phosphorylation of a DYRK1A substrate.
| Treatment Group | This compound (nM) | Relative p-Tau (T212) Level (Normalized to Total Tau) | Relative Total DYRK1A Level (Normalized to β-actin) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.08 |
| Treated | 10 | 0.65 ± 0.09 | 0.98 ± 0.11 |
| Treated | 100 | 0.21 ± 0.05 | 1.03 ± 0.07 |
| Treated | 1000 | 0.05 ± 0.02 | 0.95 ± 0.10 |
Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using 5% BSA instead of milk for blocking is often recommended for phospho-antibodies to reduce background.[7]
-
Weak or No Signal: Check antibody dilutions and incubation times. Ensure the protein transfer was successful.
-
Inconsistent Loading: Accurately determine protein concentrations and ensure equal loading in each lane. Always normalize to a loading control.
-
Loss of Phosphorylation Signal: It is crucial to use phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.[7]
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to assess the inhibitory effects of this compound on its target kinase, DYRK1A. By monitoring the phosphorylation of downstream substrates, researchers can effectively quantify the inhibitor's potency and elucidate its mechanism of action within cellular contexts. This methodology is a cornerstone for the preclinical evaluation of DYRK1A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. DYRK1A (D30C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with Dyrk1A-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial kinase involved in a multitude of cellular processes, including neuronal development, cell proliferation, and cell cycle control. Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease. Dyrk1A-IN-5 is a potent and selective small-molecule inhibitor of DYRK1A, making it a valuable tool for studying the kinase's function and for therapeutic development.[1] These application notes provide detailed protocols for the use of this compound in immunofluorescence staining to investigate the subcellular localization and expression levels of the DYRK1A protein.
Data Presentation
Inhibitor Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against DYRK1A and other related kinases. This data is essential for determining the optimal concentration for cellular assays to ensure target specificity.
| Kinase Target | IC50 (nM) | Reference |
| DYRK1A | 6 | [1] |
| DYRK1B | 600 | [1] |
| CLK1 | 500 | [1] |
| DYRK2 | >10,000 | [1] |
Cellular Activity of this compound
This compound has been shown to effectively inhibit DYRK1A activity in cellular contexts. The following table outlines its potency in inhibiting the phosphorylation of downstream targets in different cell lines.
| Cell Line | Downstream Target | IC50 (µM) | Reference |
| HeLa | SF3B1 (pThr434) | 0.5 | [1] |
| HEK293 | tau (pThr212) | 2.1 | [1] |
Signaling Pathway
DYRK1A is a central node in various signaling pathways. Its inhibition by this compound can modulate these pathways, impacting cellular functions such as proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified signaling cascade involving DYRK1A.
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Immunofluorescence Staining of DYRK1A in Cultured Cells
This protocol provides a step-by-step guide for the immunofluorescent detection of DYRK1A in adherent cell lines.
Materials:
-
Adherent cells grown on sterile glass coverslips in a multi-well plate
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Anti-DYRK1A antibody (refer to manufacturer's datasheet for recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the host species of the primary antibody
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Experimental Workflow Diagram:
Caption: Step-by-step workflow for immunofluorescence staining of DYRK1A.
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in complete cell culture medium. Based on the cellular IC50 values, a starting concentration range of 0.5 µM to 5 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells.
-
Aspirate the old medium and add the medium containing this compound or vehicle control.
-
Incubate for a desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add enough 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-DYRK1A primary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Aspirate the wash buffer and add the secondary antibody solution. Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure.
-
Visualize the slides using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophore and DAPI.
-
For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power, gain).
-
The fluorescence intensity of DYRK1A in the nucleus and cytoplasm can be quantified using image analysis software such as ImageJ/Fiji. This allows for the determination of changes in protein expression levels and/or subcellular localization upon treatment with this compound.
-
Expected Results
Treatment with an effective concentration of this compound may lead to a decrease in the overall immunofluorescence signal of DYRK1A, suggesting inhibitor-induced degradation of the protein. Alternatively, the inhibitor may alter the subcellular localization of DYRK1A, which can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.
Note: This protocol is a general guideline. Optimization of incubation times, antibody concentrations, and inhibitor dosage may be necessary for specific cell lines and experimental conditions.
References
Dyrk1A-IN-5 Treatment of Induced Pluripotent Stem Cells (iPSCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical regulator of neuronal development and has been implicated in developmental disorders. In the context of induced pluripotent stem cells (iPSCs), DYRK1A activity influences the delicate balance between self-renewal and differentiation. Inhibition of DYRK1A has emerged as a key strategy to prevent premature neural specification and maintain the undifferentiated state of iPSCs. Dyrk1A-IN-5 is a potent and selective inhibitor of DYRK1A, making it a valuable tool for stem cell research and potential therapeutic development.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in iPSC culture, including its mechanism of action, protocols for treatment, and expected outcomes based on studies of similar DYRK1A inhibitors.
Mechanism of Action
This compound, as a selective inhibitor of DYRK1A, functions by blocking the kinase activity of the DYRK1A protein.[3] This inhibition has significant downstream effects on signaling pathways that govern pluripotency and differentiation in iPSCs.
One of the key pathways modulated by DYRK1A is the Wnt/β-catenin signaling pathway. Inhibition of DYRK1A can enhance Wnt-mediated iPSC survival and proliferation without inducing differentiation.[4] Furthermore, DYRK1A has been shown to regulate the levels of the transcriptional repressor NRSF/REST (Neuron-Restrictive Silencer Factor/RE1-Silencing Transcription factor).[5] By inhibiting DYRK1A, the levels of NRSF/REST, a key regulator of pluripotency and neuronal differentiation, can be modulated, thereby influencing the fate of iPSCs.[5]
Inhibition of DYRK1A has been demonstrated to block the neural specification of human pluripotent stem cells.[1][2] This is achieved by insulating the self-renewing subpopulation of iPSCs from potent signals that would otherwise drive them towards a neural lineage.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on DYRK1A inhibitors in human pluripotent stem cells, providing an expected range of efficacy for this compound.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Notes |
| This compound | DYRK1A | 6 | Highly potent and selective. [3] |
| This compound | DYRK1B | 600 | Exhibits selectivity over DYRK1B.[3] |
| This compound | CLK1 | 500 | Exhibits selectivity over CLK1.[3] |
| This compound | DYRK2 | >10,000 | Almost no inhibition of DYRK2.[3] |
| ID-8 | DYRK1A | 104 | A related indole derivative DYRK1A inhibitor. |
Table 2: Effects of DYRK1A Inhibition on Gene Expression in hPSCs During Neural Induction
| Gene | Treatment | Fold Change vs. Control | Cell Type |
| PAX6 | DYRK1A inhibitor (ID-8) | ↓ (significant reduction) | hESCs |
| SOX2 | DYRK1A inhibitor | ↑ (maintenance of expression) | Glioblastoma Stem Cells |
| GATA4 | Trisomy 21 ES cells (increased DYRK1A) | ↑ (increased expression) | Mouse ES cells[5] |
Experimental Protocols
Note: The following protocols are adapted from established methods for other DYRK1A inhibitors (e.g., ID-8) and should be optimized for your specific iPSC line and experimental conditions.
Protocol 1: Maintenance of iPSC Pluripotency with this compound
This protocol describes the use of this compound to support the self-renewal of iPSCs in culture.
Materials:
-
Human iPSCs
-
iPSC culture medium (e.g., mTeSR1™ or E8™)
-
This compound (stock solution in DMSO)
-
Matrigel-coated culture plates
-
Cell dissociation reagent (e.g., ReLeSR™, Accutase)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed iPSC culture medium to the desired final concentration. A starting concentration range of 100 nM to 1 µM is recommended, based on the IC50 of the compound. A dose-response curve should be generated to determine the optimal concentration for your cell line.
-
Culture iPSCs: Culture iPSCs on Matrigel-coated plates in your standard iPSC medium.
-
Treatment with this compound: For daily medium changes, replace the spent medium with fresh iPSC medium containing the desired concentration of this compound.
-
Passaging: Passage iPSCs as they become confluent using your standard protocol. After passaging, plate the cells in iPSC medium containing this compound.
-
Assessment of Pluripotency: Regularly assess the morphology of the iPSC colonies. Perform immunocytochemistry for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4) and/or quantitative PCR to confirm the maintenance of the undifferentiated state.
Protocol 2: Inhibition of Neural Differentiation with this compound
This protocol details the use of this compound to block the directed differentiation of iPSCs into neural progenitors.
Materials:
-
Human iPSCs cultured as per Protocol 1
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Dual SMAD inhibitors (e.g., SB431542 and Noggin or LDN193189)
-
This compound (stock solution in DMSO)
-
Matrigel-coated culture plates
-
PBS
-
RNA extraction kit and reagents for qPCR
-
Antibodies for immunocytochemistry (e.g., anti-PAX6, anti-SOX2)
Procedure:
-
Prepare iPSCs for Differentiation: Plate iPSCs on Matrigel-coated plates and culture until they reach the desired confluency for differentiation.
-
Initiate Neural Induction: To induce neural differentiation, replace the iPSC medium with neural induction medium supplemented with dual SMAD inhibitors.
-
Apply this compound: In the experimental group, add this compound to the neural induction medium at the desired concentration (e.g., 100 nM to 1 µM). Include a vehicle control (DMSO) group.
-
Daily Medium Changes: Change the medium daily with fresh neural induction medium containing dual SMAD inhibitors and either this compound or vehicle control.
-
Duration of Treatment: Continue the treatment for the desired period of neural induction (typically 5-7 days).
-
Analysis of Neural Differentiation:
-
Quantitative PCR (qPCR): At the end of the treatment period, extract RNA and perform qPCR to analyze the expression of early neural markers (e.g., PAX6, SOX1) and pluripotency markers (e.g., POU5F1/OCT4, NANOG). A significant reduction in neural markers and maintenance of pluripotency markers is expected in the this compound treated group.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for PAX6 and OCT4 to visualize the inhibition of neural progenitor formation and the maintenance of pluripotent colonies.
-
Visualizations
References
- 1. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. DYRK1A-dosage imbalance perturbs NRSF/REST levels, deregulating pluripotency and embryonic stem cell fate in Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Dyrk1A-IN-5 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-5 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with an in vitro IC50 of 6 nM.[1][2][3] DYRK1A is a crucial kinase implicated in a variety of cellular processes, including cell proliferation, neurodevelopment, and apoptosis.[4][5] Its overexpression is linked to pathologies such as Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[4][6] While this compound has demonstrated high potency in biochemical and cellular assays, detailed in vivo efficacy studies have not been extensively published. These application notes provide a comprehensive guide for researchers on how to design and conduct animal studies to evaluate the efficacy of this compound, drawing upon established protocols for other well-characterized DYRK1A inhibitors.
Mechanism of Action and Signaling Pathways
DYRK1A is a serine/threonine kinase that autophosphorylates a tyrosine residue in its activation loop, subsequently phosphorylating its substrates on serine and threonine residues. It plays a pivotal role in regulating gene expression and cell signaling. This compound, as a potent inhibitor, is expected to modulate these downstream pathways.
Key Signaling Pathways Involving DYRK1A:
-
Neurodevelopment and Neuronal Function: DYRK1A influences neurogenesis and neuronal differentiation.[6] It phosphorylates proteins involved in cytoskeletal dynamics and transcription factors that regulate neuronal gene expression.
-
Cell Cycle Regulation: DYRK1A acts as a negative regulator of the G1/S phase transition in the cell cycle.[5] It can phosphorylate and promote the degradation of Cyclin D1.
-
Tau Pathology in Alzheimer's Disease: DYRK1A phosphorylates tau protein at several residues, which is a priming step for further phosphorylation by GSK-3β, contributing to the formation of neurofibrillary tangles.[6]
-
NFAT (Nuclear Factor of Activated T-cells) Signaling: DYRK1A phosphorylates NFAT transcription factors, leading to their nuclear export and subsequent inactivation.
Below are diagrams illustrating the central role of DYRK1A in these key signaling pathways.
Experimental Protocols for In Vivo Efficacy Studies
While specific in vivo protocols for this compound are not yet published, the following protocols for other well-documented DYRK1A inhibitors can serve as a robust starting point for study design.
General Workflow for In Vivo Efficacy Testing:
Protocol 1: Evaluation in a Mouse Model of Down Syndrome (Cognitive Enhancement)
This protocol is adapted from studies using other DYRK1A inhibitors in the Ts65Dn mouse model of Down syndrome.
1. Animal Model:
-
Species: Mouse
-
Strain: Ts65Dn (a well-established model for Down syndrome) and wild-type littermates as controls.[6]
-
Age: 3-4 months at the start of treatment.
-
Sex: Both males and females should be included.
2. Compound Formulation and Administration:
-
Formulation: While an in vivo formulation for this compound is provided by some vendors, it is crucial to perform formulation and stability studies. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dose: Based on the in vitro potency of this compound, an initial dose-ranging study is recommended (e.g., 1, 5, 10 mg/kg). For other DYRK1A inhibitors like PST-001, a dose of 5 mg/kg has been used.
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection.[7]
-
Dosing Regimen: Once daily for 4-6 weeks.
3. Efficacy Endpoints (Behavioral and Cognitive Testing):
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
Y-Maze: To assess short-term spatial working memory.
4. Biomarker Analysis (Post-mortem):
-
Brain Tissue Collection: At the end of the study, mice are euthanized, and brains are collected.
-
Western Blot Analysis: Homogenize brain tissue (hippocampus and cortex) to measure the phosphorylation status of DYRK1A substrates like Tau (at Thr212) and SF3B1 (at Thr434).[1][2][3]
-
Immunohistochemistry: To visualize changes in neuronal morphology or the accumulation of phosphorylated Tau.
Protocol 2: Evaluation in a Mouse Model of Alzheimer's Disease (Neuroprotection)
This protocol is based on studies using DYRK1A inhibitors in transgenic mouse models of Alzheimer's disease, such as the 3xTg-AD or APP/PS1 models.
1. Animal Model:
-
Species: Mouse
-
Strain: 3xTg-AD or APP/PS1 and age-matched wild-type controls.
-
Age: 6-8 months (when pathology is established).
-
Sex: Both males and females.
2. Compound Formulation and Administration:
-
Formulation: As described in Protocol 1.
-
Dose: Dose-ranging studies are essential. For a related compound, ZDWX-25, a dose of 15 mg/kg was used.
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection.
-
Dosing Regimen: Once daily for 8-12 weeks.
3. Efficacy Endpoints:
-
Cognitive Testing: As described in Protocol 1.
-
Histological Analysis:
-
Aβ Plaque Load: Brain sections stained with Thioflavin S or antibodies against Aβ.
-
Neurofibrillary Tangle Pathology: Staining with antibodies against hyperphosphorylated Tau (e.g., AT8).
-
4. Biomarker Analysis:
-
Western Blot: Analysis of brain homogenates for levels of total and phosphorylated Tau, as well as markers of synaptic integrity (e.g., synaptophysin, PSD-95).
-
ELISA: Quantification of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
Protocol 3: Evaluation in a Xenograft Model of Acute Lymphoblastic Leukemia (Anti-cancer Efficacy)
This protocol is adapted from studies using the DYRK1A inhibitor EHT1610 in mouse xenograft models of leukemia.[7][8]
1. Animal Model:
-
Species: Mouse
-
Strain: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Line: Human acute lymphoblastic leukemia (ALL) cell lines (e.g., patient-derived xenograft models of Down syndrome-associated ALL).[8]
-
Engraftment: Intravenous or intraperitoneal injection of leukemia cells.
2. Compound Formulation and Administration:
-
Formulation: As described in Protocol 1.
-
Dose: For EHT1610, a dose of 20 mg/kg/day has been used.[7] A similar starting dose for this compound should be considered after a tolerability study.
-
Route of Administration: Intraperitoneal (IP) injection.[7]
-
Dosing Regimen: Twice daily for 3 weeks.[7]
3. Efficacy Endpoints:
-
Survival Analysis: Monitor mice for signs of disease progression and record survival time.
-
Leukemic Burden:
-
Flow Cytometry: Quantification of human CD45+ cells in peripheral blood, bone marrow, and spleen at various time points.
-
Bioluminescence Imaging: If using luciferase-expressing cell lines.
-
4. Biomarker Analysis:
-
Western Blot: Analysis of harvested tumor cells for phosphorylation of DYRK1A targets such as FOXO1 and Cyclin D3.[7]
-
Immunohistochemistry: Analysis of spleen and bone marrow sections for leukemic infiltration.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell Line | Assay |
| DYRK1A | 6 nM | - | Biochemical Assay |
| DYRK1B | 600 nM | - | Biochemical Assay |
| CLK1 | 500 nM | - | Biochemical Assay |
| DYRK2 | >10 µM | - | Biochemical Assay |
| p-SF3B1 (Thr434) | 0.5 µM | HeLa | Cellular Assay |
| p-Tau (Thr212) | 2.1 µM | HEK293 | Cellular Assay |
Data compiled from MedChemExpress and AbMole BioScience.[1][3]
Table 2: Example In Vivo Efficacy Data for DYRK1A Inhibitors
| Inhibitor | Animal Model | Dose & Route | Treatment Duration | Key Efficacy Readout | Reference |
| Leucettinib-21 | DS02 & DS06 PDX models of DS-ALL | Oral gavage | 2-4 weeks | Decreased leukemia burden in peripheral blood | [8] |
| EHT1610 | Leukemic aggressive mouse model | 20 mg/kg/day, IP | 3 weeks | Reduced leukemic burden and modest survival advantage | [7] |
| PST-001 | C57BL/6 mice (PK study) | 5 mg/kg, PO | Single dose | Orally bioavailable with brain penetration | |
| ZDWX-25 | 3xTg-AD mice | 15 mg/kg | - | Reduced tau phosphorylation in the hippocampus |
Conclusion
While in vivo efficacy data for this compound is not yet publicly available, its high in vitro potency and selectivity make it a promising candidate for further investigation. The protocols and data presented here for other well-characterized DYRK1A inhibitors provide a solid framework for designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound in relevant animal models of disease. Careful dose selection, appropriate animal models, and comprehensive behavioral and biomarker analyses will be critical for determining its in vivo efficacy and advancing its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-5 for Primary Neuron Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial kinase involved in a multitude of neuronal processes, including neurodevelopment, synaptic plasticity, and cell survival.[1][2] Its dysregulation has been implicated in several neurological disorders, making it a significant target for therapeutic intervention. Dyrk1A-IN-5 is a potent and selective inhibitor of DYRK1A, offering a valuable tool for investigating the kinase's function in primary neuron models.[3][4] These application notes provide detailed protocols for utilizing this compound in primary neuron experiments, including recommended dosage, experimental workflows, and analysis of downstream signaling pathways.
This compound: Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor of DYRK1A.[5] Its high potency and selectivity make it a superior choice for targeted studies. The inhibitory concentrations for this compound and other related kinases are summarized below.
| Kinase | IC50 |
| Dyrk1A | 6 nM [3][4] |
| Dyrk1B | 600 nM[3] |
| CLK1 | 500 nM[3] |
| Dyrk2 | >10 µM[3] |
Recommended Dosage for Primary Neuron Experiments
Direct dose-response studies of this compound in primary neurons are not yet widely published. However, based on its cellular potency in other cell lines and data from similar DYRK1A inhibitors used in neuronal cultures, a starting concentration range can be recommended.
In HeLa and HEK293 cells, this compound has been shown to inhibit the phosphorylation of its substrates with an IC50 in the range of 0.5 µM to 2.1 µM.[3][4] Other DYRK1A inhibitors, such as EGCG and harmine, have been used in primary neuron cultures at concentrations typically ranging from 0.5 µM to 10 µM to elicit neuroprotective and other biological effects.[6][7]
Recommended Starting Concentration Range: Based on the available data, a starting concentration range of 100 nM to 5 µM is recommended for exploratory experiments with this compound in primary neurons. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and experimental endpoint.
Experimental Protocols
I. Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse pups.
Materials:
-
E18 pregnant mouse
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine
-
Laminin
-
HBSS (Hank's Balanced Salt Solution)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Protocol:
-
Plate Coating:
-
Coat culture surfaces with 10 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in HBSS overnight at 4°C.
-
Before plating, aspirate the laminin solution and wash once with HBSS.
-
-
Neuron Isolation:
-
Euthanize the pregnant mouse according to approved institutional protocols.
-
Dissect the E18 pups and isolate the cortices in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA containing 100 U/mL DNase I for 15 minutes at 37°C.
-
Quench the trypsin with an equal volume of Neurobasal medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating and Culture:
-
Resuspend the cell pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated surfaces.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh complete Neurobasal medium. Continue to replace half of the medium every 3-4 days.
-
II. Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (e.g., DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Neurobasal medium
-
Vehicle control (DMSO)
Protocol:
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of this compound by diluting the stock solution in complete Neurobasal medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Aspirate half of the medium from each well of the primary neuron culture.
-
Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.
-
III. Western Blot Analysis of DYRK1A Substrate Phosphorylation
This protocol allows for the assessment of this compound efficacy by measuring the phosphorylation of a known downstream target, such as Tau at Threonine 212.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau (T212), anti-total-Tau, anti-DYRK1A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Protein Extraction:
-
Wash the treated neurons with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: Simplified DYRK1A signaling pathway in neurons.
Caption: Experimental workflow for this compound treatment.
References
- 1. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons | Journal of Neuroscience [jneurosci.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Epigallocatechin-3-gallate: a useful, effective and safe clinical approach for targeted prevention and individualised treatment of neurological diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGCG-mediated autophagy flux has a neuroprotection effect via a class III histone deacetylase in primary neuron cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DYRK1A activity inhibition on development of neuronal progenitors isolated from Ts65Dn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Dyrk1A-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2] Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome, Alzheimer's disease, and certain types of cancer.[1][3] This makes DYRK1A a compelling therapeutic target for drug discovery. Dyrk1A-IN-5 is a potent and selective small molecule inhibitor of DYRK1A, making it an excellent tool for high-throughput screening (HTS) campaigns aimed at identifying novel DYRK1A modulators.[4]
These application notes provide detailed protocols for utilizing this compound in HTS applications, covering both biochemical and cell-based assays. The included methodologies, data presentation guidelines, and visual workflows are designed to facilitate the seamless integration of this compound into drug discovery pipelines.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity. This data is essential for designing and interpreting HTS experiments.
| Parameter | Value | Cell Line/System | Reference |
| DYRK1A IC50 | 6 nM | Biochemical Assay | [4] |
| DYRK1B IC50 | 600 nM | Biochemical Assay | [4] |
| CLK1 IC50 | 500 nM | Biochemical Assay | [4] |
| DYRK2 IC50 | > 10 µM | Biochemical Assay | [4] |
| SF3B1 Phosphorylation IC50 (Thr434) | 0.5 µM | HeLa cells | [4] |
| Tau Phosphorylation IC50 (Thr212) | 2.1 µM | HEK293 cells | [4] |
Signaling Pathways and Experimental Workflows
To effectively design HTS assays, a thorough understanding of the underlying biological pathways and experimental procedures is critical. The following diagrams, generated using the DOT language, illustrate the key DYRK1A signaling pathway and a general workflow for a high-throughput screening campaign.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific laboratory instrumentation and automation platforms.
Biochemical HTS Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol is adapted from a validated HTS assay for DYRK1A inhibitors and is suitable for high-throughput screening in a 384-well format.[5][6]
Materials:
-
DYRK1A-GST protein (e.g., Thermo Fisher Scientific, cat# PR7189B)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (for control)
-
Test compounds
-
384-well low-volume black non-binding surface microplates (e.g., Corning, cat# 4514)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 3x working solution of DYRK1A-GST and Eu-anti-GST antibody in Kinase Buffer A. Optimal concentrations should be determined, but starting concentrations of 15 nM DYRK1A-GST and 6 nM Eu-anti-GST antibody can be used.[5]
-
Prepare a 3x working solution of Kinase Tracer 236 in Kinase Buffer A. A starting concentration of 54 nM is recommended.[5]
-
Prepare serial dilutions of this compound and test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol (384-well plate):
-
Dispense 50 nL of test compounds or control (this compound or DMSO) into the wells of the 384-well plate using a pin tool or acoustic dispenser.
-
Prepare the final assay solution by combining the 3x DYRK1A/antibody mix and the 3x tracer solution at a 1:1 ratio just before dispensing.
-
Dispense 7.5 µL of the final assay solution into each well.
-
Centrifuge the plates briefly to ensure mixing and incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data using DMSO-only wells (high signal, 0% inhibition) and a saturating concentration of this compound (low signal, 100% inhibition).
-
Determine the Z'-factor to assess assay quality. A Z'-factor between 0.7 and 0.8 has been reported for a similar assay.[6]
-
For hit compounds, perform dose-response experiments to determine IC50 values.
-
Cell-Based HTS Assay: Measurement of Substrate Phosphorylation
This protocol describes a high-content imaging-based assay to measure the inhibition of DYRK1A-mediated phosphorylation of a downstream substrate, such as Tau, in a cellular context.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a phosphorylated DYRK1A substrate (e.g., anti-phospho-Tau Thr212)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed HEK293 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (as a positive control) and test compounds for a predetermined time (e.g., 1-2 hours). Include DMSO-treated wells as a negative control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the fluorescence intensity of the phosphorylated substrate per cell.
-
Normalize the data to the DMSO control and calculate the IC50 values for active compounds.
-
Conclusion
This compound is a valuable pharmacological tool for the discovery and characterization of novel DYRK1A inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable high-throughput screening assays. By leveraging both biochemical and cell-based approaches, researchers can effectively identify and validate new chemical entities targeting DYRK1A for the potential treatment of a range of human diseases.
References
- 1. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches | MDPI [mdpi.com]
- 2. A high-throughput chemical screen reveals that harmine-mediated inhibition of DYRK1A increases human pancreatic beta cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and analysis of a selective DYRK1A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing CRISPR-Cas9 to Identify and Validate Targets of the DYRK1A Inhibitor, Dyrk1A-IN-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase encoded on chromosome 21.[1] Its overexpression is implicated in the pathophysiology of Down syndrome and Alzheimer's disease.[2][3] DYRK1A is a pleiotropic enzyme that phosphorylates a wide array of substrates on serine and threonine residues after autophosphorylating a key tyrosine in its activation loop, thereby regulating crucial cellular processes such as cell cycle progression, neurodevelopment, and signal transduction.[4][5]
Dyrk1A-IN-5 is a potent and selective small molecule inhibitor of DYRK1A, with an IC50 of 6 nM.[6] Understanding its precise mechanism of action and identifying the full spectrum of downstream targets affected by its inhibitory activity is critical for therapeutic development. The CRISPR-Cas9 gene-editing system offers a powerful and precise tool for drug target identification and validation.[7] By creating a clean genetic knockout of DYRK1A, researchers can definitively distinguish on-target from off-target effects of this compound. Furthermore, combining CRISPR-Cas9 technology with quantitative proteomics allows for an unbiased, global analysis of the signaling pathways modulated by DYRK1A inhibition.
This document provides detailed protocols for using CRISPR-Cas9 to generate a DYRK1A knockout cell line for target validation and employing phosphoproteomics to identify downstream substrates of DYRK1A that are affected by this compound.
Key Signaling Pathways Involving DYRK1A
DYRK1A acts as a central node in multiple signaling cascades. It phosphorylates a diverse range of nuclear and cytosolic proteins, influencing transcription, splicing, cell proliferation, and apoptosis.[2][8] For example, DYRK1A can phosphorylate and regulate the activity of transcription factors like NFAT and STAT3, and cytoskeletal proteins like Tau, whose hyperphosphorylation is a hallmark of Alzheimer's disease.[8][9][10]
Caption: Simplified overview of nuclear and cytosolic DYRK1A signaling pathways.
Experimental Workflows
1. Target Validation using CRISPR-Cas9 Knockout
This workflow confirms that the cellular effects of this compound are mediated through its intended target, DYRK1A. By comparing the inhibitor's effect on wild-type (WT) cells versus DYRK1A knockout (KO) cells, we can attribute the observed phenotype directly to DYRK1A inhibition.
Caption: Workflow for validating DYRK1A as the primary target of this compound.
2. Identification of Downstream Targets via Phosphoproteomics
This workflow is designed to identify the specific proteins and phosphorylation sites that are regulated by DYRK1A activity. By inhibiting DYRK1A with this compound and analyzing changes in the phosphoproteome, novel substrates can be discovered.
Caption: Workflow for identifying DYRK1A substrates using quantitative phosphoproteomics.
Experimental Protocols
Protocol 1: Generation of DYRK1A Knockout (KO) Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable DYRK1A knockout cell line.[11][12]
Materials:
-
HEK293T or other suitable cell line
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
CRISPR/Cas9 KO plasmid co-expressing Cas9 and a validated DYRK1A-targeting sgRNA (e.g., from Santa Cruz Biotechnology or synthesized)
-
Puromycin (for selection)
-
96-well plates for single-cell cloning
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against DYRK1A
-
Secondary HRP-conjugated antibody
Method:
-
sgRNA Design and Plasmid Preparation:
-
Select a validated sgRNA sequence targeting a 5' constitutive exon of DYRK1A to ensure disruption of all major isoforms.[12]
-
Clone the sgRNA into a Cas9 expression vector that also contains a selection marker like puromycin resistance.
-
-
Transfection:
-
Day 0: Seed 200,000 cells per well in a 6-well plate.
-
Day 1: When cells are 70-90% confluent, transfect them with the DYRK1A CRISPR/Cas9 KO plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Antibiotic Selection:
-
Day 2: Replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Days 3-5: Continue selection, replacing the medium as needed, until non-transfected control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells.
-
Perform limiting dilution by plating the cells in 96-well plates at a calculated density of 0.5-1 cell per well to isolate single colonies.
-
-
Expansion and Validation:
-
Allow single colonies to grow for 1-2 weeks.
-
Expand promising clones into larger culture vessels.
-
Harvest a portion of the cells from each clone for validation.
-
Western Blot: Lyse cells and perform a Western blot using an anti-DYRK1A antibody to confirm the absence of the protein. Use the parental wild-type cell line as a positive control.
-
Sanger Sequencing: Extract genomic DNA, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to confirm the presence of indel mutations.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the viability of WT vs. DYRK1A KO cells.
Materials:
-
Wild-type (WT) and DYRK1A KO cell lines
-
96-well clear-bottom plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Method:
-
Cell Seeding:
-
Seed both WT and DYRK1A KO cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate overnight to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0 nM (vehicle control) to 10 µM.
-
Add 100 µL of the diluted inhibitor to the respective wells (final volume 200 µL). Include a vehicle-only (DMSO) control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each cell line.
-
Plot the dose-response curves and calculate the IC50 values for both WT and KO cell lines. A significant rightward shift in the IC50 for the KO line indicates on-target activity.
-
Protocol 3: Phosphoproteomic Analysis to Identify DYRK1A Substrates
This protocol outlines a method for identifying DYRK1A substrates by comparing the phosphoproteomes of cells treated with this compound versus a vehicle control.[13][14]
Materials:
-
Wild-type cell line (e.g., HEK293T)
-
This compound and DMSO
-
Lysis buffer with phosphatase and protease inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., Titanium Dioxide - TiO₂)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant)
Method:
-
Cell Culture and Treatment:
-
Grow cells in large-format dishes (e.g., 15 cm) to obtain sufficient protein (~5-10 mg per condition).
-
Treat cells with an effective concentration of this compound (e.g., 1 µM) or DMSO vehicle control for a short duration (e.g., 1-2 hours) to capture direct phosphorylation events.
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells in a urea-based buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Perform in-solution tryptic digestion of the proteins overnight.
-
-
Phosphopeptide Enrichment:
-
Enrich the resulting peptide mixture for phosphopeptides using TiO₂ chromatography according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each identified phosphopeptide between the this compound and DMSO-treated samples.
-
Identify phosphosites that show a statistically significant decrease in abundance upon inhibitor treatment. These are high-confidence candidate substrates of DYRK1A.
-
Data Presentation
Quantitative data should be presented in a clear, tabular format for easy interpretation and comparison.
Table 1: Kinase Selectivity Profile of this compound This table summarizes the inhibitory activity of this compound against its primary target and other related kinases. Data is based on published values.[6]
| Kinase | IC50 (nM) | Selectivity (Fold vs. DYRK1A) |
| DYRK1A | 6 | 1x |
| CLK1 | 500 | 83x |
| DYRK1B | 600 | 100x |
| DYRK2 | >10,000 | >1667x |
Table 2: Hypothetical Cell Viability Data (IC50 Values) This table shows expected results from a cell viability assay, demonstrating the on-target effect of this compound.
| Cell Line | Treatment | IC50 (µM) | Interpretation |
| Wild-Type (WT) | This compound | 1.5 | Inhibitor shows dose-dependent effect on cell viability. |
| DYRK1A Knockout (KO) | This compound | >30 | Loss of DYRK1A confers strong resistance to the inhibitor. |
Table 3: Example Output from Phosphoproteomics Analysis This table lists potential DYRK1A substrates identified by a significant reduction in phosphorylation upon treatment with this compound.
| Protein | Phosphosite | Fold Change (Inhibitor/Vehicle) | p-value | Known Substrate? |
| SF3B1 | Thr434 | 0.15 | <0.001 | Yes[6] |
| TAU | Thr212 | 0.21 | <0.001 | Yes[15] |
| RNF169 | Ser26 | 0.35 | <0.01 | Yes[13] |
| Protein X | Ser150 | 0.28 | <0.01 | Novel Candidate |
| Protein Y | Thr88 | 0.41 | <0.05 | Novel Candidate |
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and regulation of Dyrk1A: towards understanding Down syndrome | Semantic Scholar [semanticscholar.org]
- 4. research.fondationlejeune.org [research.fondationlejeune.org]
- 5. DYRK1A gene: MedlinePlus Genetics [medlineplus.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. CRISPR-Cas9 Screen Identifies DYRK1A as a Target for Radiotherapy Sensitization in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. A comprehensive proteomics-based interaction screen that links DYRK1A to RNF169 and to the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic profiling reveals mitochondrial dysfunction in the cerebellum of transgenic mice overexpressing DYRK1A, a Down syndrome candidate gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
Illuminating Cellular Dynamics: Live-Cell Imaging of Dyrk1A-IN-5 Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial kinase implicated in a variety of cellular processes, including cell proliferation, neuronal development, and apoptosis.[1] Its dysregulation has been linked to several pathological conditions, most notably Down syndrome and Alzheimer's disease.[1][2] Dyrk1A-IN-5 is a potent and selective small molecule inhibitor of DYRK1A, offering a valuable tool for dissecting the kinase's function and exploring its therapeutic potential.[3] Live-cell imaging provides an unparalleled window into the dynamic cellular events modulated by DYRK1A, allowing for the real-time visualization of the effects of its inhibition by this compound.
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments. We present key quantitative data, detailed experimental protocols for monitoring the phosphorylation of downstream targets like Tau and SF3B1, and the dynamics of cell cycle proteins such as Cyclin D1. Furthermore, we include diagrams of pertinent signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potencies of this compound, providing a crucial reference for dose-selection in live-cell imaging experiments.
| Parameter | Value | Notes |
| DYRK1A IC50 (in vitro) | 6 nM | Potent and selective inhibition of the isolated enzyme.[3] |
| DYRK1B IC50 (in vitro) | 600 nM | Demonstrates 100-fold selectivity over the closely related DYRK1B.[3] |
| CLK1 IC50 (in vitro) | 500 nM | High selectivity against another related kinase.[3] |
| DYRK2 IC50 (in vitro) | > 10 µM | Minimal inhibition of DYRK2.[3] |
Table 1: In Vitro Kinase Inhibition Profile of this compound.
| Cellular Target | Cell Line | IC50 | Notes |
| SF3B1 Phosphorylation (Thr434) | HeLa | 0.5 µM | Inhibition of a key splicing factor's phosphorylation.[3][4] |
| Tau Phosphorylation (Thr212) | HEK293 | 2.1 µM | Reduction of a critical phosphorylation event in a protein implicated in Alzheimer's disease.[3][4] |
Table 2: Cellular Activity of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dyrk1A-IN-5 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Dyrk1A-IN-5 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] It functions by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates.[4] DYRK1A is a crucial regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[5][6][7][8] Its role can be context-dependent, acting as either a tumor suppressor or a promoter of cell survival.[5][6][8]
Q2: What is the typical concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Biochemical assays show a potent IC50 of 6 nM for DYRK1A.[1][2][3] However, in cellular assays, higher concentrations are typically required to observe an effect on downstream targets and cell viability. For example, the IC50 for inhibiting the phosphorylation of its substrate SF3B1 in HeLa cells is 0.5 µM, and for inhibiting tau phosphorylation in HEK293 cells, it is 2.1 µM.[1][2][3] A broad concentration range, often from nanomolar to low micromolar (e.g., 10 nM to 10 µM), is recommended for initial dose-response experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in dimethyl sulfoxide (DMSO).[2] For example, a 10 mM stock solution can be prepared. It is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Q4: Why is my observed cellular IC50 for viability different from the biochemical IC50?
A4: It is common for the cellular IC50 to be higher than the biochemical IC50 for several reasons:
-
Cell permeability: The compound needs to cross the cell membrane to reach its intracellular target.
-
Efflux pumps: Cells may actively pump the inhibitor out, reducing its intracellular concentration.
-
Off-target effects: At higher concentrations, the inhibitor might affect other kinases or cellular processes, leading to cytotoxicity.
-
Cellular environment: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like this compound, requiring a higher concentration of the inhibitor to achieve the same level of target engagement as in a biochemical assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect on cell viability at expected concentrations. | 1. Sub-optimal concentration range: The concentrations tested may be too low for your specific cell line. 2. Compound inactivity: The this compound may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may not be sensitive to DYRK1A inhibition. 4. Assay sensitivity: The chosen cell viability assay may not be sensitive enough. | 1. Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 30 µM).[1] 2. Prepare a fresh stock solution of this compound. 3. Confirm DYRK1A expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to DYRK1A inhibition. 4. Try a more sensitive assay, such as the CellTiter-Glo® luminescent assay, which measures ATP levels. |
| High cytotoxicity observed at all tested concentrations. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Compound precipitation: this compound may precipitate in the culture medium at high concentrations. 3. Off-target effects: At high concentrations, this compound may inhibit other kinases essential for cell survival. | 1. Ensure the final DMSO concentration is below 0.1% and include a vehicle control with the same DMSO concentration. 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions if needed. 3. Perform a dose-response experiment with smaller concentration increments to identify a non-toxic working range. |
| Inconsistent results between experiments. | 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. 3. Inconsistent incubation times: The duration of inhibitor treatment can significantly impact cell viability. | 1. Ensure accurate cell counting and even distribution of cells in each well. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to minimize evaporation from the inner wells. 3. Standardize the incubation time for all experiments. |
| Discrepancy between viability and target engagement assays. | 1. Temporal disconnect: The effect on cell viability may occur later than the inhibition of the target. 2. Cellular compensation mechanisms: Cells may activate alternative survival pathways in response to DYRK1A inhibition. 3. DYRK1A's dual role: Inhibition of DYRK1A can have opposing effects on proliferation and apoptosis depending on the cellular context. | 1. Perform a time-course experiment to assess both target engagement (e.g., phosphorylation of a downstream substrate) and cell viability at different time points. 2. Investigate the activation of other signaling pathways upon this compound treatment. 3. Characterize the specific role of DYRK1A in your cell line. Inhibition may lead to cell cycle arrest in some cells and apoptosis in others.[6][8] |
Data Presentation
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target/Process | System/Cell Line | IC50 Value | Reference(s) |
| Biochemical Inhibition | |||
| DYRK1A | Enzyme Assay | 6 nM | [1][2][3] |
| DYRK1B | Enzyme Assay | 600 nM | [1] |
| CLK1 | Enzyme Assay | 500 nM | [1] |
| DYRK2 | Enzyme Assay | > 10 µM | [1] |
| Cellular Target Inhibition | |||
| SF3B1 Phosphorylation | HeLa Cells | 0.5 µM | [1][2][3] |
| Tau Phosphorylation (Thr212) | HEK293 Cells | 2.1 µM | [1][2][3] |
| Cell Viability/Cytotoxicity | |||
| Cytotoxicity | HT-22 Cells (48h) | > 100 µM | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cells in culture
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Add desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Signaling Pathway Diagrams
The effect of this compound on cell viability is complex due to the dual role of DYRK1A in regulating both cell cycle progression and apoptosis.
Caption: DYRK1A's role in cell cycle control and the effect of this compound.
Caption: DYRK1A's dual regulation of apoptosis and the impact of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
Technical Support Center: Minimizing Off-Target Effects of Dyrk1A-IN-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Dyrk1A-IN-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known off-targets?
This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a reported IC50 of 6 nM.[1][2] While it shows good selectivity, it is known to inhibit other kinases at higher concentrations. Its primary off-targets include DYRK1B (IC50 = 600 nM) and CLK1 (IC50 = 500 nM).[1] It displays significantly less activity against DYRK2 (IC50 > 10 µM).[1] Understanding this selectivity profile is the first step in designing experiments that minimize off-target effects.
Q2: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Misinterpretation of phenotypic data: An observed cellular effect might be attributed to the inhibition of DYRK1A when it is actually caused by the inhibition of an off-target kinase.
-
Unexpected toxicity: Inhibition of other essential kinases can lead to cytotoxicity that is not related to the on-target activity of the inhibitor.
-
Activation of compensatory signaling pathways: Inhibiting an off-target kinase might trigger feedback loops or crosstalk with other pathways, complicating the interpretation of results.
-
Lack of reproducibility: Results may vary between different cell lines or experimental conditions due to differences in the expression levels of off-target kinases.
Q3: How can I select an appropriate concentration of this compound to minimize off-target effects?
The key is to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
-
Biochemical vs. Cellular IC50: The biochemical IC50 (6 nM) is the concentration required to inhibit the purified enzyme by 50%. The cellular IC50, which is the concentration needed to achieve a 50% effect in a cellular assay (e.g., inhibition of a known DYRK1A substrate phosphorylation), is typically higher due to factors like cell permeability and ATP competition. For example, the IC50 for inhibiting the phosphorylation of the DYRK1A substrate SF3B1 in HeLa cells is 0.5 µM, and for inhibiting tau phosphorylation at Thr212 in HEK293 cells, it is 2.1 µM.[1][2]
-
Dose-Response Curve: Perform a dose-response curve starting from a concentration well below the biochemical IC50 and extending to concentrations where off-target effects are likely (e.g., 0.1 nM to 10 µM). This will help you identify a therapeutic window where you observe maximal on-target effects with minimal off-target engagement.
Data Presentation: Kinase Selectivity of this compound and Other DYRK1A Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound and other common DYRK1A inhibitors against their primary target and key off-targets. This data can help in selecting the most appropriate inhibitor for your experiment and in understanding the potential for off-target effects.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | CLK1 IC50 (nM) | DYRK2 IC50 (nM) | Other Notable Off-Targets (IC50 < 1 µM) |
| This compound | 6 [1][2] | 600 [1] | 500 [1] | >10,000 [1] | - |
| Harmine | 3.4 | 15 | 30 | 1,300 | MAO-A |
| INDY | 139 | 69.2 | - | 27.7 | CLKs |
| FINDY | No inhibition of mature kinase | No inhibition | - | No inhibition | GSK3β, MARK4, PIM1, PIM3, PLK3 (>75% inhibition at 10 µM)[3] |
| Leucettine L41 | 15 | - | 20 | >10,000 | CLK4, GSK3α/β |
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: Observed phenotype is inconsistent with known DYRK1A function.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Consult Kinase Selectivity Data: Review the kinase selectivity profile of this compound. Cross-reference the known off-targets with the signaling pathways that could be responsible for the observed phenotype. 2. Use a Structurally Different Inhibitor: Test another potent and selective DYRK1A inhibitor with a different chemical scaffold (e.g., Leucettine L41). | If the phenotype is not reproduced with a different inhibitor, it is likely an off-target effect of this compound. |
| Activation of a compensatory pathway | 1. Western Blot Analysis: Probe for the activation of known compensatory signaling pathways. For example, if studying a pathway regulated by DYRK1A, check for the activation of parallel or feedback pathways. 2. Literature Review: Investigate if the observed phenotype has been reported as a consequence of inhibiting potential off-target kinases. | Identification of an activated compensatory pathway can explain the unexpected phenotype. |
| Non-kinase off-target | 1. Chemical Proteomics: If resources permit, utilize chemical proteomics approaches to identify other protein binding partners of this compound. | This can reveal unexpected non-kinase off-targets that may be responsible for the observed phenotype. |
Issue 2: High levels of cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of an essential kinase | 1. Dose-Response for Viability: Perform a dose-response experiment to determine the concentration at which cytotoxicity occurs. Compare this to the concentration required for the on-target effect. 2. Rescue Experiment: Perform a rescue experiment by overexpressing a drug-resistant mutant of DYRK1A (see detailed protocol below). | If the cytotoxicity is not rescued by the drug-resistant mutant, it is likely due to an off-target effect. |
| Inhibitor precipitation | 1. Check Solubility: Visually inspect the media for any signs of precipitation at the concentrations used. 2. Use a Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not causing toxicity. | Clear media and no toxicity in the vehicle control group will rule out solubility issues. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the verification of this compound binding to DYRK1A in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against DYRK1A
-
Secondary antibody
-
Western blot equipment and reagents
Methodology:
-
Cell Treatment:
-
Culture your cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO for 1 hour at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an antibody specific for DYRK1A.
-
-
Data Analysis:
-
Quantify the band intensities for DYRK1A at each temperature.
-
Plot the percentage of soluble DYRK1A as a function of temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
Protocol 2: Rescue Experiment with a Drug-Resistant DYRK1A Mutant
This experiment is a gold standard for confirming that an observed phenotype is due to the inhibition of the intended target.
Materials:
-
Cells of interest
-
This compound
-
Expression vector for wild-type DYRK1A
-
Expression vector for a drug-resistant DYRK1A mutant (e.g., a gatekeeper mutant)
-
Transfection reagent
-
Assay reagents to measure the phenotype of interest
Methodology:
-
Generate a Resistant Mutant:
-
Identify the gatekeeper residue in the ATP-binding pocket of DYRK1A.
-
Use site-directed mutagenesis to create a mutation that is predicted to reduce the binding of this compound without abolishing the kinase activity of DYRK1A.
-
-
Cell Transfection:
-
Transfect your cells with one of the following:
-
Empty vector (control)
-
Wild-type DYRK1A expression vector
-
Drug-resistant DYRK1A mutant expression vector
-
-
-
Inhibitor Treatment:
-
After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with this compound at a concentration that produces the phenotype of interest.
-
-
Phenotypic Analysis:
-
Perform the assay to measure the phenotype.
-
-
Data Analysis:
-
Empty Vector Control: this compound should induce the phenotype.
-
Wild-Type DYRK1A Overexpression: The phenotype may be enhanced or unchanged upon inhibitor treatment, depending on the nature of the phenotype.
-
Resistant Mutant Overexpression: The phenotype induced by this compound should be significantly reduced or completely rescued. This indicates that the observed phenotype is on-target.
-
Visualizations
Caption: Simplified DYRK1A signaling pathway.
Caption: Workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
Dyrk1A-IN-5 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dyrk1A-IN-5 in cell culture media. All recommendations are based on established principles for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] DYRK1A is a protein kinase involved in various cellular processes, including cell proliferation and brain development.[4] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the DYRK1A enzyme. This inhibition can lead to downstream effects such as reduced phosphorylation of target proteins like SF3B1 and tau.[1][2]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the integrity of this compound. It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). For long-term storage, the solid compound and DMSO stock solutions should be stored at low temperatures, protected from light and moisture. Aliquoting the DMSO stock solution into single-use vials is advisable to minimize freeze-thaw cycles.
Q3: What are the common reasons for observing inconsistent results with this compound in my cell-based assays?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including:
-
Compound Instability: The inhibitor may degrade in the aqueous environment of the cell culture medium, especially during long-term experiments.
-
Poor Solubility: The compound may precipitate out of solution when diluted from a DMSO stock into aqueous media.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities to the inhibitor or have different expression levels of off-target kinases.[5]
-
Inconsistent Cell Culture Practices: Variations in cell density, passage number, and overall cell health can impact experimental outcomes.
Q4: Is there any available data on the stability of this compound in cell culture media?
Currently, specific public data on the stability of this compound in various cell culture media is limited. The stability of a small molecule in an aqueous solution can be influenced by factors such as pH, temperature, and interactions with media components. Therefore, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
This compound Properties and Handling
| Property | Information |
| Molecular Formula | C₁₆H₉IN₂O₂ |
| Molecular Weight | 388.16 g/mol |
| Solubility | Soluble in DMSO.[2] |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Inconsistent or No Biological Effect
If you observe variable or no effect of this compound in your experiments, consider the following troubleshooting steps:
Issue 2: Precipitate Formation in Culture Medium
The appearance of a precipitate after adding this compound to your cell culture medium is a common issue related to its solubility.
-
Cause: this compound, like many small molecules, has limited solubility in aqueous solutions. Adding a concentrated DMSO stock directly to the medium can cause the compound to "crash out" or precipitate.
-
Solution:
-
Serial Dilution: Prepare an intermediate dilution of the this compound DMSO stock in a small volume of cell culture medium. Mix thoroughly by vortexing or pipetting. Then, add this intermediate dilution to the final volume of your culture.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically below 0.5% for most cell lines and even lower (e.g., <0.1%) for sensitive or primary cells.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.
-
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
Since the stability of this compound can be media- and condition-dependent, this protocol provides a framework for determining its stability under your specific experimental settings. The principle of this assay is to incubate this compound in your cell culture medium of choice and quantify the remaining compound at different time points using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental setup
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Methodology
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution into your pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
-
Incubation:
-
Aliquot the this compound working solution into sterile microcentrifuge tubes for each time point.
-
Immediately process the "time zero" sample as described in the "Sample Analysis" section.
-
Place the remaining tubes in a 37°C incubator with 5% CO₂.
-
-
Sample Collection:
-
At each designated time point (e.g., 2, 8, 24, 48, 72 hours), remove one tube from the incubator and store it at -80°C until analysis.
-
-
Sample Analysis (HPLC/LC-MS):
-
Thaw the samples.
-
If necessary, precipitate proteins from the media (e.g., by adding a cold organic solvent like acetonitrile) and centrifuge to clarify the supernatant.
-
Inject the supernatant onto the HPLC or LC-MS system.
-
Develop a method to separate this compound from media components and potential degradation products.
-
Integrate the peak area corresponding to this compound for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the time zero sample.
-
Plot the percentage of this compound remaining against time to visualize the degradation kinetics.
-
Example Stability Data Presentation
The following table is a template for presenting your stability data.
| Time (hours) | Peak Area (Arbitrary Units) | % this compound Remaining |
| 0 | 1,500,000 | 100% |
| 2 | 1,450,000 | 96.7% |
| 8 | 1,300,000 | 86.7% |
| 24 | 950,000 | 63.3% |
| 48 | 500,000 | 33.3% |
| 72 | 200,000 | 13.3% |
By following these guidelines and protocols, researchers can ensure the reliable and reproducible use of this compound in their cell culture experiments and accurately interpret their findings.
References
troubleshooting Dyrk1A-IN-5 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dyrk1A-IN-5. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).
Initial Dissolution Protocol:
-
Start by preparing a 10 mM stock solution in 100% DMSO.
-
To aid dissolution, you can employ techniques such as vortexing, sonication in a water bath, and gentle warming (up to 37°C). Be cautious with excessive heat, as it may degrade the compound.[1]
Troubleshooting Insolubility in DMSO:
If you still observe insolubility at 10 mM in DMSO, consider the following:
-
Increase Sonication Time: Prolonged sonication can help break down compound aggregates.
-
Gentle Heating: As a last resort, you can try warming the solution to a slightly higher temperature (e.g., up to 160°C has been reported, but this carries a risk of degradation and should be done with extreme care).
-
Lower Concentration: If complete dissolution is not achieved, you may need to prepare a stock solution at a lower concentration (e.g., 5 mM or 1 mM).
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs because this compound is significantly less soluble in aqueous environments than in DMSO.
Strategies to Prevent Precipitation:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your working solution, and ideally below 0.5%.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into your final aqueous solution, perform a serial dilution. First, dilute the stock into a small volume of your aqueous buffer, vortexing immediately, and then add this intermediate dilution to the final volume.
-
Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help maintain the compound's solubility.
-
Test Different Buffers: The pH and composition of your buffer can influence solubility. If possible, test a range of pH values.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₉IN₂O₂ |
| Molecular Weight | 388.16 g/mol [2][3][4] |
| CAS Number | 1685235-41-9[2][3][4] |
Table 2: Reported Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 10 mM[4] | Standard Dissolution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock, you will need 0.0038816 g (or 3.88 mg) of this compound.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.[2][3]
Protocol 2: General Workflow for Diluting this compound into Aqueous Solutions
This protocol outlines a general procedure to minimize precipitation when diluting your DMSO stock for cell-based assays or biochemical experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Determine the final concentration of this compound and the final volume of your working solution.
-
Calculate the volume of the 10 mM DMSO stock needed. Ensure the final DMSO concentration will be below 1%.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer or cell culture medium.
-
While vortexing the aqueous solution, add the calculated volume of the this compound DMSO stock dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the working solution immediately in your experiment.
Mandatory Visualizations
DYRK1A Signaling Pathways
Caption: Simplified overview of major DYRK1A signaling pathways.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Dyrk1A-IN-5 Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential cytotoxicity of Dyrk1A-IN-5, a potent and selective inhibitor of the DYRK1A kinase. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a protein kinase involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[3][4] this compound exerts its effect by binding to the ATP-binding site of DYRK1A, thereby preventing the phosphorylation of its downstream substrates.[4][5]
Q2: What is the known cytotoxic profile of this compound?
Limited public data is available on the specific cytotoxicity of this compound. One study reported a cytotoxicity IC50 of greater than 100 μM in mouse HT-22 cells after 48 hours of incubation, suggesting low cytotoxicity in this specific cell line.[1][6] However, it is crucial for researchers to determine the cytotoxic profile in their specific cell line of interest, as effects can be cell-type dependent.
Q3: What are the potential off-target effects of this compound?
This compound shows good selectivity for DYRK1A over other kinases. For instance, its IC50 for DYRK1B and CLK1 is significantly higher (600 nM and 500 nM, respectively) than for DYRK1A (6 nM), and it shows almost no inhibition of DYRK2 (IC50 > 10 μM).[1] Despite this selectivity, researchers should consider potential off-target effects, especially at higher concentrations. The safety profile of any DYRK1A inhibitor is dependent on its kinase selectivity profile.[7][8]
Q4: How does the inhibition of DYRK1A affect cell signaling and function?
DYRK1A is a multifaceted kinase that phosphorylates a variety of substrates involved in critical cellular functions.[8] Its inhibition can impact:
-
Cell Cycle Progression: DYRK1A is known to regulate the cell cycle.[3][9]
-
Apoptosis: DYRK1A can influence apoptotic pathways.[4]
-
Splicing: It phosphorylates key splicing factors.[10]
-
Neurodevelopment: DYRK1A plays a crucial role in the development of the central nervous system.[11]
-
Signaling Pathways: It can modulate pathways involving transcription factors like NFAT.[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed at expected non-toxic concentrations. | Cell line is particularly sensitive to DYRK1A inhibition. | Perform a dose-response curve starting from a very low concentration. |
| Off-target effects of this compound at the concentration used. | Lower the concentration of this compound. If possible, use a structurally different DYRK1A inhibitor as a control. | |
| Contamination of cell culture. | Check for mycoplasma and bacterial contamination. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. |
| Inconsistent incubation times. | Strictly adhere to the planned incubation times. | |
| This compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C. | |
| No significant cytotoxicity observed even at high concentrations. | The chosen cell line is resistant to the effects of DYRK1A inhibition. | Consider using a positive control known to induce cytotoxicity in your cell line. |
| The assay used is not sensitive enough. | Try a more sensitive cytotoxicity assay (e.g., a real-time cytotoxicity assay). | |
| The incubation time is too short. | Extend the incubation time (e.g., 48 or 72 hours). |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) |
| DYRK1A | 6[1] |
| DYRK1B | 600[1] |
| CLK1 | 500[1] |
| DYRK2 | > 10,000[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HeLa | Immunoblotting | Reduction of SF3B1 phosphorylation | 0.5 | [1] |
| HEK293 | Western Blot | Inhibition of tau phosphorylation at Thr212 | 2.1 | [1] |
Table 3: Cytotoxicity Data for this compound (as Cpd 5j)
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| HT-22 (mouse) | MTS Assay | 48 hours | > 100 | [1][6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound inhibits DYRK1A-mediated substrate phosphorylation.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dyrk1A-IN-5 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dyrk1A-IN-5 in in vivo experiments, with a focus on optimizing and assessing its brain penetrance.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound.
Issue 1: Low or Undetectable Brain Concentrations of this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Blood-Brain Barrier (BBB) Permeability | 1. Verify Physicochemical Properties: Confirm the lipophilicity (LogP/LogD), molecular weight, and polar surface area of your batch of this compound are within the expected range for CNS drugs. 2. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and stability. Consider co-solvents such as DMSO, cyclodextrins, or lipid-based formulations. 3. Alternative Routes of Administration: If intravenous or intraperitoneal injections yield low brain levels, consider direct administration routes like intracerebroventricular (ICV) or intranasal delivery for initial proof-of-concept studies. |
| Active Efflux by Transporters | 1. Co-administration with Efflux Pump Inhibitors: In preclinical models, co-administer this compound with known P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) inhibitors (e.g., verapamil, elacridar) to assess if efflux is limiting brain entry. 2. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2, MDCK-MDR1) to determine if this compound is a substrate for major efflux transporters. |
| Rapid Metabolism | 1. Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine the plasma half-life of this compound. Rapid clearance will limit the time available for BBB penetration. 2. Metabolite Identification: Analyze plasma and brain samples for major metabolites. If extensive metabolism is observed, consider co-administration with metabolic inhibitors (use with caution and appropriate controls). |
| High Plasma Protein Binding | 1. Measure Unbound Fraction: Determine the fraction of this compound that is unbound to plasma proteins (fu,p). Only the unbound fraction is available to cross the BBB. 2. Structural Modification (Long-term): For medicinal chemistry efforts, aim to design analogs with lower plasma protein binding. |
Issue 2: High Variability in Brain Concentration Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Refine Dosing Technique: Ensure accurate and consistent administration of the compound for all animals. For oral gavage, confirm proper placement. For injections, ensure the full dose is delivered. 2. Vehicle Preparation: Prepare fresh dosing solutions and ensure this compound is fully dissolved and stable in the vehicle. |
| Biological Variability | 1. Increase Sample Size: A larger cohort of animals can help to account for natural biological variation. 2. Control for Physiological Factors: Standardize animal age, weight, and sex. Be aware of the estrous cycle in female animals as it can influence drug metabolism and distribution. |
| Sample Collection and Processing Artifacts | 1. Standardize Tissue Collection: Ensure a consistent and rapid method for brain extraction and homogenization to minimize post-mortem degradation. 2. Analytical Method Validation: Validate your bioanalytical method for precision, accuracy, and linearity in both plasma and brain homogenate matrices. |
Frequently Asked Questions (FAQs)
Q1: What is the expected brain-to-plasma ratio for a brain-penetrant Dyrk1A inhibitor?
A1: An unbound brain-to-plasma concentration ratio (Kp,uu) of greater than 0.3 is generally considered indicative of good brain penetration for a small molecule inhibitor that crosses the BBB via passive diffusion. A Kp,uu close to 1.0 suggests that the free drug concentration in the brain is similar to the free drug concentration in the plasma, with no significant efflux or influx. It is important to measure the unbound concentrations, as total brain-to-plasma ratios (Kp) can be misleading due to differential binding to plasma and brain tissue.
Q2: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?
A2: You can use a combination of in vitro and in vivo methods.
-
In Vitro: Use a bidirectional transport assay with cells overexpressing P-gp, such as MDCK-MDR1 cells. A net efflux ratio significantly greater than 2 is indicative of active efflux.
-
In Vivo: Compare the brain-to-plasma ratio of this compound in wild-type mice versus P-gp knockout mice (mdr1a/1b-/-). A significantly higher ratio in the knockout mice confirms that P-gp restricts the brain entry of the compound.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: The choice of vehicle will depend on the route of administration and the solubility of your specific batch of this compound. A common starting point for preclinical studies is a formulation of DMSO, PEG400, and saline. For example, a vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline. It is crucial to perform solubility and stability tests of this compound in your chosen vehicle before initiating animal studies.
Q4: At what time points should I collect brain and plasma samples to assess brain penetrance?
A4: To get a comprehensive understanding of brain penetrance, it is recommended to perform a time-course experiment. Collect samples at multiple time points after administration, such as 0.5, 1, 2, 4, 8, and 24 hours. This will allow you to determine the peak concentration (Cmax) and the area under the curve (AUC) in both brain and plasma, which are essential for calculating the brain-to-plasma ratio.
Experimental Protocols
Protocol 1: In Vivo Brain Penetrance Assessment in Mice
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
-
Compound Preparation: Prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline.
-
Dosing: Administer this compound via intravenous (IV) tail vein injection at a dose of 5 mg/kg.
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, and 4 hours post-dose), anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes. Immediately after, perfuse the mice with ice-cold saline and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize in 4 volumes of ice-cold phosphate-buffered saline (PBS) with a tissue homogenizer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate using protein precipitation with acetonitrile.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL). Determine the brain-to-plasma concentration ratio (Kp) at each time point.
Protocol 2: Determination of Unbound Fraction in Plasma and Brain Homogenate
-
Method: Rapid Equilibrium Dialysis (RED).
-
Sample Preparation:
-
Plasma: Use freshly collected plasma from the target species.
-
Brain Homogenate: Prepare a 1:9 (w/v) brain homogenate in PBS.
-
-
Procedure:
-
Spike the plasma and brain homogenate with this compound at a known concentration.
-
Load the samples into the sample chambers of the RED device.
-
Add dialysis buffer to the buffer chambers.
-
Incubate the sealed plate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Analysis: After incubation, collect samples from both the sample and buffer chambers. Determine the concentration of this compound in each sample by LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in sample chamber.
-
Calculate fu,p (fraction unbound in plasma) and fu,brain (fraction unbound in brain homogenate).
-
Signaling Pathways and Workflows
Caption: A troubleshooting workflow for addressing low brain penetrance of this compound.
Caption: Standard experimental workflow for assessing the brain penetrance of this compound.
Caption: Simplified signaling pathway of Dyrk1A and the inhibitory action of this compound.
Dyrk1A-IN-5 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Dyrk1A-IN-5 treatment duration for optimal experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound treatment duration?
A1: The optimal treatment duration for this compound is highly dependent on the specific cell type, the biological question being investigated, and the downstream readout. For initial experiments, a time-course study is strongly recommended. Based on published data for various DYRK1A inhibitors, a range of 24 to 72 hours is a common starting point for assessing changes in protein phosphorylation and gene expression. Some studies have shown effects after incubations as short as a few hours, while others have extended treatment for up to 6 days.
Q2: How does the stability of this compound in cell culture medium affect long-duration experiments?
A2: The stability of any compound in culture medium is a critical factor for long-term experiments. While specific long-term stability data for this compound in various media is not extensively published, it is crucial to consider potential degradation. For experiments extending beyond 24-48 hours, it is best practice to replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
Q3: What are the known off-target effects of this compound that could influence experimental outcomes over time?
A3: this compound is a potent and selective inhibitor of DYRK1A. However, like most kinase inhibitors, it can exhibit some off-target activity, especially at higher concentrations. It shows significant selectivity against DYRK1B and CLK1, but with much higher IC50 values compared to DYRK1A.[1] It is important to use the lowest effective concentration of this compound to minimize these off-target effects. If unexpected phenotypes are observed, consider if inhibition of DYRK1B or CLK1 could be a contributing factor.
Q4: Can I use this compound for in vivo studies?
A4: While this compound is a valuable tool for in vitro studies, its suitability for in vivo applications would require further investigation into its pharmacokinetic and pharmacodynamic properties, which are not extensively detailed in publicly available resources.
Troubleshooting Guides
Issue 1: No observable effect on the phosphorylation of my target protein after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Treatment Duration | The kinetics of dephosphorylation for your target may be slow. Perform a time-course experiment, collecting samples at multiple time points (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal treatment window. |
| Suboptimal Inhibitor Concentration | The IC50 of this compound can vary between in vitro assays and cellular contexts.[1][2] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Low Cell Permeability | While many small molecule inhibitors have good cell permeability, this can be a factor. If possible, use a positive control compound known to be effective in your cell line to verify experimental setup. |
| Compound Instability | For longer experiments, the compound may degrade in the culture medium. Replenish the medium with fresh inhibitor every 24 hours. |
| Incorrect Downstream Target | Confirm that your protein of interest is a validated downstream target of DYRK1A in your experimental system. |
Issue 2: High cell toxicity or unexpected off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration is Too High | High concentrations can lead to off-target kinase inhibition and cellular stress. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Prolonged Treatment Duration | Continuous inhibition of a kinase involved in cell cycle regulation, like DYRK1A, can lead to cytotoxicity over extended periods.[3] Assess cell viability at different time points using methods like MTT or trypan blue exclusion. Consider shorter treatment durations if toxicity is a concern. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Kinase Inhibition | The observed phenotype may be due to inhibition of other kinases such as DYRK1B or CLK1.[1] If possible, use a secondary, structurally different DYRK1A inhibitor to confirm that the phenotype is on-target. |
Data Presentation
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (µM) | Cell Line | Downstream Target |
| DYRK1A | 6[1] | 0.5[1][2] | HeLa | SF3B1 (Thr434) |
| 2.1[1][2] | HEK293 | Tau (Thr212) | ||
| DYRK1B | 600[1] | Not Reported | - | - |
| CLK1 | 500[1] | Not Reported | - | - |
| DYRK2 | >10,000[1] | Not Reported | - | - |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Western Blot
This protocol outlines a general method to determine the optimal treatment duration of this compound by analyzing the phosphorylation status of a known downstream target.
1. Cell Seeding and Culture:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of lysis.
-
Culture cells overnight to allow for attachment and recovery.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a concentration that is 5-10 fold higher than the cellular IC50 for your target.
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).
3. Time-Course Incubation:
-
Incubate the cells for various durations (e.g., 0, 1, 3, 6, 12, 24, 48 hours). The "0 hour" time point represents the vehicle-treated control.
4. Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
5. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
6. Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein.
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of your target protein and a loading control (e.g., GAPDH or β-actin).
7. Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each time point.
-
Plot the normalized phosphorylation level against the treatment duration to determine the time point with the maximal effect.
Mandatory Visualizations
References
dealing with batch-to-batch variability of Dyrk1A-IN-5
Welcome to the technical support center for Dyrk1A-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the consistency and reliability of their experimental results when working with this potent and selective DYRK1A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Its primary mechanism of action is to bind to the active site of the DYRK1A enzyme, preventing it from phosphorylating its substrate proteins.[4] By inhibiting DYRK1A's kinase activity, this compound can modulate downstream signaling pathways involved in various cellular processes.[4]
Q2: What are the key signaling pathways regulated by DYRK1A?
DYRK1A is a crucial kinase involved in multiple signaling pathways that regulate cell proliferation, differentiation, apoptosis, and transcription.[5][6] Key pathways and substrates include:
-
Neurodevelopment and Function: DYRK1A plays a significant role in brain development.[6][7]
-
Apoptosis: It can positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[8]
-
Transcription Regulation: DYRK1A can phosphorylate and regulate the activity of transcription factors such as STAT3 and members of the NFAT family.[5][9]
-
Splicing: It is known to phosphorylate splicing factors like SF3B1.[1][2]
-
Alzheimer's Disease Pathology: DYRK1A phosphorylates the tau protein at several residues, a process implicated in the formation of neurofibrillary tangles.[10][11]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3][12] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][12] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[12]
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Inconsistent experimental outcomes when using different batches of a small molecule inhibitor can be a significant source of frustration. This guide provides a systematic approach to troubleshooting potential batch-to-batch variability of this compound.
Q4: My current batch of this compound is showing lower potency than a previous batch. What are the possible causes and how can I investigate this?
Several factors can contribute to apparent differences in potency between batches. A logical troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow for Potency Issues
Caption: Troubleshooting workflow for this compound batch variability.
Possible Causes and Solutions:
-
Incomplete Solubilization: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved. Gentle warming and sonication can aid dissolution. Visually inspect the solution for any precipitate.
-
Incorrect Stock Concentration: Errors in weighing or dilution can lead to inaccurate final concentrations. If possible, verify the concentration of your stock solution.
-
Purity Differences: The most likely cause of batch-to-batch variability is a difference in purity.
-
Action: Always request and compare the Certificate of Analysis (COA) for each batch. Look for the stated purity (typically determined by HPLC) and the presence of any listed impurities.
-
Advanced Action: If a significant discrepancy is suspected and a COA is unavailable or insufficient, consider having the batches independently analyzed by a core facility using techniques like HPLC or LC-MS to confirm purity and identity.[13]
-
-
Degradation: Improper storage or handling can lead to degradation of the compound. Ensure you are following the recommended storage conditions.[3][12]
Q5: I am observing unexpected off-target effects or cellular toxicity with a new batch of this compound. What should I do?
Unexpected biological effects can be due to unknown impurities in a specific batch.
-
Review the COA: Check the impurity profile on the Certificate of Analysis. Even small amounts of certain impurities can have biological activity.
-
Dose-Response Curve: Perform a full dose-response curve for both the old and new batches. This can help determine if the toxic effects are occurring at concentrations where you would expect to see specific inhibition of DYRK1A.
-
Orthogonal Assays: Use an alternative method to confirm DYRK1A inhibition. For example, if you are using a cell-based assay for proliferation, try a Western blot to look at the phosphorylation of a known DYRK1A substrate like SF3B1 or tau.[1][2] This can help distinguish between on-target and off-target effects.
-
Negative Controls: The use of a structurally related but inactive analog as a negative control can be invaluable in demonstrating that the observed phenotype is due to the inhibition of the intended target.[14]
Data and Protocols
Quantitative Data for this compound
| Parameter | Value | Notes |
| IC₅₀ (DYRK1A) | 6 nM | In vitro biochemical assay.[1][2][3] |
| IC₅₀ (DYRK1B) | 600 nM | Demonstrates selectivity over DYRK1B.[1] |
| IC₅₀ (CLK1) | 500 nM | Demonstrates selectivity over CLK1.[1] |
| IC₅₀ (DYRK2) | > 10 µM | Shows high selectivity against DYRK2.[1] |
| Cellular IC₅₀ (SF3B1 phosphorylation) | 0.5 µM | In HeLa cells, measures inhibition of a direct substrate.[1][2] |
| Cellular IC₅₀ (Tau phosphorylation at Thr212) | 2.1 µM | In HEK293 cells.[1][2] |
| Purity (Typical) | ≥98% | As stated by various suppliers, should be confirmed by COA.[1][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.388 mg of this compound (MW: 388.16 g/mol ) in 1 mL of DMSO. c. Vortex and/or sonicate briefly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. e. Store aliquots at -80°C. f. For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your assay is consistent across all conditions and typically below 0.5%.
Protocol 2: Western Blot Analysis of DYRK1A Substrate Phosphorylation
-
Cell Seeding and Treatment: a. Plate cells (e.g., HeLa or HEK293) at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (from different batches if comparing) for the desired time (e.g., 2-24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate with a primary antibody against a phosphorylated DYRK1A substrate (e.g., anti-phospho-Tau (Thr212) or anti-phospho-SF3B1 (Thr434)). e. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin). f. Wash and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Quantify band intensities to determine the ratio of phosphorylated to total substrate protein.
Signaling Pathway and Workflow Diagrams
DYRK1A Signaling Pathways
Caption: Key signaling pathways modulated by DYRK1A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 5. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
- 7. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. A review on synthetic inhibitors of dual-specific tyrosine phosphorylation-regulated kinase 1A (DYRK1A) for the treatment of Alzheimer's disease (AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Quality control of small molecules - Kymos [kymos.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound - Immunomart [immunomart.com]
Technical Support Center: Overcoming Resistance to Dyrk1A-IN-5 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the DYRK1A inhibitor, Dyrk1A-IN-5, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It functions by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues. Its inhibition affects various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. Below is a summary of reported IC50 values.
| Target | IC50 (nM) | Cell Line | Assay Type |
| DYRK1A | 6 | - | In vitro kinase assay |
| DYRK1B | 600 | - | In vitro kinase assay |
| CLK1 | 500 | - | In vitro kinase assay |
| DYRK2 | >10,000 | - | In vitro kinase assay |
| Tau (pThr212) | 2100 | HEK293 | Cellular assay |
| SF3B1 (pThr434) | 500 | HeLa | Cellular assay |
Q3: My cells are not responding to this compound treatment, even at high concentrations. What are the possible reasons?
A3: Lack of response to this compound can be due to several factors:
-
Intrinsic Resistance: The cell line you are using may have inherent resistance to DYRK1A inhibition. This could be due to the absence of a functional DYRK1A-dependent signaling pathway or the presence of compensatory pathways.
-
Acquired Resistance: If the cells initially responded and then stopped, they may have developed acquired resistance. See the Troubleshooting Guide below for more details.
-
Compound Instability: Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Suboptimal cell culture conditions, incorrect compound concentration, or issues with the assay itself can lead to misleading results.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a structured approach to identifying and overcoming resistance to this compound in your cell line experiments.
Problem 1: Decreased or No Sensitivity to this compound (High IC50 Value)
| Possible Cause | Suggested Solution | Experimental Verification |
| 1. Acquired resistance through target modification | Perform sanger or next-generation sequencing of the DYRK1A gene in resistant cells to identify potential mutations in the kinase domain that may prevent this compound binding. | Compare the DYRK1A gene sequence between sensitive (parental) and resistant cell lines. |
| 2. Upregulation of DYRK1A expression | Quantify DYRK1A protein levels in resistant cells compared to sensitive parental cells. Increased expression may require higher concentrations of the inhibitor. | Perform Western blot analysis to compare DYRK1A protein levels. |
| 3. Activation of bypass signaling pathways | Investigate the activation status of known downstream and parallel signaling pathways that can compensate for DYRK1A inhibition. Common bypass pathways for kinase inhibitors include the activation of other receptor tyrosine kinases (e.g., EGFR, MET) or upregulation of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK).[1][2][3] | Use Western blotting to probe for phosphorylated (activated) forms of key proteins in these pathways (e.g., p-Akt, p-ERK, p-MET). |
| 4. Increased drug efflux | Treat cells with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored. | Perform a cell viability assay with and without the efflux pump inhibitor. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution | Experimental Verification |
| 1. Cell seeding density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers can lead to variability in metabolic activity and drug response.[4] | Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the assay period. |
| 2. Compound precipitation | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. Prepare fresh dilutions for each experiment.[5] | Check for compound precipitation under a microscope. |
| 3. Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation.[5] | Compare the variability of results from inner versus outer wells. |
| 4. Assay interference | If using a colorimetric or fluorometric assay, ensure that this compound does not directly interfere with the assay chemistry. | Run a control with the compound in cell-free media to check for direct effects on the assay reagents. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blot Analysis of Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of proteins in response to this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[6][7][8]
In Vitro Kinase Assay (Immunoprecipitation-based)
This protocol measures the kinase activity of immunoprecipitated DYRK1A.
Materials:
-
Cell lysate
-
Anti-DYRK1A antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
DYRK1A substrate (e.g., a specific peptide or recombinant protein)
-
ATP (including radiolabeled ATP if performing a radioactive assay)
-
SDS-PAGE and Western blot reagents or scintillation counter
Procedure:
-
Immunoprecipitate DYRK1A from cell lysates using an anti-DYRK1A antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the DYRK1A substrate and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by SDS-PAGE followed by autoradiography (for radioactive assays) or Western blotting with a phospho-specific antibody.
Signaling Pathways and Experimental Workflows
Caption: Dyrk1A Signaling Pathways and the Effect of this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Guide to western blot quantification | Abcam [abcam.com]
- 8. bitesizebio.com [bitesizebio.com]
addressing unexpected phenotypes with Dyrk1A-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address unexpected phenotypes when using Dyrk1A-IN-5, a potent and selective inhibitor of DYRK1A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of the DYRK1A kinase domain, preventing the phosphorylation of its downstream substrates.[3] DYRK1A is a dual-specificity kinase, meaning it can phosphorylate serine, threonine, and tyrosine residues.[3][4] By inhibiting DYRK1A, this compound can modulate various cellular processes, including cell cycle regulation, apoptosis, and neuronal development.[3][5]
Q2: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for DYRK1A. However, like any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations. It shows significant selectivity over other kinases such as DYRK1B and CLK1, and almost no inhibition of DYRK2 at tested concentrations.[1] Researchers should always perform dose-response experiments to determine the optimal concentration with minimal off-target effects.
Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| DYRK1A | 6 |
| DYRK1B | 600 |
| CLK1 | 500 |
| DYRK2 | >10,000 |
This data is compiled from commercially available information.[1]
Troubleshooting Unexpected Phenotypes
Issue 1: Unexpected decrease in cell proliferation or increased apoptosis in a cell line expected to be resistant.
-
Possible Cause 1: Off-target effects on other kinases. While this compound is selective, high concentrations might inhibit other kinases involved in cell survival pathways.
-
Possible Cause 2: Context-dependent role of DYRK1A. The function of DYRK1A can be cell-type specific. In some contexts, DYRK1A may have pro-proliferative roles, and its inhibition could lead to cell cycle arrest or apoptosis.[4][5]
-
Possible Cause 3: Activation of compensatory signaling pathways. Inhibition of DYRK1A might lead to the upregulation of other pathways that can induce apoptosis. For example, DYRK1A is known to interact with the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[6]
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Dyrk1A-IN-5 Specificity in Complex Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using Dyrk1A-IN-5, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Our goal is to help you ensure the specificity of your findings and avoid common pitfalls associated with small molecule inhibitors in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
A1: this compound is a small molecule inhibitor of DYRK1A with a reported IC50 of 6 nM. It exhibits selectivity for DYRK1A over other closely related kinases, with reported IC50 values of 600 nM for DYRK1B, 500 nM for CLK1, and greater than 10 µM for DYRK2.[1]
Q2: What are the known downstream effects of this compound?
A2: this compound has been shown to dose-dependently reduce the phosphorylation of SF3B1 at Threonine 434 in HeLa cells with a cellular IC50 of 0.5 µM.[1] It also inhibits the phosphorylation of tau at Threonine 212 in HEK293 cells with a cellular IC50 of 2.1 µM.[1]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is reported to be selective, all kinase inhibitors have the potential for off-target effects. Its known off-targets include DYRK1B and CLK1, albeit at significantly higher concentrations than for DYRK1A.[1] A comprehensive kinome scan to fully elucidate the off-target profile of this compound is not publicly available. Researchers should consider performing their own kinome-wide profiling to identify potential off-target interactions in their experimental system. Quinoline-based kinase inhibitors, the chemical class to which this compound belongs, have been known to interact with other kinases, so a broad screening approach is recommended.[2][3]
Q4: How can I be confident that the phenotype I observe is due to DYRK1A inhibition?
A4: Confidence in on-target activity can be increased by a multi-pronged approach:
-
Perform a rescue experiment: Re-introducing a form of DYRK1A that is resistant to this compound should reverse the observed phenotype.
-
Validate target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to DYRK1A in your cells.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular phenotype that is not consistent with the known functions of DYRK1A, or your results are not reproducible.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve: Compare the concentration at which you observe the phenotype with the IC50 for DYRK1A. A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated DYRK1A inhibitor: If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Conduct a rescue experiment: (See detailed protocol below). If the phenotype is not rescued by an inhibitor-resistant DYRK1A mutant, it suggests the involvement of other targets. | Clear correlation between phenotype and on-target inhibition. |
| Experimental variability | 1. Optimize inhibitor concentration and incubation time: Ensure consistent and appropriate experimental conditions. 2. Check for compound stability and solubility: Verify that this compound is stable and soluble in your experimental media. 3. Use appropriate controls: Always include vehicle (e.g., DMSO) controls. | Reproducible and consistent experimental results. |
| Cell-line specific effects | Test in multiple cell lines: Determine if the observed phenotype is consistent across different cellular contexts. | Identification of cell-type specific responses. |
Issue 2: High Cellular Toxicity
You observe significant cell death at concentrations required for DYRK1A inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity | Lower the inhibitor concentration: Determine the minimal concentration required for the desired on-target effect. | Reduced toxicity while maintaining the desired phenotype. |
| Off-target toxicity | 1. Perform a kinome scan: Identify potential off-target kinases that could be mediating the toxic effects. 2. Use a more selective inhibitor: If available, a more selective DYRK1A inhibitor may not induce the same toxicity. | Identification of the source of toxicity and mitigation through alternative approaches. |
| Compound precipitation | Check solubility: Ensure this compound is fully dissolved at the working concentration to avoid non-specific cellular stress. | Elimination of artifacts due to compound precipitation. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers are encouraged to determine these values in their own experimental systems.
| Parameter | Target | Value | Assay Type |
| IC50 | DYRK1A | 6 nM | Biochemical Assay |
| DYRK1B | 600 nM | Biochemical Assay | |
| CLK1 | 500 nM | Biochemical Assay | |
| DYRK2 | > 10,000 nM | Biochemical Assay | |
| Cellular IC50 | SF3B1 (pThr434) | 0.5 µM (HeLa) | Western Blot |
| Tau (pThr212) | 2.1 µM (HEK293) | Western Blot | |
| Kd (Dissociation Constant) | DYRK1A | Not Publicly Available | - |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to DYRK1A in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a validated antibody against DYRK1A.
-
-
Data Analysis:
-
Quantify the band intensities for DYRK1A at each temperature.
-
Normalize the intensity of each heated sample to the non-heated control.
-
Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Protocol 2: Rescue Experiment Using Site-Directed Mutagenesis
This protocol is designed to confirm that the observed phenotype is a direct result of DYRK1A inhibition.
Methodology:
-
Generation of an Inhibitor-Resistant DYRK1A Mutant:
-
Identify a "gatekeeper" residue in the ATP-binding pocket of DYRK1A that is crucial for this compound binding but not for kinase activity. For many kinases, a threonine residue serves this role. Mutating this to a bulkier residue (e.g., methionine) can confer resistance.
-
Use site-directed mutagenesis to create a plasmid expressing the inhibitor-resistant DYRK1A mutant.
-
-
Cell Line Generation:
-
Generate a stable cell line that inducibly expresses the inhibitor-resistant DYRK1A mutant.
-
As a control, generate a stable cell line that inducibly expresses wild-type DYRK1A.
-
-
Phenotypic Analysis:
-
Induce the expression of either the wild-type or the mutant DYRK1A.
-
Treat the cells with a dose-response of this compound.
-
Assess the phenotype of interest (e.g., cell proliferation, phosphorylation of a downstream target).
-
-
Data Interpretation:
-
If the phenotype is on-target, cells expressing the wild-type DYRK1A will show the phenotype in a dose-dependent manner.
-
In contrast, cells expressing the inhibitor-resistant DYRK1A mutant should be significantly less sensitive to this compound, thus "rescuing" the phenotype.
-
Visualizations
Caption: Simplified DYRK1A Signaling Pathway and the action of this compound.
Caption: Logical workflow for validating on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
mitigating pleiotropic effects of DYRK1A inhibition
Welcome to the technical support center for researchers working with DYRK1A inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and mitigate the pleiotropic effects of DYRK1A inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with DYRK1A inhibitors?
A1: The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome. Many DYRK1A inhibitors are ATP-competitive and can therefore bind to other kinases with similar ATP-binding sites, particularly within the CMGC family of kinases which includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen synthase kinase 3 (GSK3), and CDC-like kinases (CLKs). For example, the commonly used inhibitor Harmine is also a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to significant neurological side effects unrelated to DYRK1A.
Q2: How can I distinguish between on-target and off-target toxicity in my cellular experiments?
A2: Distinguishing between on-target and off-target toxicity is crucial for interpreting your results. Here are several strategies:
-
Use Structurally Unrelated Inhibitors: Test whether another DYRK1A inhibitor with a different chemical scaffold produces the same phenotype. If it does, the effect is more likely to be on-target.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of DYRK1A in your cells. This should reverse the on-target effects but not the off-target ones.[1]
-
Dose-Response Correlation: The concentration of the inhibitor required to produce the toxic phenotype should correlate with its potency for inhibiting DYRK1A (its IC50 or Ki value).
-
Kinome Profiling: A broad kinase selectivity profile can identify other potent targets of your compound, providing clues to potential off-target mechanisms.
Q3: My inhibitor is potent in a biochemical (enzymatic) assay but shows weak or no activity in my cell-based assay. What are the potential reasons?
A3: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Biochemical assays are often performed with ATP concentrations near the Km value of the kinase to increase inhibitor potency. However, intracellular ATP levels are much higher (in the millimolar range), which can lead to significant competition and reduce the apparent potency of ATP-competitive inhibitors in cells.[2]
-
Cell Permeability: The inhibitor may have poor membrane permeability and fail to reach its intracellular target at a sufficient concentration.
-
Compound Stability and Efflux: The compound may be unstable in the cell culture medium or rapidly removed from the cell by efflux pumps.
-
Cellular Environment: In cells, DYRK1A exists within complex protein networks. Scaffolding proteins or post-translational modifications can alter the conformation of the kinase, affecting inhibitor binding in a way that is not replicated in a purified enzyme assay.[2][3]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Results in Phospho-Western Blots
-
Potential Cause: Suboptimal blocking or washing, or degradation/dephosphorylation of the target protein during sample preparation.
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation state of your target.[4]
-
Optimize Blocking Buffer: For phospho-specific antibodies, avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by the antibody and cause high background. Use 5% w/v Bovine Serum Albumin (BSA) in TBST instead.[4][5]
-
Washing: Increase the number and duration of washes with TBST to reduce non-specific antibody binding.
-
Antibody Dilution: Optimize the concentration of your primary antibody. A concentration that is too high can lead to non-specific binding and high background.
-
Issue 2: Unexpected Cytotoxicity at Effective Inhibitor Concentrations
-
Potential Cause: The observed toxicity could be an on-target effect (due to inhibition of a critical DYRK1A function in that cell type) or an off-target effect (due to inhibition of another essential protein).
-
Troubleshooting Steps:
-
Perform Kinome-Wide Selectivity Profiling: Screen your inhibitor against a large panel of kinases to identify potential off-targets that could be responsible for the toxicity.
-
Test Analogs with Different Selectivity Profiles: If available, test analogs of your inhibitor that have different off-target profiles but similar potency against DYRK1A. If an analog lacking a specific off-target activity is not toxic, it suggests that off-target was the cause.
-
Assess On-Target Toxicity: Review the literature for known roles of DYRK1A in your specific cell model. The toxicity may be an unavoidable consequence of inhibiting DYRK1A's function in that context. For example, since DYRK1A is involved in cell proliferation and apoptosis, inhibition can lead to cell death in certain cancer cell lines.[6][7][8]
-
Issue 3: Inconsistent Results in Cellular Thermal Shift Assay (CETSA)
-
Potential Cause: Suboptimal heating conditions, inefficient cell lysis, or issues with protein detection.
-
Troubleshooting Steps:
-
Optimize Heating Temperature and Duration: The optimal temperature for denaturation varies between proteins. Perform a temperature gradient experiment to determine the ideal temperature at which to observe a ligand-induced thermal shift for DYRK1A.[9][10]
-
Ensure Complete Lysis: After the heat challenge, ensure complete cell lysis to release all soluble proteins. Incomplete lysis will lead to high variability.
-
Saturating Compound Concentration: Use a compound concentration that is high enough to ensure target saturation (e.g., 5-20 times the cellular EC50) to maximize the observable thermal shift.[9]
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to ensure that the solvent itself is not affecting protein stability.
-
Data Presentation
Table 1: Comparative Potency (IC50) of Common DYRK1A Inhibitors
| Inhibitor | DYRK1A (nM) | DYRK1B (nM) | CLK1 (nM) | GSK3β (nM) | Notes |
| Harmine | ~75 - 100 | >1000 | ~27 | >10,000 | Potent MAO-A inhibitor.[11][12] |
| EGCG | ~300 | - | - | - | Poor pharmacokinetic properties.[11] |
| Leucettine L41 | 15 | 60 | 35 | 120 | Also inhibits other CLKs. |
| CX-4945 | ~7 | - | High Potency | - | Also a potent Casein Kinase 2 (CK2) inhibitor.[13] |
| SM07883 | 1.6 | High Potency | - | High Potency | BBB penetrant.[13] |
Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration). Data is aggregated from multiple sources for comparison.
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for DYRK1A Activity ([γ-³²P]ATP)
Objective: To quantify the enzymatic activity of DYRK1A and the potency of an inhibitor by measuring the incorporation of radioactive phosphate into a substrate. This method is considered the "gold standard" for its directness and sensitivity.[14][15]
Methodology:
-
Reaction Mix Preparation: Prepare a master mix on ice containing kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT), the DYRK1A substrate (e.g., DYRKtide peptide), and the test inhibitor at various concentrations (or vehicle control).
-
Enzyme Addition: Add purified, active DYRK1A enzyme to the reaction mix.
-
Reaction Initiation: Start the reaction by adding the ATP mix, which consists of unlabeled ATP and [γ-³²P]ATP. A typical final ATP concentration is 100 µM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.
-
Washing: Wash the P81 papers extensively in phosphoric acid (e.g., 0.5-1%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration and plot the data to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Tau (pThr212) after DYRK1A Inhibition
Objective: To assess the effect of a DYRK1A inhibitor on the phosphorylation of a known substrate (Tau) in a cellular context.
Methodology:
-
Cell Treatment: Plate and culture cells (e.g., SH-SY5Y or HEK293 cells overexpressing Tau) to the desired confluency. Treat the cells with the DYRK1A inhibitor at various concentrations for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Keep lysates on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v BSA in TBST to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Tau at Threonine 212 (pThr212-Tau), diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe for total Tau or a loading control like GAPDH.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. ashpublications.org [ashpublications.org]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Dyrk1A-IN-5: A Potent Player in the Landscape of DYRK1A Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of debilitating conditions, including Down syndrome, Alzheimer's disease, and certain cancers. The intensified research in this area has led to the development of numerous small molecule inhibitors, each with distinct potency and selectivity profiles. This guide provides a comparative analysis of Dyrk1A-IN-5 against other notable DYRK1A inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection of the most appropriate chemical tools for their studies.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is primarily defined by its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value indicates a higher potency. The following table summarizes the in vitro potency of this compound and other well-characterized DYRK1A inhibitors.
| Inhibitor | DYRK1A IC50 (nM) | Other Kinase IC50 (nM) | Ki (nM) |
| This compound | 6[1] | DYRK1B: 600, CLK1: 500, DYRK2: >10,000[1] | - |
| EHT 1610 | 0.36[2][3] | DYRK1B: 0.59[2][3] | - |
| GSK-626616 | Similar potency to DYRK3 (0.7 nM)[4] | DYRK3: 0.7[4] | - |
| GNF4877 | 6[5][6] | GSK3β: 16[5][6] | - |
| Leucettine L41 | 10-60[7] | - | - |
| AZ191 | 88[8] | DYRK1B: 17, DYRK2: 1890[8] | - |
| Harmine | 33-80[9][10][11][12][13] | DYRK1B: 166, DYRK2: 1,900, DYRK4: 80,000[9] | - |
| INDY | 240[14][15][16] | DYRK1B: 230[14][15][16] | 180[14] |
Note: IC50 and Ki values can vary between different assay conditions and experimental setups.
This compound emerges as a highly potent inhibitor of DYRK1A with an IC50 of 6 nM[1]. Importantly, it demonstrates significant selectivity, being 100-fold more selective for DYRK1A over the closely related DYRK1B and exhibiting minimal inhibition of DYRK2[1]. This selectivity profile is crucial for attributing observed biological effects specifically to the inhibition of DYRK1A. In comparison, inhibitors like EHT 1610 show sub-nanomolar potency for both DYRK1A and DYRK1B, while others such as GNF4877 also potently inhibit GSK3β[2][3][5][6]. The natural product Harmine, a widely used tool compound, is potent but less selective across the DYRK family[9]. INDY displays comparable potency for both DYRK1A and DYRK1B[14][15][16].
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro and cellular assays used to characterize DYRK1A inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified DYRK1A by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., DYRKtide, RRRFRPASPLRGPPK)
-
[γ-³³P]ATP
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant DYRK1A enzyme, and the substrate peptide.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular DYRK1A Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block DYRK1A activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cell line expressing endogenous or overexpressed DYRK1A (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate (e.g., anti-phospho-Tau (Thr212)), anti-total-substrate, anti-DYRK1A, and anti-loading control (e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO for a specified duration (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate, total DYRK1A, and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control signals.
-
Calculate the percentage of inhibition of substrate phosphorylation and determine the cellular IC50 value.
DYRK1A Signaling Pathways
DYRK1A is a pleiotropic kinase involved in numerous cellular processes. Understanding its signaling pathways is crucial for interpreting the effects of its inhibitors. Below are diagrams of key pathways regulated by DYRK1A.
In the context of Alzheimer's disease, DYRK1A directly phosphorylates the microtubule-associated protein Tau at several residues, including Threonine 212, Serine 202, and Serine 404[9]. This hyperphosphorylation contributes to the formation of neurofibrillary tangles (NFTs), a hallmark pathology of the disease[9]. Inhibitors like this compound block this initial phosphorylation step, potentially preventing the downstream cascade leading to NFT formation.
DYRK1A plays a crucial role in regulating the cell cycle, promoting cell cycle exit and neuronal differentiation. It achieves this by phosphorylating key cell cycle proteins. DYRK1A phosphorylates Cyclin D1 at Threonine 286, which targets it for proteasomal degradation[2][14]. Concurrently, it phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at Serine 10, leading to its stabilization[2][14]. The combined effect of reduced Cyclin D1 and increased p27Kip1 levels leads to cell cycle arrest in the G1/G0 phase, facilitating differentiation. Inhibition of DYRK1A would be expected to reverse these effects, promoting cell proliferation.
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a key role in immune responses and neuronal development. Its activity is tightly regulated by its phosphorylation status and subcellular localization. Following an increase in intracellular calcium, the phosphatase calcineurin dephosphorylates NFAT, leading to its translocation into the nucleus where it activates target gene expression. DYRK1A acts as a negative regulator of this pathway by phosphorylating nuclear NFAT, which promotes its export back to the cytoplasm, thereby terminating the transcriptional response[11][15]. By inhibiting DYRK1A, compounds like this compound can potentiate and prolong NFAT-dependent signaling.
Conclusion
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Down syndrome-related protein kinase DYRK1A phosphorylates p27(Kip1) and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DYRK1A Controls HIV-1 Replication at a Transcriptional Level in an NFAT Dependent Manner | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced expression of DYRK1A in cardiomyocytes inhibits acute NFAT activation but does not prevent hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of Dyrk1A-IN-5 and EHT 1610
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of Dyrk1A-IN-5 and EHT 1610, two prominent research compounds targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to aid in the informed selection of these inhibitors for research applications.
Quantitative Selectivity Profile
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and EHT 1610 against their primary target, DYRK1A, and other closely related kinases. This data provides a quantitative measure of their relative potency and selectivity.
| Kinase Target | This compound IC50 (nM) | EHT 1610 IC50 (nM) |
| DYRK1A | 6 [1] | 0.36 [2] |
| DYRK1B | 600[1] | 0.59[2] |
| CLK1 | 500[1] | Not Available |
| DYRK2 | >10,000[1] | Not Available |
Summary of Potency and Selectivity:
-
EHT 1610 is a significantly more potent inhibitor of DYRK1A than this compound, with a sub-nanomolar IC50 value.[2]
-
This compound demonstrates a higher degree of selectivity for DYRK1A over the closely related DYRK1B, with a 100-fold difference in IC50 values.[1] In contrast, EHT 1610 shows nearly equipotent inhibition of both DYRK1A and DYRK1B.[2]
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity is commonly achieved through various in vitro kinase assay formats. While specific protocols for the initial characterization of this compound and EHT 1610 are proprietary to the developers, the following outlines the general principles of widely used methodologies.
Radiometric Kinase Assays (e.g., ³³PanQinase™)
This traditional and robust method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate by the kinase.[3]
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant DYRK1A), a specific substrate (peptide or protein), and a buffer system with necessary cofactors (e.g., MgCl₂, MnCl₂).
-
Inhibitor Addition: The test compound (this compound or EHT 1610) is added at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by spotting the mixture onto phosphocellulose paper which binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Competition Binding Assays (e.g., KINOMEscan®)
This high-throughput method measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase. The amount of kinase-ligand interaction is quantified, typically using qPCR.[5]
-
Assay Components: The assay utilizes three main components: the kinase of interest tagged with DNA, a ligand immobilized on a solid support (e.g., beads), and the test compound.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using qPCR. A lower amount of kinase on the support indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically reported as percent of control, and dissociation constants (Kd) or IC50 values can be determined from dose-response curves.
ELISA-Based Kinase Assays
This non-radioactive method utilizes antibodies to detect the phosphorylated substrate in a multi-well plate format.[7]
General Procedure: [7]
-
Substrate Coating: A multi-well plate is coated with the kinase substrate.
-
Kinase Reaction: The kinase, ATP, and varying concentrations of the inhibitor are added to the wells.
-
Phosphorylation: The plate is incubated to allow the kinase to phosphorylate the coated substrate.
-
Detection: A primary antibody specific to the phosphorylated form of the substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase).
-
Signal Generation: A chromogenic or chemiluminescent substrate for the enzyme is added, and the resulting signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the extent of substrate phosphorylation. IC50 values are calculated from the dose-response inhibition data.
Visualizing Experimental and Biological Context
To provide a clearer understanding of the experimental workflow and the biological relevance of DYRK1A inhibition, the following diagrams have been generated.
Caption: A generalized workflow for determining the selectivity of kinase inhibitors.
Caption: A simplified overview of the DYRK1A signaling pathway and its downstream effects.
Conclusion
The selection between this compound and EHT 1610 should be guided by the specific requirements of the intended research.
-
For studies requiring maximal potency against DYRK1A, EHT 1610 is the superior choice due to its sub-nanomolar inhibitory activity. However, researchers should be aware of its potent inhibition of DYRK1B, which may lead to off-target effects in cellular systems where both kinases are expressed.
-
For investigations where selectivity for DYRK1A over other DYRK family members is critical, This compound is the more appropriate tool. Its 100-fold selectivity over DYRK1B provides greater confidence that observed biological effects are primarily due to the inhibition of DYRK1A.
It is highly recommended that researchers validate the selectivity of their chosen inhibitor in their specific experimental system. A comprehensive kinome-wide profiling of both inhibitors under identical assay conditions would provide a more definitive comparison of their selectivity profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dyrk1A-IN-5 On-Target Effects: A Comparative Guide with siRNA
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a kinase inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of methods for validating the on-target effects of Dyrk1A-IN-5, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a primary focus on the use of small interfering RNA (siRNA).
This compound is a powerful research tool for investigating the multifaceted roles of DYRK1A in cellular processes such as cell proliferation, neurodevelopment, and apoptosis.[1][2] Its potency is demonstrated by a half-maximal inhibitory concentration (IC50) of 6 nM.[3] The selectivity of this compound has been shown to be significant over other kinases like DYRK1B (IC50 = 600 nM), CLK1 (IC50 = 500 nM), and DYRK2 (IC50 > 10 µM).[3] This guide will delve into the experimental methodologies used to confirm that the biological effects observed after treatment with this compound are indeed a direct result of DYRK1A inhibition.
Comparison of On-Target Validation Methods
The gold standard for validating the on-target effects of a specific inhibitor is to compare its phenotypic and molecular consequences with those induced by genetic knockdown of the target protein. Small interfering RNA (siRNA) offers a transient and efficient method for this purpose. However, a multi-faceted approach employing various techniques provides the most robust validation.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences DYRK1A gene expression, leading to reduced protein levels. The effects are then compared to those of this compound treatment.[4] | High specificity to the target gene. Relatively straightforward and rapid protocol. Allows for direct comparison of pharmacological inhibition and genetic knockdown.[5] | Transient effect. Off-target effects of the siRNA itself are possible. Knockdown efficiency can vary between cell types and experiments. |
| Biochemical Kinase Assays | Directly measures the ability of this compound to inhibit the enzymatic activity of purified DYRK1A protein in vitro.[6] | Provides direct evidence of target engagement and inhibition. Allows for precise determination of inhibitory constants (e.g., IC50, Ki). | Does not account for cellular context, such as drug permeability and off-target effects within the cell. |
| Chemical Proteomics | Utilizes affinity-based probes or "kinobeads" to identify the direct binding targets of this compound from a complex cellular lysate.[1] | Unbiased, global view of inhibitor selectivity and potential off-targets. Can confirm direct physical interaction with the target protein. | Technically complex and requires specialized equipment and expertise. May not fully recapitulate in vivo binding affinities. |
| Rescue Experiments | Overexpression of a wild-type or drug-resistant mutant of DYRK1A in cells treated with this compound to see if the inhibitor's effects are reversed. | Provides strong evidence for on-target activity. Can help to rule out off-target effects. | Technically challenging to achieve appropriate expression levels. The overexpressed protein may not fully mimic the endogenous protein's function and localization. |
Experimental Protocols
siRNA-Mediated Knockdown of DYRK1A
This protocol outlines a general procedure for transiently knocking down DYRK1A expression in a cellular model to compare with the effects of this compound.
Materials:
-
DYRK1A-specific siRNA duplexes and a non-targeting (scramble) control siRNA.
-
Lipofectamine RNAiMAX transfection reagent or equivalent.
-
Opti-MEM I Reduced Serum Medium or equivalent.
-
Cell culture medium and appropriate cell line (e.g., HEK293T, HeLa).
-
Reagents for Western blotting (primary antibodies against DYRK1A and a loading control like GAPDH or β-actin, secondary antibodies, lysis buffer, etc.).
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (either DYRK1A-specific or scramble control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells and prepare protein lysates.
-
Perform Western blotting to assess the protein levels of DYRK1A. Compare the band intensity in cells treated with DYRK1A siRNA to those treated with the scramble control to confirm successful knockdown.
-
-
Phenotypic or Molecular Analysis: In parallel with the knockdown validation, treat a separate set of transfected cells with this compound or a vehicle control (e.g., DMSO). Analyze the desired cellular or molecular endpoint (e.g., cell viability, phosphorylation of a known DYRK1A substrate like SF3B1 or Tau) and compare the results between the this compound treated group and the DYRK1A siRNA group.[3]
In Vitro Kinase Assay
This protocol provides a general outline for assessing the direct inhibitory effect of this compound on DYRK1A enzymatic activity.
Materials:
-
Recombinant human DYRK1A protein.
-
A suitable substrate for DYRK1A (e.g., a synthetic peptide).
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
This compound at various concentrations.
-
Kinase assay buffer.
-
Detection reagents (e.g., phosphospecific antibodies for ELISA, or reagents for radiometric or luminescence-based detection).
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant DYRK1A enzyme, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a vehicle control (DMSO).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the context of this compound validation, the following diagrams illustrate the key signaling pathway, the experimental workflow for siRNA validation, and a logical comparison of the validation methods.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a DYRK1A Inhibitor that Induces Degradation of the Target Kinase using Co-chaperone CDC37 fused with Luciferase nanoKAZ - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Assays to Confirm Dyrk1A-IN-5 Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dyrk1A-IN-5, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with other alternatives. Supporting experimental data, detailed biochemical assay protocols, and visualizations of the relevant signaling pathway and experimental workflows are presented to facilitate an objective assessment of this compound's specificity and performance.
Executive Summary
This compound (also known as compound 5j) is a highly potent and selective inhibitor of DYRK1A with a reported IC50 of 6 nM.[1][2][3] Its selectivity has been demonstrated against closely related kinases, showing significantly lower potency for DYRK1B (IC50 = 600 nM) and CLK1 (IC50 = 500 nM), and virtually no inhibition of DYRK2 (IC50 > 10 µM).[1][2][3] This impressive selectivity profile makes this compound a valuable tool for studying the specific roles of DYRK1A in various cellular processes and a promising candidate for therapeutic development in diseases where DYRK1A is implicated, such as Down syndrome and certain cancers.[1][2][3][4]
Comparison of this compound with other DYRK1A Inhibitors
The following table summarizes the in vitro potency of this compound against DYRK1A and other kinases, alongside data for other commonly used DYRK1A inhibitors for comparative purposes.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | DYRK1A | 6 | [1][2][3] |
| DYRK1B | 600 | [1][2][3] | |
| DYRK2 | >10000 | [1][2][3] | |
| CLK1 | 500 | [1][2][3] | |
| Harmine | DYRK1A | 33 | [5] |
| DYRK1B | 166 | [5] | |
| DYRK2 | 1900 | [5] | |
| MAO-A | 60 | [6] | |
| INDY | DYRK1A | 139 | [7] |
| DYRK1B | 69.2 | [7] | |
| DYRK2 | 27.7 | [7] |
Experimental Protocols for Kinase Specificity Assays
The specificity of this compound is typically determined using in vitro biochemical assays that measure its ability to inhibit the enzymatic activity of DYRK1A and a panel of other kinases. Two common methods for this are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: A fluorescently labeled ATP-competitive ligand (tracer) binds to the kinase of interest, which is labeled with a Europium (Eu) chelate via an antibody. This brings the Eu donor and the tracer acceptor into close proximity, resulting in a high FRET signal. When an inhibitor is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute these in the 1X Kinase Buffer A.
-
Prepare a solution containing the DYRK1A kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A. The final concentration of the kinase is typically around 5 nM, and the antibody is at 2 nM.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer at the desired concentration (e.g., 30 nM) in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Principle: The kinase reaction is performed in the presence of the inhibitor. After the reaction, the remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound and other test compounds.
-
Prepare a solution of the DYRK1A kinase and its specific substrate (e.g., DYRKtide peptide) in the reaction buffer.
-
Prepare an ATP solution at a concentration close to the Km for DYRK1A.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound solution to the assay wells.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Add 2.5 µL of the ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
DYRK1A Signaling Pathway and Inhibition
Experimental Workflow for Kinase Inhibitor Specificity Profiling
References
- 1. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-5: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor, Dyrk1A-IN-5, alongside other notable alternatives. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs. While extensive in vitro data for this compound is available, there is currently a lack of published in vivo efficacy studies for this specific compound. This guide will present the available data and use the in vivo performance of alternative inhibitors as a benchmark for potential therapeutic applications.
Introduction to DYRK1A Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease, making it a compelling target for therapeutic intervention.[2][3] Small molecule inhibitors of DYRK1A are being actively investigated for their potential to ameliorate the cognitive deficits and neurodegenerative aspects associated with these conditions.[2][3]
In Vitro Efficacy: this compound and Alternatives
This compound has demonstrated high potency and selectivity for DYRK1A in biochemical and cellular assays.[4] The following table summarizes its in vitro profile in comparison to other well-characterized DYRK1A inhibitors.
| Inhibitor | DYRK1A IC50 | Other Kinase IC50 | Cellular Target Inhibition (IC50) | Reference |
| This compound | 6 nM | DYRK1B (600 nM), CLK1 (500 nM), DYRK2 (>10 µM) | p-SF3B1 (T434) in HeLa cells (0.5 µM), p-tau (T212) in HEK293 cells (2.1 µM) | [4] |
| Harmine | 49.5 - 264 nM | Broad-spectrum, including MAO-A | Human β-cell proliferation (3-30 µM) | [5] |
| 5-Iodotubercidin (5-IT) | Not specified | Broad-spectrum | Human β-cell proliferation | [6] |
| Leucettine L41 | Not specified | CLK and GSK3β | - | [3][7] |
| DYR219 | Not specified | - | Reduced p-tau (S396) in 3xTg-AD mice | [2] |
| CX-4945 | Not specified | - | Reduced p-tau in DYRK1A-overexpressing mice | [8] |
IC50: Half-maximal inhibitory concentration. CLK: CDC-like kinase. GSK3β: Glycogen synthase kinase 3 beta. MAO-A: Monoamine oxidase A. p-SF3B1: Phosphorylated Splicing factor 3B subunit 1. p-tau: Phosphorylated tau protein.
In Vivo Efficacy: Benchmarking with Alternative DYRK1A Inhibitors
As of the latest available data, no in vivo efficacy studies for this compound have been published. To provide a context for its potential therapeutic application, this section summarizes the in vivo performance of alternative DYRK1A inhibitors in relevant animal models of Down syndrome and Alzheimer's disease.
| Inhibitor | Animal Model | Administration Route & Dosage | Key Findings | Reference |
| Harmine | Mouse model of diabetes | Not specified | Induced β-cell proliferation and regeneration | [1][9] |
| Leucettine L41 | Tg(Dyrk1a), Ts65Dn, Dp1Yey mouse models of Down syndrome | Not specified | Corrected recognition memory deficits | |
| DYR219 | 3xTg-AD mouse model of Alzheimer's disease | Not specified | Reduced insoluble p-tau (S396), insoluble Aβ, and APP | [2] |
| CX-4945 | DYRK1A-overexpressing mice | Oral | Suppressed Tau hyperphosphorylation in the hippocampus | [8] |
APP: Amyloid precursor protein. Aβ: Amyloid-beta.
DYRK1A Signaling Pathways
DYRK1A exerts its effects through a complex network of signaling pathways. Its inhibition can modulate the phosphorylation of various downstream targets, influencing gene transcription, cell cycle progression, and neuronal function.
Caption: DYRK1A signaling pathways and downstream targets.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized workflows for key assays used in the evaluation of DYRK1A inhibitors.
In Vitro Kinase Inhibition Assay (Generalized)
This assay determines the direct inhibitory effect of a compound on DYRK1A enzymatic activity.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Generalized)
This assay assesses the ability of an inhibitor to block DYRK1A-mediated phosphorylation of its substrates within a cellular context.
Caption: Generalized workflow for a cellular phosphorylation assay.
Conclusion and Future Directions
This compound emerges as a highly potent and selective inhibitor of DYRK1A in in vitro settings. Its profile suggests significant potential for therapeutic development, particularly for neurological disorders where DYRK1A is implicated. However, the absence of publicly available in vivo data for this compound represents a critical knowledge gap. Future research should prioritize in vivo studies to evaluate its pharmacokinetic properties, safety profile, and efficacy in relevant animal models. Such studies will be instrumental in determining its translational potential and positioning it relative to other DYRK1A inhibitors that have demonstrated in vivo activity. The comparative data presented in this guide serves as a valuable resource for researchers navigating the landscape of DYRK1A inhibitor development.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leveraging Mouse Models to Enhance Cognitive Outcomes in Down Syndrome || TinyEYE Therapy Services [tinyeye.com]
- 6. The use of mouse models to understand and improve cognitive deficits in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Behavioral Phenotyping for Down Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dyrk1A-IN-5 Cross-Reactivity with DYRK1B and DYRK2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitor Dyrk1A-IN-5's activity against its primary target, DYRK1A, and its cross-reactivity with related kinases DYRK1B and DYRK2. The following sections present quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and visual diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against DYRK1A, DYRK1B, and DYRK2 was determined by measuring the half-maximal inhibitory concentration (IC50). The results are summarized in the table below, showcasing the compound's selectivity.
| Kinase Target | IC50 Value | Selectivity vs. DYRK1A |
| DYRK1A | 6 nM | - |
| DYRK1B | 600 nM | 100-fold |
| DYRK2 | >10 µM | >1667-fold |
Data sourced from MedChemExpress.[1]
This compound is a potent inhibitor of DYRK1A with an IC50 of 6 nM.[1] It demonstrates significant selectivity over DYRK1B, with a 100-fold higher IC50 of 600 nM.[1] The inhibitor shows minimal activity against DYRK2, with an IC50 value greater than 10 µM, indicating a selectivity of over 1667-fold compared to DYRK1A.[1]
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following protocol is a representative method for determining the IC50 values of this compound against DYRK family kinases, based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To quantify the inhibitory effect of this compound on the kinase activity of DYRK1A, DYRK1B, and DYRK2.
Materials:
-
Recombinant human DYRK1A, DYRK1B, and DYRK2 enzymes
-
This compound compound
-
ATP (Adenosine triphosphate)
-
Kinase-specific substrate peptide (e.g., DYRKtide)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:4 serial dilutions to generate a 10-point dose-response curve.
-
Kinase Reaction Mixture Preparation: In the assay buffer, prepare a solution containing the respective kinase (DYRK1A, DYRK1B, or DYRK2) and the Eu-anti-tag antibody.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using controls (0% inhibition with DMSO and 100% inhibition with a high concentration of a known inhibitor).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.
-
Visualizations
Signaling Pathway of the DYRK Family
The DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family, including DYRK1A, DYRK1B, and DYRK2, are involved in a multitude of cellular processes. These kinases can autophosphorylate on a tyrosine residue in their activation loop but phosphorylate their substrates on serine and threonine residues. Their signaling pathways are implicated in cell cycle regulation, neuronal development, and cellular stress responses.
Caption: Simplified signaling pathways of DYRK family kinases.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for in vitro kinase inhibitor IC50 determination.
References
Validating Downstream Target Engagement of Dyrk1A-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dyrk1A-IN-5 with other known Dyrk1A inhibitors, focusing on the validation of downstream target engagement. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to Dyrk1A and Its Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a crucial enzyme involved in a variety of cellular processes, including neuronal development, cell cycle regulation, and signal transduction. Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease. As such, Dyrk1A has emerged as a significant therapeutic target. This compound is a potent and selective inhibitor of Dyrk1A. Validating its engagement with downstream targets is essential to understanding its mechanism of action and therapeutic potential.
Comparative Analysis of Dyrk1A Inhibitors
This section compares the in vitro and cellular activity of this compound with other commonly used Dyrk1A inhibitors: Harmine, SM07883, INDY, and NSC361882. The data is summarized in the tables below, highlighting their potency against Dyrk1A and their effects on key downstream targets.
In Vitro Kinase Inhibition
| Inhibitor | Dyrk1A IC50 (nM) | Reference |
| This compound | 6 | [1] |
| Harmine | 33 | [2] |
| SM07883 | 1.6 | [3] |
| INDY | Data not available | |
| NSC361882 | Data not available |
Table 1: Comparison of in vitro inhibitory potency against Dyrk1A. IC50 values represent the concentration of the inhibitor required to reduce Dyrk1A kinase activity by 50%.
Cellular Downstream Target Engagement
The engagement of Dyrk1A inhibitors with their intracellular targets can be assessed by measuring the phosphorylation status of known Dyrk1A substrates, such as SF3B1 and tau, or by observing changes in the levels of proteins regulated by Dyrk1A, like Cyclin D1.
| Inhibitor | p-SF3B1 (Thr434) IC50 (µM) | Cell Line | p-tau (Thr212) IC50/EC50 (µM) | Cell Line | Cyclin D1 Regulation | Cell Line |
| This compound | 0.5 | HeLa | 2.1 | HEK293 | Data not available | |
| Harmine | Data not available | Data not available | Increased expression | Fibroblasts | ||
| SM07883 | Data not available | 0.016 | Not specified | Data not available | ||
| INDY | Data not available | Inhibition observed | COS-7 | Increased expression | HEK293 | |
| NSC361882 | Data not available | Inhibition observed | HEK293, COS-7 | Increased expression | HEK293 |
Table 2: Comparison of cellular downstream target engagement. IC50/EC50 values indicate the concentration of the inhibitor required to achieve 50% of its maximal effect on the target in a cellular context.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
The diagram above illustrates the central role of Dyrk1A in phosphorylating key downstream targets, SF3B1 and Tau, and in promoting the degradation of Cyclin D1, thereby influencing cell cycle progression.
This workflow outlines the key steps for validating the downstream target engagement of Dyrk1A inhibitors using Western Blotting, from cell culture to data analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Western Blotting for Phospho-SF3B1 (Thr434) in HeLa Cells
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treat cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SF3B1 (Thr434) (e.g., from Cell Signaling Technology, #25009) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total SF3B1 (e.g., from Cell Signaling Technology, #14434) and a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-SF3B1 signal to total SF3B1 and the loading control.
-
Calculate IC50 values using appropriate software.
-
Western Blotting for Phospho-tau (Thr212) in HEK293 Cells
This protocol follows the same general steps as the phospho-SF3B1 protocol with the following modifications:
-
Cell Line: Use HEK293 cells. For enhanced signal, consider transiently transfecting cells with a tau expression vector.
-
Primary Antibody: Use a primary antibody specific for phospho-tau (Thr212) (e.g., from Thermo Fisher Scientific, #MN1050).
-
Total Protein Control: Re-probe the membrane for total tau (e.g., with a pan-tau antibody like Tau-5).
Western Blotting for Cyclin D1
This protocol also follows the general Western Blotting procedure with these specific considerations:
-
Cell Lines: This can be performed in various cell lines, such as fibroblasts or HEK293 cells.
-
Primary Antibody: Use a primary antibody against Cyclin D1 (e.g., from Cell Signaling Technology, #2978).
-
Analysis: Analyze the total protein levels of Cyclin D1, as Dyrk1A inhibition is expected to increase its stability and abundance.[4]
Conclusion
This compound is a potent inhibitor of Dyrk1A that effectively engages its downstream targets, SF3B1 and tau, in cellular assays. When compared to other inhibitors, this compound demonstrates strong potency. However, the choice of inhibitor will ultimately depend on the specific research question, the required selectivity profile, and the experimental system. The provided protocols offer a starting point for researchers to independently validate the downstream target engagement of this compound and other inhibitors in their own laboratories.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Dyrk1A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of disorders, including neurodevelopmental conditions like Down syndrome, neurodegenerative diseases such as Alzheimer's, and metabolic diseases like diabetes. The overexpression of DYRK1A is implicated in the pathology of these conditions, making its inhibition a promising therapeutic strategy. This guide provides a comparative analysis of the therapeutic window for a novel inhibitor, Dyrk1A-IN-5, against other notable compounds targeting DYRK1A. The assessment is based on available preclinical and clinical data, focusing on efficacy and safety profiles to inform further research and development.
Introduction to DYRK1A and its Inhibition
DYRK1A is a highly conserved protein kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Its gene is located on chromosome 21, and its overexpression in individuals with Down syndrome is linked to cognitive deficits.[2][3] In Alzheimer's disease, DYRK1A is involved in the phosphorylation of tau protein and the processing of amyloid precursor protein (APP), contributing to the formation of neurofibrillary tangles and amyloid plaques.[4][5] In the context of diabetes, DYRK1A inhibition has been shown to promote the proliferation of pancreatic β-cells.[6][7]
The therapeutic potential of DYRK1A inhibitors is significant, but a key challenge lies in achieving a favorable therapeutic window – a dose range that maximizes therapeutic efficacy while minimizing adverse effects. This is particularly critical for DYRK1A, as its inhibition can affect various physiological processes. This guide compares this compound to other well-documented inhibitors: Harmine, Epigallocatechin gallate (EGCG), and Lorecivivint.
Comparative Analysis of Dyrk1A Inhibitors
The following sections provide a detailed comparison of this compound with other compounds, focusing on their potency, selectivity, and available in vivo data related to their therapeutic window.
This compound
This compound is a potent and selective inhibitor of DYRK1A.[8][9][10]
Key Characteristics:
-
Potency: It exhibits a half-maximal inhibitory concentration (IC50) of 6 nM for DYRK1A.[8][9]
-
Selectivity: this compound shows significant selectivity for DYRK1A over other related kinases, with an IC50 of 600 nM for DYRK1B and 500 nM for CLK1. It has minimal activity against DYRK2 (IC50 > 10 µM).[8]
-
Mechanism of Action: In cellular assays, it has been shown to reduce the phosphorylation of the splicing factor SF3B1 and inhibit the phosphorylation of tau at Thr212.[8][9]
Therapeutic Window Assessment:
Currently, there is a notable lack of publicly available in vivo data for this compound regarding its efficacy in disease models and its toxicity profile. Therefore, a definitive assessment of its therapeutic window is not yet possible. Further preclinical studies are required to establish its dose-response relationship for therapeutic effects and to determine its safety margins.
Harmine
Harmine is a natural β-carboline alkaloid and a widely used tool compound in DYRK1A research.[2][3]
Key Characteristics:
-
Potency: While a potent DYRK1A inhibitor, its IC50 values vary across studies.
-
Selectivity: A significant drawback of Harmine is its suboptimal kinase selectivity.[6] It is also a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to hallucinogenic and toxic side effects at high doses.[2][3]
-
Therapeutic Applications: It has been shown to induce pancreatic β-cell proliferation in vitro and in vivo.[6][7]
Therapeutic Window Assessment:
Harmine's therapeutic window is considered narrow due to its off-target effects, particularly its MAO-A inhibition, which can cause neurotoxicity.[11] While it shows efficacy in promoting β-cell regeneration, toxicity is observed at doses higher than 10 µM.[6] Efforts are underway to develop harmine analogs with improved selectivity to widen the therapeutic window.[6][12]
Epigallocatechin Gallate (EGCG)
EGCG is the most abundant catechin in green tea and has been identified as a DYRK1A inhibitor.[2][3]
Key Characteristics:
-
Potency: EGCG has an IC50 of 330 nM for DYRK1A.[13]
-
Selectivity: While it inhibits DYRK1A, its effects are not entirely specific.
-
Therapeutic Applications: EGCG has been investigated for its potential to rescue cognitive deficits in Down syndrome mouse models and has been the subject of clinical trials in individuals with Down syndrome.[14][15]
Therapeutic Window Assessment:
Clinical trials in young adults with Down syndrome have evaluated oral doses of 9 mg/kg/day.[13] These studies have shown some improvements in cognitive function, although the effects were not always sustained.[2] The safety of green tea extracts is generally considered good, which suggests a potentially wider therapeutic window compared to more potent, less selective synthetic inhibitors. However, the in vivo potency and bioavailability of EGCG can be limiting factors.[2]
Lorecivivint (SM04690)
Lorecivivint is an inhibitor of both CDC-like kinase 2 (CLK2) and DYRK1A and has been primarily investigated for the treatment of osteoarthritis.[16]
Key Characteristics:
-
Mechanism of Action: It modulates the Wnt signaling pathway.[16]
-
Therapeutic Applications: It has undergone Phase II and III clinical trials as an intra-articular injection for knee osteoarthritis.[16][17][18][19]
Therapeutic Window Assessment:
In clinical trials for osteoarthritis, Lorecivivint has been administered at doses of 0.03 mg, 0.07 mg, and 0.23 mg and was found to be generally safe and well-tolerated.[16][17] The no-observed-adverse-effect level in preclinical animal studies was approximately 400 times the planned human dose, suggesting a wide therapeutic window for this specific application.[16] A meta-analysis of clinical trials indicated that the 0.07 mg dose was most effective for improving pain and function in osteoarthritis patients.[20] However, its therapeutic window for systemic administration and for treating CNS disorders, which would require crossing the blood-brain barrier, has not been established.
Quantitative Data Summary
| Compound | Target(s) | IC50 (DYRK1A) | Therapeutic Area(s) of Investigation | Efficacious Dose/Concentration | Toxic Dose/Concentration | Therapeutic Window Assessment |
| This compound | DYRK1A | 6 nM[8][9] | Down Syndrome, Neurodegeneration | Not yet determined in vivo | Not yet determined in vivo | To be determined |
| Harmine | DYRK1A, MAO-A | Varies | Diabetes, Cancer | 3-10 µM (β-cell proliferation)[6] | >10 µM (β-cell toxicity)[6] | Narrow due to off-target effects |
| EGCG | DYRK1A | 330 nM[13] | Down Syndrome | 9 mg/kg/day (human clinical trial)[13] | Generally considered safe at therapeutic doses | Potentially wide, but limited by bioavailability |
| Lorecivivint | DYRK1A, CLK2 | Not specified | Osteoarthritis | 0.07 mg (intra-articular injection)[20] | NOAEL ~400x human dose (preclinical)[16] | Wide for intra-articular use; unknown for systemic use |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of findings. Below are summaries of methodologies cited in the literature for assessing the efficacy and safety of DYRK1A inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DYRK1A and other kinases.
-
Methodology:
-
Recombinant human DYRK1A enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays (incorporation of 32P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Phosphorylation Assay
-
Objective: To assess the ability of a compound to inhibit DYRK1A-mediated phosphorylation of downstream targets in a cellular context.
-
Methodology:
-
A suitable cell line (e.g., HEK293 cells) is cultured.
-
Cells are treated with the test compound at various concentrations for a specific duration.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific to the phosphorylated form of a known DYRK1A substrate (e.g., phospho-Tau at Thr212 or phospho-SF3B1 at Thr434).
-
The intensity of the phosphorylated protein band is quantified and normalized to the total protein level or a housekeeping protein.
-
The concentration-dependent inhibition of phosphorylation is used to determine the cellular IC50.[8][9]
-
In Vivo Efficacy Study in a Mouse Model of Down Syndrome (e.g., Ts65Dn mice)
-
Objective: To evaluate the effect of a DYRK1A inhibitor on cognitive deficits in a mouse model of Down syndrome.
-
Methodology:
-
Ts65Dn mice, which exhibit cognitive impairments, are used.
-
Mice are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control over a specified period.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze (for spatial learning and memory) or the novel object recognition test.
-
At the end of the treatment period, brain tissue may be collected for biochemical analysis (e.g., to measure DYRK1A activity or the phosphorylation status of its substrates).
-
Statistical analysis is performed to compare the performance of the treated group with the control group.[14]
-
In Vivo Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of a DYRK1A inhibitor.
-
Methodology:
-
Healthy animals (e.g., mice or rats) are administered the test compound at escalating doses.
-
Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
After a defined period, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are collected for histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Signaling Pathways and Experimental Workflows
Conclusion
The development of selective and safe DYRK1A inhibitors holds immense promise for treating a variety of debilitating diseases. This compound demonstrates high potency and selectivity in in vitro assays, positioning it as a strong candidate for further development. However, a comprehensive assessment of its therapeutic window awaits thorough in vivo studies to determine its efficacy and safety profile.
In comparison, established compounds like Harmine and EGCG have provided valuable insights into the therapeutic potential and challenges of DYRK1A inhibition. Harmine's clinical utility is hampered by its off-target effects, highlighting the critical need for selectivity. EGCG, while having a favorable safety profile, may be limited by its modest potency and bioavailability. Lorecivivint showcases a wide therapeutic window for localized treatment, but its applicability to systemic and CNS disorders remains to be explored.
For researchers and drug developers, the path forward for this compound and other novel inhibitors will require rigorous preclinical evaluation in relevant animal models to establish a clear therapeutic window. These studies should focus on dose-response relationships for both desired efficacy and potential toxicity, ultimately guiding the design of future clinical trials. The insights gained from the study of existing compounds will be invaluable in navigating the development of the next generation of DYRK1A-targeted therapies.
References
- 1. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome [mdpi.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. biorxiv.org [biorxiv.org]
- 5. grantome.com [grantome.com]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Rescue of Dyrk1A Overexpression Alterations in Mice with Fontup® Dietary Supplement: Role of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peirsoncenter.com [peirsoncenter.com]
- 15. Epigallocatechin-3-gallate, a DYRK1A inhibitor, rescues cognitive deficits in Down syndrome mouse models and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment Effect of Lorecivivint Across Multiple Trials in Patients with Knee OA: A Meta-analysis - ACR Meeting Abstracts [acrabstracts.org]
- 20. Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DYRK1A Inhibitors: Dyrk1A-IN-5 vs. Leucettine L41
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of two prominent DYRK1A inhibitors.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of debilitating conditions, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers. The development of potent and selective inhibitors of DYRK1A is a key focus of ongoing research. This guide provides a detailed comparative analysis of two such inhibitors: Dyrk1A-IN-5 and Leucettine L41, presenting key performance data, experimental methodologies, and visual representations of their biological context and evaluation.
At a Glance: Key Performance Indicators
To facilitate a direct comparison of this compound and Leucettine L41, the following tables summarize their reported inhibitory activities against DYRK1A and a panel of other kinases. This data provides insight into the potency and selectivity of each compound.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | DYRK1A | 6 | [1] |
| DYRK1B | 600 | [2] | |
| CLK1 | 500 | [2] | |
| DYRK2 | >10,000 | [2] | |
| Leucettine L41 | DYRK1A | 40 | [3][4] |
| DYRK2 | 35 | [3][4] | |
| CLK1 | 15 | [3][4] | |
| CLK3 | 4,500 | [3][4] | |
| GSK-3α/β | 130 | [3][4] |
Table 1: In Vitro Kinase Inhibition Profile. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and Leucettine L41 against DYRK1A and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Assay | Target Phosphorylation Site | IC50 (µM) | Reference |
| This compound | Hela | SF3B1 Phosphorylation | Thr434 | 0.5 | [2] |
| HEK293 | Tau Phosphorylation | Thr212 | 2.1 | [2] | |
| Leucettine L41 | HT22 | Endogenous DYRK1A activity | - | ~10 (effective concentration) | [3][5] |
Table 2: Cellular Activity of this compound and Leucettine L41. This table summarizes the cellular potency of the inhibitors in reducing the phosphorylation of known DYRK1A substrates.
Understanding the Mechanism: The DYRK1A Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in several pathologies. The following diagram illustrates a simplified overview of the DYRK1A signaling pathway, highlighting some of its key downstream targets.
References
- 1. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectivity, cocrystal structures, and neuroprotective properties of leucettines, a family of protein kinase inhibitors derived from the marine sponge alkaloid leucettamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dyrk1A-IN-5: Confirming Mechanism of Action Through Rescue Experiments - A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dyrk1A-IN-5 and its alternatives, focusing on the experimental data from rescue experiments that confirm its mechanism of action. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme involved in a multitude of cellular processes, including neuronal development, cell proliferation, and signaling pathways. Its overactivity has been implicated in the pathology of several conditions, notably Down syndrome and Alzheimer's disease. This compound has emerged as a potent and selective inhibitor of DYRK1A, offering a promising therapeutic avenue. Rescue experiments, which aim to reverse a disease phenotype by targeting a specific molecular mechanism, are crucial for validating the therapeutic potential and confirming the mechanism of action of such inhibitors.
Comparative Analysis of DYRK1A Inhibitors in Rescue Experiments
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other notable DYRK1A inhibitors in various rescue experiments.
Table 1: In Vitro Potency and Selectivity of DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound | 6 | Highly selective against DYRK1B (600 nM) and CLK1 (500 nM); no significant inhibition of DYRK2 (>10 µM). | [1] |
| Harmine | 33 - 100 | Potent DYRK1A inhibitor but also a strong monoamine oxidase (MAO) inhibitor, which can lead to off-target effects. | [2][3] |
| EGCG (Epigallocatechin gallate) | 330 | Natural compound from green tea; non-competitive inhibitor. Also inhibits other kinases. | [4][5] |
| CX-4945 (Silmitasertib) | 6.8 | Potent DYRK1A inhibitor, but also a potent inhibitor of Casein Kinase 2 (CK2). | [3] |
| Leucettine L41 | - | Data not available in the provided search results. | |
| PST-001 | 40 | Orally bioavailable and brain-penetrant with high selectivity. | [6] |
| DYR219 | - | Data not available in the provided search results. | |
| DYR533 | - | Data not available in the provided search results. |
Table 2: Comparison of DYRK1A Inhibitors in In Vivo/In Cellulo Rescue Experiments
| Inhibitor | Model System | Phenotype Assessed | Rescue Effect | Reference(s) |
| This compound | Hela and HEK293 cells | Phosphorylation of SF3B1 (splicing factor) and Tau | Dose-dependently reduces phosphorylation. | [1] |
| Harmine and analogs | Human pancreatic β-cells | Proliferation and differentiation | Induces proliferation via DYRK1A inhibition; pro-differentiation effect is independent of DYRK1A. | [7] |
| EGCG | Ts65Dn mouse model of Down syndrome | Cognitive deficits (Morris water maze) | Normalized DYRK1A activity in the hippocampus and improved performance. | [6] |
| CX-4945 | Drosophila model of DYRK1A overexpression; DYRK1A-overexpressing mice | Neurological and phenotypic defects; Tau hyperphosphorylation | Significantly restored defects in Drosophila; suppressed Tau phosphorylation in mice. | [3] |
| Leucettine L41 | Tg(Dyrk1a), Ts65Dn, and Dp1Yey mouse models of Down syndrome | Cognitive deficits (Novel Object Recognition) | Corrected cognitive impairment by normalizing DYRK1A activity. | [8] |
| PST-001 | Ts65Dn mouse model of Down syndrome | Learning and memory deficits (Contextual fear conditioning) | Rescued contextual fear conditioning deficits. | [6] |
| DYR219 & DYR533 | Drosophila models of Alzheimer's and Down syndrome | Neurodegeneration, lifespan, locomotor performance | Suppressed neurodegenerative phenotypes and improved lifespan and motor function. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro DYRK1A Kinase Assay
This protocol is adapted from standard kinase assay methodologies to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
DYRK1A substrate (e.g., a synthetic peptide)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, recombinant DYRK1A enzyme, and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km for ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Rescue of Cognitive Deficits in a Mouse Model of Down Syndrome (Novel Object Recognition Test)
This protocol is a common behavioral assay to assess learning and memory in rodents.
Materials:
-
Ts65Dn mice (a model for Down syndrome) and wild-type littermates
-
This compound or other test compounds formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Open field arena
-
Two sets of identical objects and one novel object
Procedure:
-
Habituation: Acclimate the mice to the empty open field arena for a set period (e.g., 10 minutes) for several days leading up to the test.
-
Treatment: Administer the DYRK1A inhibitor or vehicle to the mice according to the desired dosing regimen (e.g., daily for two weeks).
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore freely for a defined time (e.g., 10 minutes). Record the time spent exploring each object.
-
Test Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring the familiar and the novel object. A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory. The performance of treated Ts65Dn mice is compared to that of vehicle-treated Ts65Dn mice and wild-type controls.
Visualizing the Mechanism and Experimental Logic
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway, the experimental workflow of a rescue experiment, and the logical framework for confirming the mechanism of action.
DYRK1A Signaling Pathway
Caption: DYRK1A signaling pathways and the inhibitory action of this compound.
Experimental Workflow for a Rescue Experiment
Caption: A generalized workflow for a phenotypic rescue experiment.
Logical Framework for Mechanism Confirmation
Caption: The logical steps for confirming the mechanism of this compound.
References
- 1. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]
- 5. Molecular Rescue of Dyrk1A Overexpression Alterations in Mice with Fontup® Dietary Supplement: Role of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
Dyrk1A-IN-5: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Dyrk1A-IN-5 against other known DYRK1A inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including Down syndrome, Alzheimer's disease, and certain types of cancer.[1] this compound is a potent inhibitor of DYRK1A.[2] Understanding the selectivity of this compound is crucial for predicting its potential therapeutic efficacy and off-target effects. This guide compares the kinase selectivity of this compound with other DYRK1A inhibitors: Harmine, CX-4945, EHT 5372, and L41.
Kinase Selectivity Profile Comparison
The following tables summarize the available quantitative data for this compound and its alternatives. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency.
Table 1: Selectivity of this compound Against a Panel of Kinases
| Kinase | This compound IC50 (nM) |
| DYRK1A | 6 [2] |
| DYRK1B | 600[2] |
| CLK1 | 500[2] |
| DYRK2 | >10,000[2] |
Table 2: Comparative Selectivity of DYRK1A Inhibitors
| Kinase Family | Kinase | This compound IC50 (nM) | Harmine IC50 (nM) | CX-4945 IC50 (nM) | EHT 5372 IC50 (nM) | L41 (% inhibition @ 1µM) |
| CMGC | DYRK1A | 6 [2] | 70[3] | 160[3][4] | 0.22 | ~90% |
| DYRK1B | 600[2] | ~100% inhibition @ 10µM[5] | - | 0.28 | - | |
| DYRK2 | >10,000[2] | ~100% inhibition @ 10µM[5] | - | 10.8 | - | |
| CLK1 | 500[2] | ~100% inhibition @ 10µM[5] | - | 22.8 | >90% | |
| GSK3β | - | - | 190[3][4] | 221 | <10% | |
| Other | CK2α | - | - | 1[6] | - | - |
| PIM1 | - | >70% inhibition @ 10µM[5] | 46[6] | - | - | |
| FLT3 | - | - | 35[6] | - | - |
Data for L41 is presented as percentage inhibition at a 1µM concentration due to the format of the available source data. A hyphen (-) indicates that data was not readily available in the searched sources.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay, based on commonly used methods for determining kinase inhibitor selectivity.
In Vitro Kinase Assay Protocol (Radiometric)
1. Reagents and Materials:
- Purified recombinant kinase
- Kinase-specific substrate (e.g., a peptide or protein)
- Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT)
- [γ-³³P]ATP (radiolabeled ATP)
- Test inhibitor (e.g., this compound) dissolved in DMSO
- ATP solution
- 96-well plates
- Filter paper or membrane for capturing phosphorylated substrate
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the test inhibitor in DMSO.
- In a 96-well plate, add the kinase reaction buffer.
- Add the purified kinase to each well.
- Add the diluted test inhibitor to the appropriate wells. Include a DMSO-only control (vehicle) for 100% kinase activity and a no-enzyme control for background.
- Add the kinase-specific substrate to each well.
- Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well. The final ATP concentration is typically at or near the Km for the specific kinase.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a filter paper or membrane that captures the phosphorylated substrate.
- Wash the filter paper/membrane to remove unincorporated [γ-³³P]ATP.
- Measure the amount of incorporated radiolabel using a scintillation counter.
3. Data Analysis:
- Subtract the background counts (no-enzyme control) from all other measurements.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Diagram 1: Kinase Selectivity Profile of this compound
Caption: Potency of this compound against key kinases.
Diagram 2: Experimental Workflow for Kinase Panel Screening
Caption: Workflow of a radiometric in vitro kinase assay.
References
- 1. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
Dyrk1A-IN-5: A Comparative Guide to Validating Phenotypic Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dyrk1A-IN-5 with other commercially available inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies and in designing experiments to validate the phenotypic outcomes of DYRK1A inhibition.
Performance Comparison of DYRK1A Inhibitors
This compound is a potent and selective inhibitor of DYRK1A.[1] The following tables summarize its performance in enzymatic and cellular assays compared to other notable DYRK1A inhibitors.
| Inhibitor | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | DYRK2 IC₅₀ (nM) | CLK1 IC₅₀ (nM) | GSK3β IC₅₀ (nM) | Selectivity Notes | Reference |
| This compound | 6 | 600 | >10,000 | 500 | - | High selectivity against DYRK2. | [1] |
| Harmine | 80-300 | - | - | - | - | Also a potent inhibitor of monoamine oxidase A (MAO-A). | [2] |
| INDY | - | - | - | - | - | Poor kinome selectivity. | |
| L41 (Leucettine) | - | - | - | - | - | Data not readily available in a comparative context. | |
| EHT 5372 | - | - | - | - | - | Good potency and kinome-wide selectivity reported. | |
| AnnH75 | Submicromolar | Selective over DYRK2 | - | Inhibits CLK1, CLK4 | - | Minimal MAO-A inhibitory activity. | |
| SM07883 | 1.6 | Potent inhibition | - | Potent inhibition (CLK4) | Potent inhibition | BBB penetrant. | [3] |
| ML315 | 282 | 1156 | >10,000 | 68 | - | Selective inhibitor of CLK1, CLK4, and DYRK1A. | [4] |
Cellular Activity of DYRK1A Inhibitors
| Inhibitor | Cellular Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Reduction of SF3B1 phosphorylation (Thr434) | HeLa | 0.5 | [1] |
| This compound | Inhibition of tau phosphorylation (Thr212) | HEK293 | 2.1 | [1] |
| ZDWX-25 | Inhibition of tau phosphorylation (Ser396 and Thr212) | HEK293-Tau P301L | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of phenotypic outcomes observed with this compound treatment.
DYRK1A Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the potency of inhibitors against DYRK1A.
Materials:
-
DYRK1A enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound)
-
384-well plate (low volume, black)
-
TR-FRET plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Buffer A to the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 2X solution of DYRK1A enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.
-
Prepare a 2X solution of Kinase Tracer 236 in Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X DYRK1A/Antibody solution to each well.
-
Add 5 µL of the 2X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blot for SF3B1 Phosphorylation
This protocol details the detection of changes in the phosphorylation status of the splicing factor SF3B1 at Threonine 434 in response to DYRK1A inhibition.
Materials:
-
HeLa cells
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SF3B1 (Thr434), Mouse anti-SF3B1 (total)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed HeLa cells and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated and total SF3B1. Normalize the phospho-SF3B1 signal to the total SF3B1 signal.
Tau Phosphorylation Assay
This protocol outlines a method to assess the impact of DYRK1A inhibitors on the phosphorylation of tau protein at specific sites.
Materials:
-
HEK293 cells transiently or stably expressing tau protein
-
This compound or other test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-tau (e.g., Thr212), Mouse anti-tau (total)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Standard western blotting reagents and equipment (as listed above)
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells expressing tau and treat with various concentrations of the DYRK1A inhibitor.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated tau and total tau.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities and determine the ratio of phosphorylated tau to total tau.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DYRK1A signaling and points of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dyrk1A-IN-5: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Dyrk1A-IN-5, a potent and selective DYRK1A inhibitor used in neurological disease research.
While a definitive Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound is not consistently provided by suppliers, it is prudent to treat this compound as potentially hazardous. The following procedures are based on established best practices for the disposal of research-grade chemical waste.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The following steps provide a clear framework for the disposal of this compound.
-
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., weighing papers, pipette tips, gloves), should be collected in a dedicated, robust, and sealable container. To prevent cross-contamination, this waste stream should be kept separate from other chemical waste.
-
Liquid Waste: Solutions containing this compound (for instance, dissolved in DMSO) must be collected in a designated, leak-proof container. It is crucial to avoid mixing this waste with other liquid waste streams unless their compatibility has been explicitly verified.
-
-
Comprehensive Labeling: Accurate and clear labeling of waste containers is a fundamental requirement for safe disposal. All containers holding this compound waste must be labeled with the following information:
-
The phrase "Hazardous Waste" should be clearly visible.
-
The full chemical name: "this compound".
-
If in solution, the solvent used (e.g., Dimethyl Sulfoxide).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the responsible researcher or laboratory.
-
-
Secure Storage:
-
Waste containers must be stored in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated to prevent the buildup of any potential fumes.
-
Ensure that all containers are tightly sealed to avert any leakage.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the chemical waste.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online request form or a direct call.
-
Key Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₉IN₂O₂ |
| Molecular Weight | 388.16 g/mol |
| Physical Form | Solid |
| Solubility | 10 mM in DMSO |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for this compound disposal.
It is the responsibility of every researcher to be knowledgeable about the proper disposal procedures for the chemicals they handle. By following these guidelines, you contribute to a safer and more sustainable research environment. Always consult your institution's specific safety and disposal protocols.
References
Comprehensive Safety and Handling Protocol for Dyrk1A-IN-5
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Dyrk1A-IN-5 is a highly potent, biologically active small molecule. While a specific Safety Data Sheet (SDS) is not publicly accessible, compounds of this nature should be treated as hazardous. Potential risks include unknown toxicological properties, and possible skin, eye, and respiratory irritation upon contact or inhalation. Therefore, stringent safety measures are necessary to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes.[5] |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemotherapy-rated or nitrile gloves should be worn, with the outer glove changed immediately upon contamination.[5][6] |
| Body Protection | Impermeable Laboratory Coat or Gown | A disposable, solid-front gown that is resistant to chemical permeation is required.[5][6] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[5] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[5][6]
Engineering Controls and Workspace Preparation
-
Primary Containment: All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[5]
-
Workspace Demarcation: Clearly designate the area where this compound is being handled. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[5]
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid generating dust.
-
Preparing Solutions: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. If necessary, use gentle heating or sonication to aid dissolution.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
Transporting: When moving solutions of this compound, use a secondary container to prevent spills.
Spill and Decontamination Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent pad. Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of all contaminated materials as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.
-
Decontamination of Equipment: All equipment that comes into contact with this compound should be thoroughly decontaminated.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Place these items in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour any solutions down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
